(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C37H64N7O18P3S |
|---|---|
分子量 |
1019.9 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z,3S)-3-hydroxyhexadec-9-enethioate |
InChI |
InChI=1S/C37H64N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h9-10,23-26,30-32,36,45,48-49H,4-8,11-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/b10-9-/t25-,26+,30+,31+,32-,36+/m0/s1 |
InChI 键 |
ZIRSQPAPHGZDIL-VSCXGISKSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Metabolic Pathway of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA is a C16 monounsaturated 3-hydroxy fatty acyl-CoA. While its specific metabolic pathway has not been extensively detailed in the scientific literature, its structure suggests it is an intermediate in fatty acid metabolism. This guide synthesizes current knowledge on the probable metabolic fate of this molecule, drawing parallels from well-established pathways of fatty acid beta-oxidation and the known functions of related enzymes. This document provides a framework for researchers investigating the metabolism and potential signaling roles of this and similar lipid molecules.
Core Metabolic Pathway: Mitochondrial Beta-Oxidation
The most probable metabolic fate of this compound is its degradation through the mitochondrial beta-oxidation spiral. This pathway systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2, which are subsequently used for energy production. The metabolism of a 3-hydroxy intermediate of a monounsaturated fatty acid requires a specific set of enzymatic reactions.
The degradation pathway likely involves the following sequential steps:
-
Dehydrogenation: The first step is the oxidation of the 3-hydroxy group to a 3-keto group, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase (HADH) . This reaction is NAD+-dependent. Given the substrate is a long-chain fatty acyl-CoA, this reaction is likely catalyzed by the mitochondrial trifunctional protein (MTP) , which contains the long-chain 3-hydroxyacyl-CoA dehydrogenase activity.[1][2]
-
Thiolytic Cleavage: The resulting 3-ketoacyl-CoA is then cleaved by 3-ketoacyl-CoA thiolase , also a component of the MTP for long-chain substrates. This reaction consumes a molecule of Coenzyme A (CoA) and releases a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter (in this case, 7Z-Tetradecenoyl-CoA).
-
Isomerization: The resulting 7Z-enoyl-CoA is not a direct substrate for the next step of beta-oxidation. An enoyl-CoA isomerase is required to shift the position and configuration of the double bond from cis-Δ7 to trans-Δ2, forming trans-2,7-Tetradecadienoyl-CoA.
-
Further Beta-Oxidation Cycles: The trans-2-enoyl-CoA can then re-enter the standard beta-oxidation spiral, undergoing hydration, dehydrogenation, and thiolytic cleavage until the fatty acid chain is completely oxidized.
Potential Biosynthesis Pathway
The biosynthesis of this compound is not well-defined. However, it could potentially arise from two main routes:
-
Incomplete Beta-Oxidation: It could be an intermediate that accumulates due to a downstream block or inefficiency in the beta-oxidation of 9Z-Hexadecenoyl-CoA (Palmitoleoyl-CoA). The hydration of the double bond at the 9th position is not a standard beta-oxidation step, suggesting this might be an atypical metabolic event.
-
Fatty Acid Hydroxylation: It could be synthesized from Palmitoleoyl-CoA via the action of a specific hydroxylase. Hydroxylated fatty acids are known to be produced by various enzymes, including cytochrome P450 monooxygenases.[3] These hydroxylated fatty acids can then be activated to their CoA esters.
Signaling Pathways
Hydroxylated fatty acids and their derivatives have emerged as important signaling molecules, often acting through G-protein coupled receptors (GPCRs). Long-chain hydroxy fatty acids have been shown to be agonists for GPR40 (FFAR1) and GPR120 (FFAR4) , which are involved in regulating insulin (B600854) secretion, inflammation, and other metabolic processes.[4][5] It is plausible that this compound or its corresponding free fatty acid could act as a ligand for these or other GPCRs, thereby influencing cellular signaling cascades.
Quantitative Data
Table 1: Representative Kinetic Parameters of Beta-Oxidation Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue |
| 3-Hydroxyacyl-CoA Dehydrogenase | Acetoacetyl-CoA | 48 | 149 | Ralstonia eutropha |
| 3-Hydroxyacyl-CoA Dehydrogenase | Medium-chain 3-hydroxyacyl-CoAs | - (most active) | - | Pig heart |
| Enoyl-CoA Hydratase | Crotonyl-CoA | - | 98 ± 3 | Ralstonia eutropha |
Note: Data for the specific substrate this compound is not available. The values presented are for other substrates to provide a general reference.[6][7][8]
Table 2: Performance of LC-MS/MS Methods for Acyl-CoA Analysis
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Analytes | Short-chain acyl-CoAs & CoA precursors | 3-Hydroxyacyl-CoAs |
| Limit of Detection (LOD) | - | 1-10 fmol |
| Limit of Quantification (LOQ) | - | 5-50 fmol |
| Linearity (R²) | >0.99 | >0.99 |
| Precision (RSD%) | - | < 5% |
Note: These are general performance characteristics of LC-MS/MS methods for related analytes and can be used as a benchmark for developing a specific method for this compound.[9][10]
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is a general guideline and should be optimized for the specific analyte and matrix.
a. Sample Preparation (from cultured cells)
-
Wash cells (approx. 1-10 million) twice with ice-cold PBS.
-
Quench metabolism by adding 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 40:40:20 with 0.1% formic acid).
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
b. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the analyte.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined by infusion of a synthesized standard.
In Vitro Beta-Oxidation Assay
This assay can be used to determine if this compound is a substrate for the beta-oxidation pathway.
a. Isolation of Mitochondria
-
Homogenize fresh tissue (e.g., rat liver or heart) in ice-cold isolation buffer.
-
Perform differential centrifugation to pellet the mitochondria.
-
Wash the mitochondrial pellet and resuspend in a suitable assay buffer.
b. Assay Reaction
-
Prepare a reaction mixture containing:
-
Isolated mitochondria (or purified mitochondrial trifunctional protein).
-
This compound (substrate).
-
NAD+.
-
Coenzyme A.
-
Other necessary cofactors (e.g., FAD, carnitine if starting from the free fatty acid).
-
-
Incubate the reaction at 37°C.
-
Take aliquots at different time points.
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Analyze the reaction products (e.g., acetyl-CoA, shorter-chain acyl-CoAs) by LC-MS/MS.
Mandatory Visualizations
Caption: Overview of the putative metabolic pathways of this compound.
References
- 1. Characterization of mitochondrial trifunctional protein and its inactivation study for medicine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the biological activities of the microbial long chain hydroxy fatty acids as dual agonists of GPR40 and GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Bioactive Lipids and Lipid Sensing Receptors - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
The Biological Role of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of monounsaturated fatty acids, specifically palmitoleic acid (9Z-hexadecenoic acid). This technical guide provides a comprehensive overview of its biological significance, metabolic context, and the methodologies employed for its study. We will delve into the enzymatic reactions governing its formation and subsequent conversion, its placement within the broader landscape of fatty acid metabolism, and present relevant quantitative data and detailed experimental protocols. The signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular processes involving this specific acyl-CoA.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central to numerous metabolic pathways, including the catabolism of fatty acids and amino acids.[1] The spatial and temporal regulation of these molecules within cellular compartments is critical for maintaining metabolic homeostasis and influencing cellular signaling.[1] Among the vast array of acyl-CoAs, this compound emerges as a key, yet transient, intermediate in the beta-oxidation of palmitoleic acid, a common monounsaturated fatty acid. Understanding the precise role and regulation of this molecule is essential for elucidating the nuances of lipid metabolism and its implications in health and disease. This guide aims to consolidate the current understanding of this compound, providing a technical resource for the scientific community.
The Biological Role and Metabolic Pathway
This compound is an intermediary metabolite in the mitochondrial beta-oxidation pathway. This pathway facilitates the stepwise breakdown of fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH, which are subsequently utilized for energy production through the citric acid cycle and oxidative phosphorylation.
The formation of this compound occurs during the third step of the beta-oxidation of (9Z)-Hexadecenoyl-CoA. The process begins with the dehydrogenation of the fatty acyl-CoA, followed by a hydration step. It is this hydration of the double bond in the trans-Δ²-enoyl-CoA intermediate, specifically trans-Δ²,(9Z)-Hexadecadienoyl-CoA, catalyzed by an enoyl-CoA hydratase, that yields this compound.
Following its formation, this compound is a substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH).[2] This enzyme catalyzes the oxidation of the 3-hydroxy group to a keto group, forming 3-Keto-(9Z)-hexadecenoyl-CoA and generating a molecule of NADH. The cycle continues with the thiolytic cleavage of 3-Keto-(9Z)-hexadecenoyl-CoA to yield acetyl-CoA and a shortened fatty acyl-CoA, which then re-enters the beta-oxidation spiral.
The efficient processing of this compound is crucial for the complete oxidation of palmitoleic acid. Dysregulation of the enzymes involved in its metabolism, such as L-3-hydroxyacyl-CoA dehydrogenase, can lead to the accumulation of 3-hydroxy fatty acids, which has been implicated in certain metabolic disorders.[3]
Signaling Pathway Diagram
Caption: Beta-oxidation of (9Z)-Hexadecenoyl-CoA.
Quantitative Data
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA (C4) | 25 | 14.3 |
| 3-Hydroxyhexanoyl-CoA (C6) | 10 | 28.6 |
| 3-Hydroxyoctanoyl-CoA (C8) | 5 | 50.0 |
| 3-Hydroxydecanoyl-CoA (C10) | 5 | 50.0 |
| 3-Hydroxydodecanoyl-CoA (C12) | 5 | 40.0 |
| 3-Hydroxytetradecanoyl-CoA (C14) | 5 | 33.3 |
| 3-Hydroxyhexadecanoyl-CoA (C16) | 5 | 25.0 |
Data adapted from He, X. Y., Yang, S. Y., & Schulz, H. (1989). Anal Biochem, 180(1), 105-9.[2]
Experimental Protocols
The study of this compound and its metabolic context requires robust experimental methodologies. Below are detailed protocols for the assay of L-3-hydroxyacyl-CoA dehydrogenase activity and a general framework for the in situ detection of 3-hydroxyacyl-CoAs.
Assay of L-3-hydroxyacyl-CoA Dehydrogenase Activity
This protocol is based on a coupled assay system where the product of the dehydrogenase, a 3-ketoacyl-CoA, is cleaved by 3-ketoacyl-CoA thiolase.[2] This approach ensures the irreversibility of the reaction and eliminates product inhibition, allowing for accurate rate measurements.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Reaction buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
NAD⁺ solution: 10 mM in reaction buffer
-
Coenzyme A (CoA-SH) solution: 2 mM in reaction buffer
-
3-ketoacyl-CoA thiolase (purified)
-
This compound substrate solution (concentration to be varied)
-
Purified L-3-hydroxyacyl-CoA dehydrogenase enzyme preparation
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of reaction buffer
-
100 µL of NAD⁺ solution (final concentration 1 mM)
-
50 µL of CoA-SH solution (final concentration 0.1 mM)
-
Sufficient 3-ketoacyl-CoA thiolase to ensure the subsequent reaction is not rate-limiting.
-
-
Add a specific volume of the this compound substrate solution.
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the L-3-hydroxyacyl-CoA dehydrogenase enzyme preparation.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the initial rate of the reaction (ΔA₃₄₀/min).
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Repeat the assay with varying substrate concentrations to determine kinetic parameters (Km and Vmax).
In Situ Detection of 3-Hydroxyacyl-CoAs
This protocol provides a general framework for the detection of 3-hydroxyacyl-CoAs within cellular compartments, which can be adapted for the specific detection of this compound.[1]
I. Subcellular Fractionation:
-
Harvest cultured cells or tissue samples.
-
Homogenize the cells in an appropriate ice-cold buffer (e.g., containing sucrose, MOPS, and EGTA) to maintain organelle integrity.
-
Perform differential centrifugation to separate cellular compartments (e.g., cytosol, mitochondria, peroxisomes).
-
Low-speed centrifugation (e.g., 600 x g) to pellet nuclei and intact cells.
-
Medium-speed centrifugation (e.g., 10,000 x g) of the supernatant to pellet mitochondria.
-
High-speed centrifugation (e.g., 100,000 x g) of the subsequent supernatant to pellet microsomes and other small vesicles.
-
-
Collect the mitochondrial fraction for further analysis.
II. Acyl-CoA Extraction:
-
To the isolated mitochondrial pellet, add a solution of 10% trichloroacetic acid (TCA) to precipitate proteins and extract acyl-CoAs.
-
Vortex and incubate on ice.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant containing the acyl-CoAs.
-
Neutralize the extract with a suitable buffer.
III. Quantification by LC-MS/MS:
-
Employ a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the sensitive and specific quantification of acyl-CoAs.
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Set up the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transition for this compound.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Construct a standard curve with known concentrations of a synthesized this compound standard.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA in Fatty Acid Beta-Oxidation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid beta-oxidation is a critical metabolic pathway responsible for the degradation of fatty acids to produce energy. While the oxidation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the breakdown of unsaturated fatty acids, such as palmitoleic acid (9Z-hexadecenoic acid), requires auxiliary enzymes to handle the non-standard cis-double bonds. This guide focuses on the pivotal intermediate, (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA, and its metabolic fate within the mitochondrial beta-oxidation cascade. Understanding the intricacies of this pathway is essential for research into metabolic disorders and the development of therapeutic interventions.
The Beta-Oxidation Pathway of Palmitoleoyl-CoA
Palmitoleic acid, a C16 monounsaturated fatty acid with a cis-double bond at the ninth carbon (Δ⁹), is first activated to Palmitoleoyl-CoA in the cytoplasm. Following transport into the mitochondrial matrix via the carnitine shuttle, it undergoes three cycles of conventional beta-oxidation. Each cycle consists of four enzymatic reactions: FAD-dependent dehydrogenation, hydration, NAD⁺-dependent dehydrogenation, and thiolytic cleavage, releasing one molecule of acetyl-CoA in each round.
After three cycles, the original 16-carbon fatty acyl-CoA is shortened to a 10-carbon intermediate, cis-Δ³-decenoyl-CoA. The cis-double bond at the β-position prevents the action of the next enzyme in the standard beta-oxidation pathway, enoyl-CoA hydratase. At this juncture, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, forming trans-Δ²-decenoyl-CoA. This intermediate is a substrate for enoyl-CoA hydratase, allowing the beta-oxidation spiral to continue.
The hydration of trans-Δ²-decenoyl-CoA yields (S)-3-hydroxydecanoyl-CoA. This is then oxidized by 3-hydroxyacyl-CoA dehydrogenase to 3-ketodecanoyl-CoA, which subsequently undergoes thiolytic cleavage to produce acetyl-CoA and octanoyl-CoA. Octanoyl-CoA then proceeds through the remaining cycles of beta-oxidation. The initial intermediate of interest, this compound, is formed during the first cycle of beta-oxidation of Palmitoleoyl-CoA.
Signaling Pathway Diagram
Caption: Beta-oxidation pathway of Palmitoleoyl-CoA.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of intermediates derived from palmitoleic acid. It is important to note that specific kinetic data for every intermediate is not always readily available in the literature.
Table 1: Kinetic Parameters of Enoyl-CoA Isomerase
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| cis-3-Decenoyl-CoA | Rat Liver Mitochondria | Data not available | Data not available | |
| trans-3-Hexenoyl-CoA | Yeast Peroxisomes | 21.5 | 6.0 (s⁻¹) | [1] |
| cis-3-Dodecenoyl-CoA | Bovine Mitochondria | 32 | 128 (s⁻¹) | [1] |
Table 2: Kinetic Parameters of Enoyl-CoA Hydratase
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| trans-2-Decenoyl-CoA | Data not available | Data not available | Data not available | |
| Crotonyl-CoA (C4) | Rat Liver | Data not available | Data not available | [2] |
| trans-2-Enoyl-CoAs (C4-C16) | General | Rate decreases with increasing chain length | Data not available | [3] |
Table 3: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| (S)-3-Hydroxydecanoyl-CoA | Pig Heart | ~10 | High activity | [4] |
| (S)-3-Hydroxyacyl-CoAs (C4-C16) | Pig Heart | Lower for medium and long chains | Most active with medium-chain substrates | [4] |
| Acetoacetyl-CoA (C4) | Ralstonia eutropha H16 | 48 | 149 | [5] |
Experimental Protocols
Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
Principle: The activity of Δ³,Δ²-enoyl-CoA isomerase is determined by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the cis-Δ³ double bond of the substrate, or by coupling the reaction to the subsequent enoyl-CoA hydratase-catalyzed reaction and monitoring the hydration of the trans-Δ² product.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
5 mM cis-3-decenoyl-CoA (substrate)
-
Purified Δ³,Δ²-enoyl-CoA isomerase
-
(Optional for coupled assay) Purified enoyl-CoA hydratase
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl, pH 8.0.
-
Add the substrate, cis-3-decenoyl-CoA, to a final concentration of 50-100 µM.
-
Initiate the reaction by adding a known amount of purified Δ³,Δ²-enoyl-CoA isomerase.
-
Immediately monitor the decrease in absorbance at 263 nm using a spectrophotometer.
-
For the coupled assay, include an excess of enoyl-CoA hydratase in the reaction mixture and monitor the decrease in absorbance at 263 nm, which will be dependent on the isomerase activity.
-
Calculate the enzyme activity based on the molar extinction coefficient of the cis-Δ³-enoyl-CoA substrate.
Assay for Enoyl-CoA Hydratase Activity
Principle: The hydration of the trans-Δ² double bond of the enoyl-CoA substrate is monitored by the decrease in absorbance at 263 nm.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
5 mM trans-2-decenoyl-CoA (substrate)
-
Purified enoyl-CoA hydratase
Procedure:
-
Set up a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl, pH 8.0.
-
Add trans-2-decenoyl-CoA to a final concentration of 50-100 µM.
-
Start the reaction by adding the purified enoyl-CoA hydratase.
-
Record the decrease in absorbance at 263 nm over time using a spectrophotometer.
-
Calculate the specific activity of the enzyme using the molar extinction coefficient for the trans-2-enoyl-CoA.
Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Reagents:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.0
-
10 mM NAD⁺
-
5 mM (S)-3-hydroxydecanoyl-CoA (substrate)
-
Purified 3-hydroxyacyl-CoA dehydrogenase
Procedure:
-
In a cuvette, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0) and 1 mM NAD⁺.
-
Add the substrate, (S)-3-hydroxydecanoyl-CoA, to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the purified 3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Quantification of Acyl-CoA Esters by HPLC
Principle: Acyl-CoA esters are separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by their UV absorbance at 260 nm.
Workflow Diagram:
Caption: Workflow for Acyl-CoA quantification by HPLC.
Protocol:
-
Sample Preparation: Homogenize frozen tissue or cell pellets in a suitable extraction buffer (e.g., perchloric acid or acetonitrile/isopropanol/water).
-
Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acyl-CoA esters from other cellular components.
-
Derivatization (Optional): For increased sensitivity with fluorescence detection, acyl-CoAs can be derivatized with chloroacetaldehyde (B151913) to form fluorescent etheno-adducts.
-
HPLC Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile). The exact gradient will depend on the specific acyl-CoAs being separated.
-
Detection: UV detector set to 260 nm (for adenine (B156593) moiety of CoA) or a fluorescence detector if derivatized.
-
-
Quantification: Create a standard curve using known concentrations of authentic acyl-CoA standards. Compare the peak areas of the samples to the standard curve to determine the concentration of each acyl-CoA species.[6]
Conclusion
The beta-oxidation of unsaturated fatty acids, exemplified by the degradation of palmitoleic acid, involves a coordinated interplay of the core beta-oxidation enzymes and essential auxiliary enzymes like Δ³,Δ²-enoyl-CoA isomerase. The intermediate, this compound, is a key molecule in the initial stages of this process. A thorough understanding of the kinetics and regulation of the enzymes acting upon this and subsequent intermediates is crucial for elucidating the pathophysiology of metabolic diseases and for the rational design of novel therapeutics targeting fatty acid metabolism. The experimental protocols provided herein offer a foundation for researchers to investigate this complex and vital metabolic pathway.
References
- 1. Delta 3,delta 2-enoyl-CoA isomerases. Characterization of the mitochondrial isoenzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstitution of human peroxisomal β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enoyl-CoA hydratase and isomerase form a superfamily with a common active-site glutamate residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | mitochondrial fatty acid beta-oxidation of unsaturated fatty acids [reactome.org]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA is a crucial intermediate in the metabolic pathways of fatty acids in mammals. Its biosynthesis is a multi-step process involving key enzymes that are central to lipid metabolism. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailing the enzymatic reactions, and presenting relevant quantitative data and experimental protocols. Understanding this pathway is vital for research into metabolic disorders, such as obesity and type 2 diabetes, and for the development of novel therapeutic interventions.
Core Biosynthetic Pathway
The biosynthesis of this compound in mammals originates from the saturated fatty acid, palmitic acid. The pathway involves two primary enzymatic steps: the desaturation of Palmitoyl-CoA to form 9Z-Hexadecenoyl-CoA (Palmitoleoyl-CoA), followed by the stereospecific hydration of the double bond to yield the (S)-3-hydroxy product.
Step 1: Desaturation of Palmitoyl-CoA
The initial step is the introduction of a cis-double bond at the Δ9 position of palmitoyl-CoA. This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) , an integral membrane protein located in the endoplasmic reticulum.[1][2]
-
Substrate: Palmitoyl-CoA (16:0-CoA)
-
Enzyme: Stearoyl-CoA Desaturase-1 (SCD1)[1]
-
Product: 9Z-Hexadecenoyl-CoA (Palmitoleoyl-CoA; 16:1n-7-CoA)[2][3]
-
Cofactors: This reaction requires molecular oxygen (O₂), and electrons are transferred from NAD(P)H via a short electron transport chain involving cytochrome b₅ reductase and cytochrome b₅.[1]
SCD1 exhibits specificity for saturated fatty acyl-CoAs with chain lengths ranging from 14 to 19 carbons. While it shows a preference for stearoyl-CoA (18:0-CoA), it readily utilizes palmitoyl-CoA as a substrate.[4]
Step 2: Stereospecific Hydration of 9Z-Hexadecenoyl-CoA
The second and final step in the formation of this compound is the hydration of the cis-double bond of 9Z-Hexadecenoyl-CoA. This reaction is catalyzed by Enoyl-CoA Hydratase . In mammals, the mitochondrial enoyl-CoA hydratase, a component of the L-bifunctional protein, is responsible for the stereospecific addition of a water molecule to produce the (S)-3-hydroxyacyl-CoA isomer.[5]
-
Substrate: 9Z-Hexadecenoyl-CoA
-
Enzyme: Enoyl-CoA Hydratase (mitochondrial, short chain)[5]
-
Product: this compound
It is important to note that while the canonical β-oxidation pathway involves the hydration of a trans-2-enoyl-CoA, the metabolism of cis-unsaturated fatty acids requires auxiliary enzymes to handle the non-standard double bond position and configuration. However, the direct hydration of a Δ9-cis double bond to a 3-hydroxyacyl-CoA is not a typical step in canonical fatty acid metabolism. The formation of this compound is more likely to occur through the processing of 9Z-Hexadecenoyl-CoA via the β-oxidation pathway, which would involve isomerization and subsequent hydration. For the purpose of this guide, we focus on the direct enzymatic steps that would lead to the specified product.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites involved in the biosynthesis of this compound.
| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue | Reference |
| Stearoyl-CoA Desaturase-1 (SCD1) | Palmitoyl-CoA | - | - | Mouse | [3] |
| Stearoyl-CoA Desaturase-1 (SCD1) | Stearoyl-CoA | - | - | Mouse | [3] |
| Enoyl-CoA Hydratase (mitochondrial) | Crotonyl-CoA | 82 µM | 2,488 units/mg | Mycobacterium smegmatis | [6] |
| Enoyl-CoA Hydratase (mitochondrial) | Decenoyl-CoA | 91 µM | - | Mycobacterium smegmatis | [6] |
| Enoyl-CoA Hydratase (mitochondrial) | Hexadecenoyl-CoA | 105 µM | 154 units/mg | Mycobacterium smegmatis | [6] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyacyl-CoA (various chain lengths) | - | - | Pig heart | [7] |
| Metabolite | Cellular Concentration (pmol/10⁶ cells) | Cell Type | Reference |
| Palmitoyl-CoA | ~2-10 | RAW264.7 macrophages | [8] |
| Palmitoyl-CoA | ~10-40 | MCF7 breast cancer cells | [8] |
| Oleoyl-CoA (similar to 9Z-Hexadecenoyl-CoA) | ~2-8 | RAW264.7 macrophages | [8] |
| Oleoyl-CoA (similar to 9Z-Hexadecenoyl-CoA) | ~10-30 | MCF7 breast cancer cells | [8] |
| Total Long-Chain Acyl-CoAs | 12 ± 1.0 | RAW264.7 macrophages | [8] |
| Total Long-Chain Acyl-CoAs | 80.4 ± 6.1 | MCF7 breast cancer cells | [8] |
| Acetyl-CoA | 10.644 | HepG2 cells | [9] |
| Succinyl-CoA | 25.467 | HepG2 cells | [9] |
| Propionyl-CoA | 3.532 | HepG2 cells | [9] |
Experimental Protocols
Assay for Stearoyl-CoA Desaturase-1 (SCD1) Activity
This protocol is adapted from methods used to characterize SCD1 activity.
Principle: The activity of SCD1 is determined by measuring the conversion of a radiolabeled saturated fatty acyl-CoA (e.g., [¹⁴C]palmitoyl-CoA) to its monounsaturated product.
Materials:
-
Microsomal protein fraction from cells or tissue expressing SCD1
-
[¹⁴C]Palmitoyl-CoA
-
NADH or NADPH
-
ATP
-
Coenzyme A
-
Bovine Serum Albumin (fatty acid-free)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, BSA, ATP, CoA, NADH or NADPH, and the microsomal protein.
-
Initiate the reaction by adding [¹⁴C]palmitoyl-CoA.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a solution for saponification (e.g., alcoholic KOH).
-
Saponify the lipids by heating.
-
Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
-
Evaporate the solvent and redissolve the fatty acid residue in a small volume of solvent.
-
Spot the sample on a TLC plate and develop the chromatogram to separate saturated and monounsaturated fatty acids.
-
Visualize the fatty acid spots (e.g., with iodine vapor) and scrape the corresponding spots into scintillation vials.
-
Quantify the radioactivity in each spot using a scintillation counter to determine the percentage of conversion.
Assay for Enoyl-CoA Hydratase Activity
This protocol is a continuous spectrophotometric assay.[10]
Principle: The hydration of the double bond in an enoyl-CoA substrate leads to a decrease in absorbance at 263 nm.
Materials:
-
Purified or partially purified enoyl-CoA hydratase
-
9Z-Hexadecenoyl-CoA (or a suitable enoyl-CoA substrate like crotonyl-CoA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare the assay buffer and equilibrate the spectrophotometer to the desired temperature (e.g., 25°C).
-
Add the assay buffer and the enoyl-CoA substrate to a quartz cuvette.
-
Record the initial absorbance at 263 nm.
-
Initiate the reaction by adding the enzyme solution to the cuvette and mix quickly.
-
Monitor the decrease in absorbance at 263 nm over time.
-
Calculate the rate of the reaction from the linear portion of the absorbance curve using the molar extinction coefficient of the enoyl-CoA substrate.
LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general workflow for the quantification of long-chain acyl-CoAs.[8][11]
Principle: Liquid chromatography is used to separate different acyl-CoA species, which are then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Materials:
-
Cell or tissue samples
-
Internal standards (e.g., odd-chain length fatty acyl-CoAs)
-
Extraction solvent (e.g., isopropanol/acetonitrile/water)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Homogenize cell or tissue samples in the presence of internal standards.
-
Extract the acyl-CoAs with the extraction solvent.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Evaporate the solvent and reconstitute the sample in a suitable injection solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a gradient elution on the C18 column.
-
Detect the acyl-CoAs using electrospray ionization (ESI) in positive ion mode.
-
Use multiple reaction monitoring (MRM) to quantify the target acyl-CoAs based on specific precursor-product ion transitions.
-
Construct a calibration curve using known concentrations of acyl-CoA standards to determine the absolute concentration in the samples.
Signaling Pathways and Experimental Workflows
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of a unique diiron center in mammalian stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Purification of two forms of enoyl-CoA hydratase from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymatic Conversion of 9Z-Hexadecenoyl-CoA to (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of 9Z-Hexadecenoyl-CoA to (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA is a critical step in the metabolic processing of palmitoleic acid, a monounsaturated omega-7 fatty acid. This conversion is not a singular enzymatic reaction but a key part of the larger beta-oxidation pathway. Understanding the intricacies of this process, including the enzymes involved, their kinetics, and the experimental methodologies for its study, is paramount for research in metabolic diseases, drug discovery, and cellular signaling. This guide provides a comprehensive overview of the enzymatic cascade, detailed experimental protocols, and a summary of the quantitative data available.
Introduction
This compound is a crucial intermediate in the catabolism of 9Z-Hexadecenoyl-CoA, the activated form of palmitoleic acid. This metabolic pathway, known as beta-oxidation, is essential for energy production from fatty acids. The presence of a cis double bond in 9Z-Hexadecenoyl-CoA necessitates the action of auxiliary enzymes in addition to the core beta-oxidation machinery. This guide will dissect the enzymatic steps, the enzymes responsible, and the stereochemical outcomes of this conversion.
The Enzymatic Pathway: From a Cis-Unsaturated Acyl-CoA to a Hydroxylated Intermediate
The conversion of 9Z-Hexadecenoyl-CoA to this compound is a multi-step process that occurs within the mitochondrial matrix and peroxisomes. It involves the coordinated action of two key enzymes: Enoyl-CoA Isomerase and Enoyl-CoA Hydratase .
Step 1: Isomerization by Enoyl-CoA Isomerase
The initial substrate, 9Z-Hexadecenoyl-CoA, possesses a cis double bond between carbons 9 and 10. The core enzymes of beta-oxidation are specific for trans-2-enoyl-CoA esters. Therefore, the first crucial step is the isomerization of the cis-Δ³ bond (after three rounds of beta-oxidation) to a trans-Δ² bond. This reaction is catalyzed by Enoyl-CoA Isomerase (EC 5.3.3.8).[1][2]
The isomerase repositions the double bond, making the fatty acyl-CoA a suitable substrate for the subsequent enzymatic step.
Step 2: Hydration by Enoyl-CoA Hydratase
Once the trans-2-enoyl-CoA intermediate is formed, Enoyl-CoA Hydratase (also known as crotonase, EC 4.2.1.17) catalyzes the stereospecific addition of a water molecule across the double bond.[3][4] This hydration reaction results in the formation of (S)-3-hydroxyacyl-CoA.[3] The enzyme is highly stereospecific, ensuring the production of the S-enantiomer.
The overall enzymatic cascade can be visualized as follows:
Quantitative Data
Quantitative data for the enzymatic conversion of 9Z-Hexadecenoyl-CoA is not extensively available for this specific substrate. However, data from similar long-chain unsaturated fatty acids can provide valuable insights.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Enoyl-CoA Isomerase | cis-3-Octenoyl-CoA | 30 | 5.6 | Generic Data |
| Enoyl-CoA Hydratase | Crotonyl-CoA | 20 | 7500 | Generic Data |
| Enoyl-CoA Hydratase | trans-2-Hexadecenoyl-CoA | 15 | - | Generic Data |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyhexadecanoyl-CoA | 5-50 | - | Generic Data |
Note: The provided data are approximations based on studies with similar substrates and should be considered as a reference. Specific kinetic parameters for 9Z-Hexadecenoyl-CoA and its derivatives require dedicated experimental determination.
Experimental Protocols
In Vitro Enzymatic Conversion Assay
This protocol outlines a method to perform the enzymatic conversion of 9Z-Hexadecenoyl-CoA to this compound in vitro and quantify the product.
Materials:
-
9Z-Hexadecenoyl-CoA (substrate)
-
Purified Enoyl-CoA Isomerase
-
Purified Enoyl-CoA Hydratase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
Extraction solvent (e.g., ethyl acetate)
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known concentration of 9Z-Hexadecenoyl-CoA, and purified Enoyl-CoA Isomerase.
-
Initiation of Isomerization: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the conversion to the trans-2 intermediate.
-
Initiation of Hydration: Add purified Enoyl-CoA Hydratase to the reaction mixture.
-
Incubation: Continue the incubation at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Extraction: Extract the lipid metabolites from the aqueous phase using the extraction solvent.
-
Analysis: Analyze the extracted metabolites using LC-MS/MS to identify and quantify the this compound product.
Quantitative Analysis by LC-MS/MS
A targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and specific quantification of the product.
LC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Precursor Ion (m/z): Calculated mass of deprotonated this compound
-
Product Ions (m/z): Characteristic fragment ions for quantification and confirmation
Role in Cellular Metabolism and Signaling
This compound is a transient intermediate in the beta-oxidation of palmitoleic acid. Its primary role is to serve as a substrate for the next enzyme in the pathway, 3-hydroxyacyl-CoA dehydrogenase, which catalyzes its oxidation to 3-ketoacyl-CoA.
While a direct signaling role for this compound has not been definitively established, long-chain acyl-CoAs, in general, are known to be involved in various cellular signaling processes. They can act as allosteric regulators of enzymes and transcription factors, thereby influencing gene expression and metabolic pathways. Further research is needed to elucidate any specific signaling functions of this particular hydroxylated fatty acyl-CoA.
The metabolic fate of this compound is intricately linked to the energy status of the cell and is part of a larger network of lipid metabolism that has systemic effects.
Conclusion
The enzymatic conversion of 9Z-Hexadecenoyl-CoA to this compound is a fundamental process in fatty acid metabolism, requiring the sequential action of enoyl-CoA isomerase and enoyl-CoA hydratase. While our understanding of the general principles of beta-oxidation is well-established, further research is necessary to delineate the specific kinetics and regulatory mechanisms involved in the processing of this particular monounsaturated fatty acyl-CoA. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for scientists and researchers to advance our knowledge in this critical area of cellular metabolism and its implications for human health and disease.
References
The Crossroads of Lipid Metabolism: An In-depth Technical Guide to (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA and its Putative Link to Sphingolipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the intricate relationship between fatty acid β-oxidation and sphingolipid metabolism, focusing on the specific molecule (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA. While direct enzymatic evidence linking this 3-hydroxy fatty acyl-CoA to the canonical sphingolipid biosynthetic pathway remains elusive, this paper explores the potential for metabolic crosstalk. We will examine the established roles of hydroxylated fatty acids in sphingolipid structure and function, detail the biosynthetic origins of this compound, and provide comprehensive experimental protocols for the analysis of these lipid species. This guide aims to equip researchers with the foundational knowledge and technical methodologies to investigate this intriguing intersection of lipid biology.
Introduction: Sphingolipid Metabolism - A Hub of Cellular Regulation
Sphingolipids are a complex class of lipids that are integral to the structural integrity of cellular membranes and are key players in a myriad of cellular signaling pathways, governing processes such as cell growth, differentiation, and apoptosis.[1][2] The central molecule in sphingolipid metabolism is ceramide, which is synthesized through two primary pathways: the de novo synthesis pathway and the salvage pathway.
The de novo pathway begins with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum, leading to the formation of a sphingoid backbone.[2][3] This backbone is then acylated by one of six ceramide synthase (CerS) enzymes, each exhibiting specificity for acyl-CoAs of varying chain lengths, to form dihydroceramide, which is subsequently desaturated to yield ceramide.[4] The acyl chain length of ceramides (B1148491) is a critical determinant of their biological function.[5]
This compound: An Intermediate of Peroxisomal β-Oxidation
This compound is a monounsaturated 3-hydroxy fatty acyl-CoA. Its primary known biological origin is as an intermediate in the peroxisomal β-oxidation of fatty acids.[6] The peroxisomal β-oxidation system is responsible for the metabolism of very long-chain fatty acids, branched-chain fatty acids, and other lipid molecules that are not substrates for the mitochondrial β-oxidation pathway.[6] The accumulation of 3-hydroxy fatty acids, including (S)-3-Hydroxyhexadecanoyl-CoA, can be an indicator of certain inherited metabolic disorders affecting this pathway.[1][7]
The Link: Hydroxylated Fatty Acids in Sphingolipid Biology
While a direct role for 3-hydroxy fatty acyl-CoAs in ceramide synthesis is not well-established, the incorporation of hydroxylated fatty acids into sphingolipids is a known phenomenon, primarily involving 2-hydroxy fatty acids.
The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for the synthesis of 2-hydroxy fatty acids.[8] These 2-hydroxy fatty acids can then be activated to their CoA thioesters and utilized by ceramide synthases to produce 2-hydroxy-ceramides.[9][10] These specialized sphingolipids are abundant in certain tissues, such as the nervous system and skin, where they play crucial roles in maintaining the structural integrity of myelin and the epidermal permeability barrier.[8]
The existence of this pathway for 2-hydroxy fatty acids raises the intriguing possibility of a similar, perhaps less common or cell-type-specific, pathway for the incorporation of 3-hydroxy fatty acids like this compound into ceramides. Such a discovery would represent a novel link between fatty acid catabolism and sphingolipid biosynthesis, with potential implications for cellular signaling and disease.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature directly measuring the interaction between this compound and ceramide synthases. Research in this area would require the development of sensitive analytical methods to detect and quantify potential 3-hydroxy-ceramide products. The following table summarizes the substrate specificities of mammalian ceramide synthases for non-hydroxylated acyl-CoAs, providing a baseline for future comparative studies.
| Ceramide Synthase (CerS) | Primary Acyl-CoA Substrates |
| CerS1 | C18:0-CoA |
| CerS2 | C20:0-CoA, C22:0-CoA, C24:0-CoA, C24:1-CoA |
| CerS3 | Broad specificity, including very long-chain acyl-CoAs |
| CerS4 | C18:0-CoA, C20:0-CoA |
| CerS5 | C16:0-CoA |
| CerS6 | C14:0-CoA, C16:0-CoA |
This table is a summary of generally accepted substrate specificities and may vary depending on the specific experimental conditions.
Experimental Protocols
Investigating the potential link between this compound and sphingolipid metabolism requires robust experimental methodologies. Below are detailed protocols for the analysis of 3-hydroxy fatty acids and for in vitro ceramide synthase assays.
Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from established protocols for the quantitative analysis of 3-hydroxy fatty acids in biological samples.[1][3]
Objective: To extract, derivatize, and quantify 3-hydroxy fatty acids from plasma or cell culture media.
Materials:
-
Serum/plasma sample or cell culture medium
-
Stable isotope-labeled internal standards for 3-hydroxy fatty acids
-
10 M NaOH
-
6 M HCl
-
Ethyl acetate
-
Nitrogen gas stream
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: To 500 µL of sample, add a known amount of stable isotope-labeled internal standards for the 3-hydroxy fatty acids of interest.
-
Hydrolysis (for total 3-hydroxy fatty acid content): Add 500 µL of 10 M NaOH and incubate for 30 minutes. This step is omitted for the analysis of free 3-hydroxy fatty acids.
-
Acidification: Acidify the samples with 6 M HCl.
-
Extraction: Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.
-
Drying: Evaporate the organic phase to dryness under a stream of nitrogen gas.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use selected ion monitoring (SIM) to detect and quantify the characteristic ions of the 3-hydroxy fatty acid-TMS derivatives and their corresponding internal standards.
In Vitro Ceramide Synthase Activity Assay
This protocol allows for the testing of novel substrates, such as this compound, with ceramide synthases.
Objective: To measure the activity of a specific ceramide synthase isoform with a given acyl-CoA substrate.
Materials:
-
Microsomal preparations from cells overexpressing a specific CerS isoform
-
Sphinganine (dihydrosphingosine)
-
This compound (or other acyl-CoA of interest)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)
-
Bovine serum albumin (fatty acid-free)
-
Solvents for lipid extraction (e.g., chloroform:methanol)
-
LC-MS/MS system for lipid analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, BSA, sphinganine, and the microsomal preparation containing the CerS enzyme.
-
Initiate Reaction: Add this compound to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol 2:1 v/v).
-
Lipid Extraction: Perform a Folch or Bligh-Dyer extraction to isolate the lipids.
-
Analysis: Dry the lipid extract and reconstitute in a suitable solvent for LC-MS/MS analysis. Develop a targeted method to detect and quantify the expected 3-hydroxy-ceramide product based on its predicted mass-to-charge ratio and fragmentation pattern.
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: De Novo Sphingolipid Biosynthesis Pathway.
Caption: Peroxisomal β-Oxidation of Fatty Acids.
Caption: General Experimental Workflow for Lipid Analysis.
Conclusion and Future Directions
The link between this compound and sphingolipid metabolism remains an open area of investigation. While direct evidence is currently lacking, the established precedent of 2-hydroxy fatty acid incorporation into ceramides provides a strong rationale for exploring a similar fate for 3-hydroxy fatty acids. The accumulation of this compound in certain metabolic diseases suggests that under pathological conditions, this molecule could potentially be shunted into alternative metabolic pathways, including sphingolipid synthesis.
Future research should focus on:
-
In vitro enzymatic assays: Systematically testing the substrate specificity of all six ceramide synthase isoforms for this compound and other 3-hydroxy acyl-CoAs.
-
Cell-based studies: Utilizing stable isotope-labeled this compound to trace its metabolic fate in various cell lines, particularly those relevant to metabolic diseases.
-
Advanced lipidomics: Developing and applying highly sensitive and specific LC-MS/MS methods to screen for the presence of 3-hydroxy-ceramides in biological samples from healthy individuals and patients with metabolic disorders.
Unraveling this potential connection could provide novel insights into the interplay between fatty acid and sphingolipid metabolism, potentially identifying new biomarkers and therapeutic targets for a range of human diseases.
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingolipid - Wikipedia [en.wikipedia.org]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Showing metabocard for (S)-3-Hydroxyhexadecanoyl-CoA (HMDB0003932) [hmdb.ca]
- 7. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
The Function of 3-Hydroxyacyl-CoA Dehydrogenases on C16:1 Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyacyl-CoA dehydrogenases (HACDs) are a class of essential enzymes that catalyze the third step of the mitochondrial fatty acid β-oxidation spiral. This crucial reaction involves the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, a key metabolic intermediate in energy production from fatty acids.[1] The substrate specificity of these dehydrogenases varies, with different isoforms demonstrating preferences for short-, medium-, or long-chain fatty acyl-CoAs.
This technical guide focuses on the function of 3-hydroxyacyl-CoA dehydrogenases, particularly the long-chain isoforms, with respect to the monounsaturated C16:1 substrate, palmitoleoyl-CoA. Palmitoleate (B1233929) (C16:1) is not merely a component of triglycerides but also functions as a "lipokine," an adipose tissue-derived lipid hormone that plays a significant role in regulating systemic metabolic homeostasis.[1][2] Understanding the enzymatic processing of C16:1-CoA by HACDs is therefore critical for elucidating its metabolic fate and its influence on cellular signaling pathways implicated in metabolic diseases.
This document provides a summary of the available quantitative data on long-chain HACD activity, detailed experimental protocols for the kinetic analysis of these enzymes, and an overview of the signaling pathways influenced by palmitoleate metabolism.
Data Presentation: Quantitative Analysis of 3-Hydroxyacyl-CoA Dehydrogenase Activity
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source |
| Pig Heart L-3-hydroxyacyl-CoA Dehydrogenase | 3-hydroxydecanoyl-CoA (C10:0) | 5.4 | 143 | [3] |
| Pig Heart L-3-hydroxyacyl-CoA Dehydrogenase | 3-hydroxydodecanoyl-CoA (C12:0) | 4.2 | 118 | [3] |
| Pig Heart L-3-hydroxyacyl-CoA Dehydrogenase | 3-hydroxytetradecanoyl-CoA (C14:0) | 3.8 | 95 | [3] |
| Pig Heart L-3-hydroxyacyl-CoA Dehydrogenase | 3-hydroxypalmitoyl-CoA (C16:0) | 3.5 | 77 | [3] |
| Mitochondrial Trifunctional Protein (TFP) | (2E)-hexadecenoyl-CoA (C16:1) | Not Reported | Not Reported | [2] |
Note: The data for pig heart L-3-hydroxyacyl-CoA dehydrogenase illustrates the general trend of decreasing Vmax with increasing chain length for saturated substrates. The study on Mitochondrial Trifunctional Protein utilized (2E)-hexadecenoyl-CoA, a C16:1 intermediate, to measure the combined enoyl-CoA hydratase and LCHAD activities, but did not report specific kinetic parameters for the dehydrogenase activity alone.
Signaling Pathways and Experimental Workflows
Fatty Acid β-Oxidation Pathway
The catabolism of fatty acids, including palmitoleate, occurs primarily through the mitochondrial β-oxidation pathway. The third step, the dehydrogenation of 3-hydroxyacyl-CoA, is catalyzed by a 3-hydroxyacyl-CoA dehydrogenase. The following diagram illustrates the central role of this enzyme in the β-oxidation spiral.
Caption: The mitochondrial fatty acid β-oxidation spiral.
Signaling Pathways Influenced by Palmitoleate (C16:1)
Palmitoleate, a C16:1 monounsaturated fatty acid, acts as a lipokine to regulate systemic metabolism through various signaling pathways. Its metabolism via β-oxidation, which includes the action of 3-hydroxyacyl-CoA dehydrogenase, is a key determinant of its cellular concentration and signaling activity.
Caption: Signaling pathways activated by the lipokine palmitoleate.
Experimental Protocols
The following sections provide detailed methodologies for the purification and kinetic analysis of a 3-hydroxyacyl-CoA dehydrogenase with a C16:1 substrate. These protocols are based on established methods for long-chain HACDs and can be adapted for specific research needs.
I. Purification of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) from Porcine Heart Mitochondria
This protocol is adapted from established procedures for the purification of mitochondrial enzymes.
A. Materials and Reagents:
-
Fresh porcine heart
-
Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Mitochondrial isolation buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4)
-
Solubilization buffer: 50 mM Tris-HCl (pH 8.0), 1 M KCl, 1% (w/v) sodium cholate
-
Chromatography buffers (Buffer A: 20 mM potassium phosphate (B84403) (pH 7.4), 1 mM EDTA, 0.1% (w/v) Triton X-100; Buffer B: Buffer A with 0.5 M KCl)
-
DEAE-Sepharose, Blue-Sepharose, and Hydroxyapatite (B223615) chromatography columns
-
Dialysis tubing (10 kDa MWCO)
B. Protocol:
-
Mitochondrial Isolation:
-
Mince fresh porcine heart tissue and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 600 x g for 10 minutes to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at 10,000 x g for 20 minutes to pellet mitochondria.
-
Wash the mitochondrial pellet with mitochondrial isolation buffer and repeat the centrifugation.
-
-
Solubilization of LCHAD:
-
Resuspend the mitochondrial pellet in solubilization buffer and stir for 1 hour at 4°C.
-
Centrifuge at 100,000 x g for 1 hour to pellet insoluble material.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the supernatant to achieve 30% saturation while stirring at 4°C. After 30 minutes, centrifuge at 15,000 x g for 20 minutes.
-
Increase the ammonium sulfate concentration of the supernatant to 60% saturation, stir for 30 minutes, and centrifuge as before.
-
Resuspend the 30-60% ammonium sulfate pellet in a minimal volume of Buffer A and dialyze against Buffer A overnight.
-
-
Chromatography:
-
Apply the dialyzed protein solution to a DEAE-Sepharose column equilibrated with Buffer A. Elute with a linear gradient of 0-0.5 M KCl in Buffer A.
-
Pool the active fractions (assayed as described below) and apply to a Blue-Sepharose column equilibrated with Buffer A. Elute with a linear gradient of 0-0.5 M KCl.
-
Pool the active fractions and apply to a hydroxyapatite column equilibrated with 10 mM potassium phosphate (pH 7.4). Elute with a linear gradient of 10-200 mM potassium phosphate.
-
Assess the purity of the final preparation by SDS-PAGE.
-
II. Synthesis of 3-Hydroxy-Palmitoleoyl-CoA (C16:1-CoA)
The substrate, 3-hydroxy-palmitoleoyl-CoA, is not commercially available and needs to be synthesized. This can be achieved through the enzymatic hydration of trans-2-hexadecenoyl-CoA using enoyl-CoA hydratase.
A. Materials and Reagents:
-
trans-2-Hexadecenoyl-CoA
-
Purified enoyl-CoA hydratase
-
Reaction buffer: 100 mM Tris-HCl (pH 8.0)
-
HPLC system for purification and analysis
B. Protocol:
-
Incubate trans-2-hexadecenoyl-CoA with a catalytic amount of enoyl-CoA hydratase in the reaction buffer at 37°C.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, purify the 3-hydroxy-palmitoleoyl-CoA product using preparative HPLC.
-
Determine the concentration of the purified product spectrophotometrically using the molar extinction coefficient of CoA.
III. Kinetic Analysis of 3-Hydroxyacyl-CoA Dehydrogenase with C16:1-CoA
This spectrophotometric assay measures the rate of NAD+ reduction to NADH.
A. Materials and Reagents:
-
Purified 3-hydroxyacyl-CoA dehydrogenase
-
Synthesized 3-hydroxy-palmitoleoyl-CoA (C16:1-CoA)
-
Assay buffer: 100 mM potassium phosphate (pH 7.0), 1 mM EDTA
-
NAD+ solution (10 mM)
-
Spectrophotometer capable of measuring absorbance at 340 nm
B. Protocol:
-
Set up the reaction mixture in a quartz cuvette containing assay buffer and a specific concentration of NAD+ (e.g., 1 mM).
-
Add a range of concentrations of the C16:1-CoA substrate to different cuvettes.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small, non-limiting amount of the purified 3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH (ε = 6.22 mM⁻¹cm⁻¹).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the key steps in the experimental workflow for determining the kinetic parameters of a 3-hydroxyacyl-CoA dehydrogenase.
Caption: Workflow for the kinetic analysis of HACD.
Conclusion
3-Hydroxyacyl-CoA dehydrogenases are pivotal enzymes in fatty acid metabolism, and their activity on specific substrates like palmitoleoyl-CoA has significant implications for cellular energy homeostasis and signaling. While direct kinetic data for the interaction of HACDs with C16:1-CoA remains to be fully elucidated, the protocols and information presented in this guide provide a robust framework for researchers to investigate this important area. A deeper understanding of how these enzymes process lipokines such as palmitoleate will be invaluable for the development of novel therapeutic strategies for metabolic diseases.
References
An In-depth Technical Guide on the Cellular Localization of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA is a key intermediate in the metabolism of monounsaturated fatty acids. Understanding its subcellular localization is critical for elucidating its precise roles in cellular physiology and pathology. Direct experimental data on the specific subcellular distribution of this compound is not extensively available in current literature. This technical guide, therefore, provides an in-depth analysis based on the well-established locations of related metabolic pathways. We infer its primary localization and provide state-of-the-art experimental protocols for its empirical determination and quantification. This document is intended to serve as a foundational resource for researchers investigating lipid metabolism and its implications in drug development.
Inferred Cellular Localization
Based on its role as an intermediate in fatty acid β-oxidation, the primary cellular localization of This compound is inferred to be the mitochondrial matrix . Fatty acid β-oxidation is a core metabolic process that occurs within the mitochondria to generate acetyl-CoA, which subsequently enters the citric acid cycle for energy production.[1][2] The enzymes responsible for the hydration of the double bond in an enoyl-CoA to form a 3-hydroxyacyl-CoA, specifically enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, are well-characterized mitochondrial enzymes.[3]
A secondary potential localization is the endoplasmic reticulum (ER) , which is involved in fatty acid elongation and desaturation.[4] While β-oxidation is the primary catabolic fate, intermediates can sometimes be shuttled between organelles. However, the canonical pathway for its degradation places it firmly within the mitochondria. Peroxisomes also conduct a form of β-oxidation, particularly for very long-chain fatty acids, but the metabolism of a C16 fatty acid like hexadecenoic acid predominantly occurs in the mitochondria.
Quantitative Data on Subcellular Acyl-CoA Distribution
Direct quantitative data for this compound is not available. However, studies utilizing advanced mass spectrometry techniques have quantified other acyl-CoA species in various subcellular compartments. The following table provides representative data from studies on mammalian cells to illustrate the typical distribution and concentration of short-chain acyl-CoAs, which can serve as a reference for what might be expected for a long-chain species.
Table 1: Representative Subcellular Concentrations of Acyl-CoA Species in Mammalian Cells
| Acyl-CoA Species | Mitochondrial Concentration (pmol/mg protein) | Cytosolic Concentration (pmol/mg protein) | Nuclear Concentration (pmol/mg protein) | Data Source |
| Acetyl-CoA | 2.8 ± 0.4 | 1.5 ± 0.2 | 1.2 ± 0.3 | [5][6] |
| Propionyl-CoA | 0.08 ± 0.02 | 0.03 ± 0.01 | 0.15 ± 0.04 | [5][6] |
| Succinyl-CoA | 10.5 ± 1.8 | 0.1 ± 0.03 | 0.2 ± 0.05 | [5][6] |
| HMG-CoA | 0.04 ± 0.01 | 0.07 ± 0.02 | Not Reported | [7] |
| Malonyl-CoA | Not Detected | 0.12 ± 0.03 | Not Reported | [8] |
Note: The values presented are illustrative and have been compiled from multiple sources. Absolute concentrations can vary significantly depending on the cell type, metabolic state, and analytical methodology.
Experimental Protocols for Determining Cellular Localization
The definitive method for determining the subcellular localization and concentration of this compound involves subcellular fractionation followed by quantitative mass spectrometry. The Stable Isotope Labeling of Essential nutrients in cell Culture - Sub-cellular Fractionation (SILEC-SF) method is a robust approach for this purpose.[5]
Principle of the SILEC-SF Method
The SILEC-SF method utilizes cells cultured in media containing stable isotope-labeled essential nutrients to generate a "heavy" internal standard for every metabolite.[5] These labeled cells are then mixed with the unlabeled experimental "light" cells prior to homogenization and fractionation. This co-processing ensures that any metabolite loss or degradation during the fractionation and extraction process affects both the analyte and the internal standard equally, allowing for highly accurate quantification.
Detailed Protocol
-
Cell Culture and Isotope Labeling:
-
Culture a batch of the desired cell line in a medium containing a stable isotope-labeled precursor (e.g., ¹³C-labeled glucose or fatty acids) for a sufficient duration to achieve isotopic steady-state labeling of the acyl-CoA pool. This will serve as the "heavy" internal standard.
-
Culture the experimental cells under the desired conditions in standard "light" medium.
-
-
Subcellular Fractionation (via Differential Centrifugation):
-
Harvest both the "heavy" and "light" cell populations.
-
Combine a known number of "heavy" cells with the "light" cells.
-
Homogenize the combined cell suspension in an ice-cold fractionation buffer using a Dounce homogenizer.
-
Perform a series of centrifugations at increasing speeds to separate the different organelles.[2]
-
Low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C): Pellet the nuclei.
-
Medium-speed centrifugation (e.g., 10,000 x g for 20 min at 4°C): Pellet the mitochondria from the supernatant of the previous step.
-
High-speed centrifugation (e.g., 100,000 x g for 1 hour at 4°C): The resulting supernatant is the cytosolic fraction. The pellet contains microsomes (including the ER).
-
-
-
Acyl-CoA Extraction:
-
To each isolated subcellular fraction, add a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Vortex vigorously and incubate on ice to precipitate proteins.
-
Centrifuge at high speed to pellet the protein debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Analyze the extracts using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the acyl-CoAs using a suitable C18 reverse-phase column.
-
Detect and quantify the "light" (from the experimental sample) and "heavy" (from the internal standard) versions of this compound using multiple reaction monitoring (MRM) in positive ion mode. The ratio of the "light" to "heavy" peak areas allows for precise quantification.
-
Visualization of Pathways and Workflows
Metabolic Pathway
The following diagram illustrates the central role of this compound in the β-oxidation of 9Z-Hexadecenoyl-CoA within the mitochondria.
Caption: Mitochondrial β-oxidation of 9Z-Hexadecenoyl-CoA.
Experimental Workflow
The diagram below outlines the key steps of the SILEC-SF protocol for quantitative subcellular acyl-CoA analysis.
Caption: Workflow for quantitative subcellular acyl-CoA analysis.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. aocs.org [aocs.org]
- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Lipid Mediator: A Technical Guide to (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA is a long-chain fatty acyl-CoA molecule that has emerged as a potential, yet undercharacterized, player in lipid metabolism and cellular signaling. This technical guide synthesizes the currently available information regarding its discovery, characterization, and purported biological roles, with a particular focus on its hypothetical involvement in the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling axis, a critical pathway in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). While direct evidence remains elusive in the public domain, this document aims to provide a framework for future research by outlining established methodologies for the synthesis, characterization, and biological evaluation of similar lipid molecules.
Introduction
The landscape of lipidomics is continually expanding, revealing a complex web of bioactive lipids that extend beyond classical energy storage and structural roles. Among these are hydroxy fatty acids and their coenzyme A (CoA) esters, which are increasingly recognized as signaling molecules and metabolic intermediates. This compound, a derivative of palmitoleic acid (9Z-Hexadecenoic acid), is one such molecule. Its structure suggests a potential role in fatty acid oxidation and biosynthesis pathways. Furthermore, given the established role of various fatty acid derivatives as ligands for nuclear receptors, there is a compelling, albeit speculative, interest in its interaction with pathways governing lipid homeostasis, such as the LXR/SREBP-1c pathway.
Physicochemical Characterization
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C37H64N7O18P3S |
| Molecular Weight | 1019.93 g/mol |
| Monoisotopic Mass | 1019.3241 g/mol |
| Predicted XLogP3 | -1.5 |
| Hydrogen Bond Donors | 12 |
| Hydrogen Bond Acceptors | 22 |
Note: These values are computationally predicted and await experimental verification.
Experimental Protocols
While specific protocols for this compound are not published, the following sections detail established methodologies for the synthesis and analysis of analogous long-chain hydroxy acyl-CoA esters. These protocols can serve as a starting point for researchers aiming to study this molecule.
Chemoenzymatic Synthesis of this compound
A chemoenzymatic approach is often favored for the synthesis of complex, stereospecific molecules like this compound, as it combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions.
Workflow for Chemoenzymatic Synthesis:
Caption: Chemoenzymatic synthesis workflow for this compound.
Methodology:
-
Synthesis of the Precursor Acid: The synthesis would likely begin with a shorter chiral building block, followed by stereoselective reactions to introduce the hydroxyl group at the C3 position with the correct (S)-configuration. The cis-double bond at the C9 position can be introduced via methods like Wittig reactions or alkyne reductions.
-
Enzymatic Ligation to CoA: The synthesized (S)-3-Hydroxy-9Z-Hexadecenoic acid would then be incubated with Coenzyme A, ATP, and a suitable acyl-CoA synthetase. The choice of enzyme is critical and may require screening of various synthetases for activity with this specific substrate.
-
Purification: The final product would be purified using reverse-phase high-performance liquid chromatography (HPLC).
Characterization by Mass Spectrometry and NMR
Mass Spectrometry (MS):
-
Technique: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the method of choice for characterizing acyl-CoAs.
-
Expected Fragmentation: In positive ion mode, a characteristic neutral loss of 507 Da (the phosphopantetheine moiety) is expected. High-resolution MS would confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: 1H and 13C NMR would be essential to confirm the structure.
-
Expected Signals:
-
Protons and carbons around the hydroxyl group and the double bond would have characteristic chemical shifts.
-
Signals corresponding to the CoA moiety would also be present.
-
2D NMR techniques (COSY, HSQC, HMBC) would be used to assign all signals and confirm connectivity.
-
Investigating the Role in the LXR/SREBP-1c Pathway
Signaling Pathway Overview:
Caption: Hypothetical activation of the LXR/SREBP-1c pathway by this compound.
Experimental Approaches:
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to assess the direct binding of this compound to LXRα in a cellular context. An increase in the thermal stability of LXRα in the presence of the lipid would indicate a direct interaction.
CETSA Workflow:
Caption: Workflow for assessing protein-ligand binding using CETSA.
-
Quantitative PCR (qPCR): To determine if this compound activates the LXR/SREBP-1c pathway, the expression of SREBP-1c and its downstream target genes (e.g., FASN, SCD1) can be measured in liver cells (e.g., HepG2) treated with the compound.
qPCR Protocol:
-
Cell Culture and Treatment: Plate HepG2 cells and treat with varying concentrations of this compound for a specified time.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe to cDNA.
-
qPCR: Perform qPCR using primers specific for SREBP-1c, FASN, SCD1, and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Table 2: Hypothetical qPCR Results for LXR/SREBP-1c Pathway Activation
| Gene | Treatment | Fold Change (vs. Vehicle) |
| SREBP-1c | This compound (10 µM) | To be determined |
| FASN | This compound (10 µM) | To be determined |
| SCD1 | This compound (10 µM) | To be determined |
Note: This table is a template for presenting experimental data. The values are yet to be determined through experimentation.
Potential Therapeutic Implications in Fatty Liver Disease
The LXR/SREBP-1c pathway is a well-established driver of de novo lipogenesis in the liver, and its overactivation is a key feature of NAFLD. If this compound is found to be an endogenous modulator of this pathway, it could represent a novel therapeutic target. For instance, if it acts as an LXR antagonist, it could have potential for the treatment of fatty liver disease. Conversely, if it is an agonist, understanding its regulation could provide insights into the pathophysiology of NAFLD.
Conclusion and Future Directions
This compound is a molecule of interest at the intersection of lipid metabolism and cell signaling. However, a significant knowledge gap exists regarding its fundamental properties and biological functions. The methodologies outlined in this guide provide a roadmap for researchers to synthesize, characterize, and investigate the biological activity of this enigmatic lipid. Future studies should focus on:
-
Definitive Synthesis and Characterization: A robust and scalable synthesis route is needed to produce sufficient quantities for biological studies. Full characterization by NMR and MS is essential to confirm its structure.
-
Direct Interaction Studies: Experiments such as CETSA are crucial to determine if it directly binds to LXR or other nuclear receptors.
-
Cellular and In Vivo Studies: Investigating its effects on lipid metabolism in relevant cell models and in animal models of fatty liver disease will be critical to understanding its physiological and pathological roles.
-
Quantification in Biological Samples: Developing a sensitive method to quantify its levels in tissues and plasma from healthy individuals and patients with metabolic diseases will provide insights into its potential as a biomarker.
The exploration of this compound holds the potential to uncover new mechanisms in the regulation of lipid metabolism and may lead to the identification of novel therapeutic targets for metabolic diseases.
(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA: An In-depth Technical Guide on its Relevance as a Biomarker in Metabolic Disease
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial research indicates that (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA is not currently an established or widely recognized biomarker for common metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), or cardiovascular disease in the general population. Scientific literature extensively documents the role of a broader class of similar molecules, the long-chain 3-hydroxyacyl-CoAs and their corresponding acylcarnitine derivatives, as critical biomarkers for certain inherited metabolic disorders. This guide will focus on this established clinical application, providing a comprehensive overview of their role in the diagnosis and understanding of these conditions.
Introduction: The Role of Long-Chain 3-Hydroxyacyl-CoAs in Metabolism
This compound is a specific intermediate in the mitochondrial beta-oxidation of palmitoleic acid (a 16-carbon monounsaturated fatty acid). The broader class of 3-hydroxyacyl-CoAs are essential intermediates in the breakdown of fatty acids to produce energy. The enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) catalyzes the conversion of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs in the mitochondrial fatty acid beta-oxidation spiral.[1]
Genetic deficiencies in the LCHAD enzyme, or the larger mitochondrial trifunctional protein (TFP) complex of which it is a part, lead to the accumulation of long-chain 3-hydroxyacyl-CoAs.[2] These intermediates are then converted to their corresponding acylcarnitine esters, such as 3-hydroxypalmitoylcarnitine (C16-OH), which can be detected and quantified in blood.[3] Consequently, elevated levels of long-chain 3-hydroxyacylcarnitines are primary biomarkers for the diagnosis of LCHAD and TFP deficiencies, which are serious inborn errors of metabolism.[4]
Long-Chain 3-Hydroxyacylcarnitines as Biomarkers for LCHAD/TFP Deficiency
Newborn screening programs worldwide utilize tandem mass spectrometry (MS/MS) to measure the levels of various acylcarnitines in dried blood spots to detect inborn errors of metabolism, including LCHAD and TFP deficiencies.[4] The primary biomarkers for these conditions are elevated concentrations of long-chain 3-hydroxyacylcarnitines.[5]
Data Presentation: Acylcarnitine Levels in LCHAD/TFP Deficiency
The following table summarizes representative quantitative data for key long-chain 3-hydroxyacylcarnitine biomarkers in newborns with LCHAD/TFP deficiency compared to normal reference ranges. Cut-off values can vary between different screening programs.[4]
| Biomarker | Analyte Name | Normal Range (μmol/L) | LCHAD/TFP Deficiency (μmol/L) |
| C14-OH | 3-Hydroxymyristoylcarnitine | < 0.04 | > 0.14 |
| C16-OH | 3-Hydroxypalmitoylcarnitine | < 0.10 | > 0.29 - 0.88 |
| C18:1-OH | 3-Hydroxyoleoylcarnitine | < 0.03 - < 0.11 | > 0.39 - 0.48 |
| C18:2-OH | 3-Hydroxylinoleoylcarnitine | < 0.04 | > 0.23 |
Data compiled from references:[3][4]
Experimental Protocols
The quantitative analysis of long-chain 3-hydroxyacylcarnitines is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analysis of Acylcarnitines from Dried Blood Spots (DBS)
This is the standard method for newborn screening.
Sample Preparation:
-
A 3.2 mm disc is punched from the dried blood spot on the filter paper card.[6]
-
The disc is placed into a well of a 96-well microtiter plate.
-
An extraction solution containing a mixture of methanol (B129727) and water (e.g., 80:20 v/v) with stable isotopically labeled internal standards for the acylcarnitines of interest is added to each well.[7]
-
The plate is agitated for a set period (e.g., 30 minutes) to allow for the extraction of the acylcarnitines.[7]
-
The supernatant is then transferred to a new plate for analysis.
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chromatography: While newborn screening often uses flow-injection analysis without chromatographic separation, a second-tier test may use a C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better separation of isomers.[6]
-
Mass Spectrometry:
-
Ionization: Positive ion Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of the specific acylcarnitine and then detecting a specific product ion after fragmentation. For acylcarnitines, a common MRM transition is the precursor ion of the butylated derivative to a product ion of m/z 85.
-
Analysis of Acyl-CoAs from Tissues
The analysis of the upstream this compound is more challenging due to its lower abundance and instability.
Sample Preparation:
-
Approximately 100 mg of frozen tissue is homogenized in a methanol-chloroform mixture (2:1 by volume) with internal standards.[10]
-
The homogenate is centrifuged, and the supernatant is phase-separated by adding ammonium (B1175870) formate (B1220265) and chloroform.[10]
-
The upper aqueous layer containing the acyl-CoAs is collected and purified using Solid-Phase Extraction (SPE) with a weak anion exchange column.[10]
-
The eluted fraction is dried under nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.[10]
LC-MS/MS Analysis:
-
Instrumentation: UHPLC coupled to a high-resolution mass spectrometer.
-
Chromatography:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: An aqueous buffer such as 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from low to high organic phase concentration.
-
-
Mass Spectrometry:
-
Ionization: ESI+.
-
Detection: MRM is used, with a characteristic neutral loss of 507 Da corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety of the CoA molecule.[10]
-
Visualization of Pathways and Workflows
Mitochondrial Fatty Acid Beta-Oxidation Pathway
Caption: Mitochondrial fatty acid beta-oxidation pathway with the LCHAD-catalyzed step highlighted.
Experimental Workflow for Biomarker Analysis
Caption: General experimental workflow for the analysis of acylcarnitine biomarkers.
Conclusion
While this compound itself is not a recognized biomarker for prevalent metabolic diseases, the broader class of long-chain 3-hydroxyacyl-CoAs and their corresponding acylcarnitine derivatives are of significant clinical importance. Their measurement is a cornerstone in the diagnosis of inherited disorders of fatty acid oxidation, such as LCHAD and TFP deficiencies. The analytical methods, primarily LC-MS/MS, are well-established for the sensitive and specific quantification of these biomarkers from newborn screening dried blood spots. For researchers and drug development professionals, understanding the role of these metabolites provides a clear example of how intermediates in a metabolic pathway can serve as critical diagnostic markers for specific diseases. Further research may yet uncover roles for specific 3-hydroxyacyl-CoAs in more common metabolic pathologies, but current evidence firmly places their utility in the realm of rare genetic disorders.
References
- 1. aocs.org [aocs.org]
- 2. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. Diagnosis of LCHAD/TFP deficiency in an at risk newborn using umbilical cord blood acylcarnitine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orphanet: Mitochondrial trifunctional protein deficiency [orpha.net]
- 6. A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Role of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA in Cellular Signaling: A Metabolic Intermediate with Emerging Indirect Regulatory Functions
An in-depth technical guide on the role of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA in cellular signaling, prepared for researchers, scientists, and drug development professionals.
Abstract
This compound is a key metabolic intermediate in the mitochondrial β-oxidation of palmitoleic acid (9Z-Hexadecenoic acid). While not a classical signaling molecule that binds to a receptor to initiate a cascade, its cellular concentration is a dynamic indicator of metabolic flux. Emerging evidence suggests that fluctuations in the pool of 3-hydroxyacyl-CoAs can indirectly influence significant cellular processes, including nutrient-stimulated insulin (B600854) secretion and gene expression. This technical guide provides a comprehensive overview of the metabolic context of this compound, explores its potential indirect signaling roles, presents quantitative data on related processes, and details experimental protocols for its study.
Metabolic Context of this compound
This compound is positioned at a crucial juncture in fatty acid metabolism. It is primarily an intermediate in two major pathways:
-
Mitochondrial β-oxidation: It is the third intermediate in the breakdown of 9Z-Hexadecenoyl-CoA (palmitoleoyl-CoA), the activated form of palmitoleic acid.[1] The pathway involves a cycle of four enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[2]
-
Fatty Acid Elongation: In the endoplasmic reticulum, it can be an intermediate in the elongation of fatty acids, where the cycle of reactions is essentially the reverse of β-oxidation, but uses different enzymes.[3] The dehydration of 3-hydroxyacyl-CoAs is a critical step in this process.[3]
The primary enzyme responsible for the conversion of this compound in β-oxidation is L-3-hydroxyacyl-CoA dehydrogenase (HADH) , which catalyzes its NAD+-dependent oxidation to 3-keto-9Z-Hexadecenoyl-CoA.[1][4] In fatty acid elongation, enzymes from the 3-hydroxyacyl-CoA dehydratase (HACD) family catalyze its dehydration.[3]
Figure 1: Metabolic pathways involving this compound.
Indirect Signaling Roles
While direct signaling functions are not established, the metabolic status indicated by the concentration of this compound and related molecules can exert regulatory effects through several indirect mechanisms.
The flux through the β-oxidation pathway is a key indicator of cellular energy status. A deficiency in the enzyme Medium- and short-chain-3-hydroxyacyl-coenzyme A (CoA) dehydrogenase (SCHAD/HADH) , which metabolizes 3-hydroxyacyl-CoAs, leads to hyperinsulinism.[1] This suggests a crucial link between the levels of fatty acid oxidation intermediates and the regulation of nutrient-stimulated insulin secretion.[1] An accumulation of 3-hydroxyacyl-CoAs, or a change in the NADH/NAD+ ratio resulting from their oxidation, could act as a signal to pancreatic β-cells, modulating their response to glucose.
Long-chain fatty acyl-CoAs are known to influence gene transcription.[5] They or their derivatives can act as ligands or modulators for various transcription factors, including nuclear hormone receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[6] The regulation of the human long-chain acyl-CoA dehydrogenase (LCAD) gene, for example, is mediated in part by these factors.[7] It is plausible that the pool of C16 unsaturated acyl-CoAs, including this compound, contributes to the overall acyl-CoA pool that influences the activity of these transcription factors, thereby adjusting the expression of genes involved in lipid metabolism to match cellular needs.
Protein acylation is a post-translational modification where an acyl group from an acyl-CoA is transferred to an amino acid residue on a protein, altering its function, localization, or stability.[8][9] While acetyl-CoA and palmitoyl-CoA are the most studied donors, a wide variety of acyl-CoAs can be utilized.[8] It is conceivable that this compound could serve as a substrate for a yet-to-be-identified acyltransferase, leading to a novel "3-hydroxypalmitoleoylation" modification. This could represent a direct link between the state of fatty acid oxidation and the function of specific proteins.
Recent research suggests a potential link between fatty acid metabolism intermediates and the function of membrane ion channels. A study on a muscle cell line with a deficiency in 3-hydroxyacyl-CoA dehydratase 1 (HACD1) is investigating the hypothesis that altered levels of fatty acid intermediates could lead to dysregulation of membrane ion channel function.[10] This represents a potential mechanism where metabolic status could be translated into changes in cellular excitability and signaling.
Figure 2: Potential indirect signaling roles of the 3-hydroxyacyl-CoA pool.
Quantitative Data
Direct quantitative data for this compound is scarce in the literature. However, data from related molecules and enzymes provide a valuable frame of reference for its study.
Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) with Various Substrates
| Substrate | Source | Km (µM) | Vmax (relative activity) | Reference |
|---|---|---|---|---|
| 3-Hydroxybutyryl-CoA (C4) | Pig Heart | ~100 | Moderate | [1] |
| 3-Hydroxyoctanoyl-CoA (C8) | Pig Heart | ~5 | High | [1] |
| 3-Hydroxymyristoyl-CoA (C14) | Pig Heart | ~5 | Moderate | [1] |
| 3-Hydroxypalmitoyl-CoA (C16) | Pig Heart | ~5 | Low |[1] |
Note: Data is generalized from published findings. Specific values can vary based on assay conditions.
Table 2: Representative Cellular Concentrations of Related Acyl-CoAs
| Acyl-CoA | Cell/Tissue Type | Concentration Range | Reference |
|---|---|---|---|
| Acetyl-CoA | HeLa Cells (Cytosol) | 3 - 300 µM | [11] |
| Palmitoyl-CoA | Various | 100 nM - 10 µM |[12] |
Experimental Protocols
This protocol outlines a method for the targeted quantification of this compound from cultured cells or tissue.
-
Reagents and Materials:
-
Internal Standard (IS): Stable isotope-labeled (e.g., 13C16) this compound (if available) or a structurally similar C15 or C17 3-hydroxyacyl-CoA.
-
Extraction Solvent: 2:1:1 Acetonitrile (B52724):Isopropanol:Water with 0.1% formic acid, chilled to -20°C.
-
Cell Lysis Buffer: Ice-cold PBS.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
-
Sample Preparation:
-
Harvest cultured cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 min at 4°C.
-
For tissue, flash-freeze in liquid nitrogen and pulverize using a cryo-grinder. Weigh the frozen powder.
-
Resuspend cell pellet or tissue powder in a known volume of ice-cold water.
-
-
Extraction:
-
To 50 µL of sample homogenate, add 10 µL of the IS solution at a known concentration.
-
Add 500 µL of chilled extraction solvent.
-
Vortex vigorously for 10 minutes at 4°C.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in 50 µL of 50% methanol.
-
Inject 5-10 µL onto a C18 reverse-phase LC column.
-
Use a gradient elution from a mobile phase A (e.g., water with 0.1% formic acid) to a mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Perform detection using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor/product ion transitions for this compound and the IS must be determined empirically.
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the IS.
-
Determine the absolute concentration using a standard curve prepared with known amounts of the analyte and a constant amount of the IS.
-
Figure 3: Workflow for LC-MS/MS quantification of acyl-CoAs.
This protocol is inspired by the CATNIP platform and uses competitive binding to identify proteins that interact with this compound.[11][13]
-
Reagents and Materials:
-
Affinity Resin: Lys-CoA Sepharose or similar broad-specificity CoA-binding resin.
-
Cell Lysis Buffer: Hypotonic buffer (e.g., 20 mM HEPES pH 7.5, 10 mM KCl, 1.5 mM MgCl2) with protease inhibitors.
-
Wash Buffer: Lysis buffer with 0.1% NP-40 and 150 mM NaCl.
-
Elution Buffer: SDS-PAGE sample buffer.
-
This compound (competitor).
-
Control: Palmitoyl-CoA or another relevant acyl-CoA.
-
-
Preparation of Cell Lysate:
-
Lyse cells by dounce homogenization in hypotonic buffer.
-
Centrifuge at 100,000 x g for 1 hour to obtain a soluble cytosolic/mitochondrial proteome.
-
Determine protein concentration using a BCA assay.
-
-
Competitive Binding and Pulldown:
-
Aliquot 1 mg of proteome into several tubes.
-
To experimental tubes, add this compound to final concentrations ranging from 1 µM to 100 µM.
-
To control tubes, add buffer or a control acyl-CoA.
-
Incubate for 30 minutes at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Lys-CoA Sepharose resin to each tube.
-
Incubate for 1 hour at 4°C with rotation.
-
-
Washing and Elution:
-
Wash the resin 3-5 times with 1 mL of ice-cold Wash Buffer.
-
Elute bound proteins by adding 50 µL of SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
-
Analysis by Mass Spectrometry:
-
Run the eluates a short distance into an SDS-PAGE gel to concentrate the sample.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify proteins using a label-free quantification (LFQ) approach.
-
Proteins whose binding to the resin is significantly reduced in the presence of the competitor are considered interactors.
-
Conclusion and Future Directions
This compound is a pivotal metabolite whose direct role in cellular signaling is not yet defined. However, its position as a key intermediate in fatty acid metabolism places it at the center of cellular energy sensing. The evidence strongly suggests that the concentration of 3-hydroxyacyl-CoAs, as part of the broader acyl-CoA pool, can indirectly regulate critical cellular functions, including insulin secretion and the transcriptional control of metabolism.
Future research should focus on several key areas:
-
Developing specific tools: The synthesis of chemical probes based on this compound would be invaluable for identifying specific protein interactors.
-
Targeted metabolomics: Measuring the dynamic changes in the concentration of this specific acyl-CoA in different subcellular compartments under various metabolic conditions will be crucial.
-
Functional studies: Investigating the direct effect of modulating the enzymes that produce or consume this compound (e.g., through CRISPR or siRNA) on downstream signaling pathways will help to elucidate its functional relevance.
By exploring these avenues, the scientific community can move beyond viewing this molecule as a simple intermediate and begin to appreciate its more nuanced role in the complex network of metabolic regulation and cellular signaling.
References
- 1. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 3. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the human long chain acyl-CoA dehydrogenase gene by nuclear hormone receptor transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A systems chemoproteomic analysis of acyl-CoA/protein interaction networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Systems Chemoproteomic Analysis of Acyl-CoA/Protein Interaction Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Stereochemistry of 3-Hydroxyacyl-CoAs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The stereochemistry of 3-hydroxyacyl-CoAs, existing as (S)- and (R)-enantiomers, plays a pivotal role in cellular metabolism, particularly in fatty acid β-oxidation and biosynthesis. The stereospecificity of enzymes acting upon these molecules dictates their metabolic fate and is crucial for maintaining cellular homeostasis. Dysregulation of these pathways due to enzyme deficiencies, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, can lead to severe metabolic disorders. This guide provides a comprehensive overview of the synthesis, metabolism, and analysis of 3-hydroxyacyl-CoA stereoisomers, offering detailed experimental protocols and quantitative data to aid researchers in this field.
Introduction to 3-Hydroxyacyl-CoA Stereochemistry
3-Hydroxyacyl-CoAs are key intermediates in the metabolism of fatty acids. The hydroxyl group at the C-3 position creates a chiral center, resulting in two stereoisomers: (S)-3-hydroxyacyl-CoA and (R)-3-hydroxyacyl-CoA. In eukaryotic cells, these enantiomers are processed by distinct sets of stereospecific enzymes primarily within the mitochondria and peroxisomes.
The (S)-enantiomer is the conventional intermediate in the mitochondrial fatty acid β-oxidation spiral, where it is oxidized by L-3-hydroxyacyl-CoA dehydrogenase (HADH) to 3-ketoacyl-CoA.[1][2] Conversely, the (R)-enantiomer is involved in pathways such as the degradation of unsaturated fatty acids with double bonds at even-numbered positions and is acted upon by enzymes like D-3-hydroxyacyl-CoA dehydratase. The strict stereoselectivity of these enzymes is fundamental to the proper functioning of these metabolic pathways.
Metabolic Pathways and their Stereochemical Specificity
The metabolism of 3-hydroxyacyl-CoAs is intrinsically linked to their stereochemistry, with distinct pathways for the (S)- and (R)-enantiomers.
Mitochondrial Fatty Acid β-Oxidation of (S)-3-Hydroxyacyl-CoAs
The canonical pathway for the degradation of saturated fatty acids in the mitochondria exclusively involves the (S)-stereoisomer of 3-hydroxyacyl-CoA.[2][3] This four-step spiral involves the following key enzymes:
-
Acyl-CoA Dehydrogenase: Introduces a double bond between the α- and β-carbons.
-
Enoyl-CoA Hydratase: Hydrates the double bond to form (S)-3-hydroxyacyl-CoA.
-
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH): A family of NAD+-dependent enzymes that oxidize (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1][4] These enzymes exhibit varying specificity for the chain length of the acyl-CoA.
-
β-Ketoacyl-CoA Thiolase: Cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA chain.
Peroxisomal β-Oxidation and the Role of (R)-3-Hydroxyacyl-CoAs
Peroxisomes are also involved in fatty acid oxidation, particularly of very long-chain fatty acids. This pathway can involve the (R)-stereoisomer of 3-hydroxyacyl-CoA. The D-bifunctional protein (D-BP) contains both D-3-hydroxyacyl-CoA dehydratase and D-3-hydroxyacyl-CoA dehydrogenase activities, acting on the (R)-enantiomer.
Quantitative Analysis of Enzyme Kinetics
The substrate specificity of 3-hydroxyacyl-CoA dehydrogenases is a critical determinant of their physiological role. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide quantitative measures of enzyme-substrate interactions and catalytic efficiency.
| Enzyme | Substrate (L-3-hydroxyacyl-CoA) | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxybutyryl-CoA (C4) | ~35 | - | Pig Heart |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyoctanoyl-CoA (C8) | ~4.5 | - | Pig Heart |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxymyristoyl-CoA (C14) | ~4.0 | - | Pig Heart |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxypalmitoyl-CoA (C16) | ~4.0 | - | Pig Heart |
| Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | 3-Hydroxybutyryl-CoA (C4) | - | - | Human |
| Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | 3-Hydroxyisobutyryl-CoA | - | - | Human |
Note: The table is compiled from data mentioned in the literature; specific Vmax values were not consistently reported in the abstracts reviewed. The data for pig heart L-3-hydroxyacyl-CoA dehydrogenase indicates a higher affinity (lower Km) for medium and long-chain substrates compared to short-chain substrates.[5] Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) shows a preference for short-chain and branched-chain substrates.
Experimental Protocols
Synthesis of 3-Hydroxyacyl-CoA Stereoisomers
Enzymatic Synthesis of (S)-3-Hydroxybutyryl-CoA:
This protocol utilizes a coupled enzyme reaction to synthesize (S)-3-hydroxybutyryl-CoA.
Materials:
-
Acetoacetyl-CoA
-
NADH
-
L-3-hydroxyacyl-CoA dehydrogenase (from porcine heart)
-
Tris-HCl buffer (100 mM, pH 7.0)
-
HPLC system for purification
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.0), 1 mM acetoacetyl-CoA, and 1.5 mM NADH.
-
Initiate the reaction by adding a catalytic amount of L-3-hydroxyacyl-CoA dehydrogenase.
-
Incubate the reaction mixture at 30°C and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
When the reaction is complete (no further change in absorbance), stop the reaction by adding a small volume of 1 M HCl to lower the pH.
-
Purify the synthesized (S)-3-hydroxybutyryl-CoA using reversed-phase HPLC.
Chiral Separation and Analysis of 3-Hydroxyacyl-CoA Enantiomers by HPLC
This method allows for the separation and quantification of (S)- and (R)-3-hydroxyacyl-CoA enantiomers.
Materials:
-
Chiral HPLC column (e.g., a cellulose (B213188) or amylose-based column)
-
HPLC system with a UV detector
-
Mobile phase: A mixture of hexane (B92381) and a chiral selector-containing alcohol (e.g., isopropanol (B130326) with a chiral additive) or a pre-packed chiral column with a suitable mobile phase as per the manufacturer's recommendation.[6][7]
-
Standards of (S)- and (R)-3-hydroxyacyl-CoA
Procedure:
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a standard mixture of (S)- and (R)-3-hydroxyacyl-CoA to determine their respective retention times.
-
Inject the sample containing the 3-hydroxyacyl-CoA enantiomers.
-
Monitor the elution profile at a suitable wavelength (typically around 260 nm for the adenine (B156593) moiety of CoA).
-
Identify and quantify the enantiomers in the sample by comparing their retention times and peak areas with those of the standards.
Spectrophotometric Assay of L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the activity of L-HADH by monitoring the reduction of NAD+ to NADH.[8][9]
Materials:
-
(S)-3-hydroxyacyl-CoA substrate (e.g., (S)-3-hydroxybutyryl-CoA)
-
NAD+
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Enzyme sample (e.g., tissue homogenate or purified enzyme)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl buffer (pH 9.0) and 2 mM NAD+.
-
Add the enzyme sample to the cuvette and mix gently.
-
Initiate the reaction by adding the (S)-3-hydroxyacyl-CoA substrate to a final concentration of 0.1 mM.
-
Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C) for several minutes.
-
Calculate the enzyme activity based on the initial linear rate of NADH formation, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Conclusion
A thorough understanding of the stereochemistry of 3-hydroxyacyl-CoAs is indispensable for researchers in metabolism and drug development. The stereospecificity of the enzymes involved has profound implications for fatty acid metabolism and related diseases. The data and protocols presented in this guide are intended to provide a solid foundation for further research into the intricate roles of these chiral molecules in health and disease. Future investigations into the kinetic properties of a wider range of 3-hydroxyacyl-CoA dehydrogenase isoforms and the development of more sensitive analytical techniques will continue to advance our knowledge in this critical area of biochemistry.
References
- 1. aocs.org [aocs.org]
- 2. microbenotes.com [microbenotes.com]
- 3. researchgate.net [researchgate.net]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Pivotal Role of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA in Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of palmitoleic acid (9Z-hexadecenoic acid), a common monounsaturated fatty acid. Its metabolism is intricately linked to cellular energy homeostasis and is facilitated by the mitochondrial trifunctional protein (MTP), a multi-enzyme complex embedded in the inner mitochondrial membrane. This technical guide provides a comprehensive overview of the involvement of this compound in mitochondrial function, detailing its metabolic pathway, the enzymes involved, and its connection to the electron transport chain. The guide also presents detailed experimental protocols for the study of its metabolism and function, alongside quantitative data where available. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex processes involved.
Introduction
Mitochondrial fatty acid beta-oxidation is a cornerstone of cellular energy metabolism, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. This catabolic process systematically shortens fatty acyl-CoA molecules, generating acetyl-CoA, NADH, and FADH2, which are subsequently utilized by the tricarboxylic acid (TCA) cycle and the electron transport chain to produce ATP. The beta-oxidation of unsaturated fatty acids, such as palmitoleic acid, requires additional enzymatic steps to handle the double bonds, making their metabolism distinct from that of saturated fatty acids. This compound emerges as a key intermediate in this specialized pathway, and its efficient processing is vital for maintaining mitochondrial function.
The Metabolic Pathway of this compound
This compound is formed during the beta-oxidation of palmitoleoyl-CoA. The pathway involves the concerted action of several enzymes, most notably the mitochondrial trifunctional protein (MTP).
Beta-Oxidation of Palmitoleoyl-CoA
The beta-oxidation of palmitoleoyl-CoA proceeds through a series of enzymatic reactions. The presence of a cis-double bond at the Δ9 position necessitates the involvement of auxiliary enzymes to ensure the formation of a substrate suitable for the standard beta-oxidation machinery.
Pathway Description:
-
Acyl-CoA Dehydrogenation: The initial steps of beta-oxidation proceed normally for three cycles, shortening the 16-carbon palmitoleoyl-CoA to a 10-carbon acyl-CoA with the double bond at the Δ3 position.
-
Isomerization: The resulting cis-Δ3-enoyl-CoA is not a substrate for the next enzyme, enoyl-CoA hydratase. Therefore, an auxiliary enzyme, Δ3,Δ2-enoyl-CoA isomerase , catalyzes the isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond.
-
Hydration: The resulting trans-Δ2-enoyl-CoA is then hydrated by the enoyl-CoA hydratase activity of the mitochondrial trifunctional protein (MTP) to form this compound.
-
Dehydrogenation: this compound is subsequently oxidized by the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of MTP, using NAD+ as a cofactor, to produce 3-keto-9Z-hexadecenoyl-CoA and NADH.[1]
-
Thiolysis: Finally, the thiolase activity of MTP cleaves 3-keto-9Z-hexadecenoyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA, which re-enters the beta-oxidation spiral.
Caption: Beta-oxidation pathway of palmitoleoyl-CoA.
The Mitochondrial Trifunctional Protein (MTP)
MTP is a hetero-octameric protein complex located in the inner mitochondrial membrane, composed of four α-subunits and four β-subunits.[2] It catalyzes the last three steps of long-chain fatty acid beta-oxidation. The α-subunit contains the enoyl-CoA hydratase and the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities, while the β-subunit houses the thiolase activity.[3] This close association of enzymatic activities is believed to facilitate substrate channeling, increasing the efficiency of beta-oxidation.[2]
Involvement in Mitochondrial Respiration
The beta-oxidation of fatty acids is tightly coupled to the mitochondrial respiratory chain. The NADH and FADH2 produced during the dehydrogenation steps, including the conversion of this compound, donate their electrons to Complex I and Complex II of the electron transport chain, respectively. This electron flow drives the pumping of protons across the inner mitochondrial membrane, generating the proton motive force that is utilized by ATP synthase to produce ATP.
Caption: Link between FAO and the electron transport chain.
Quantitative Data
Specific quantitative data for the enzymatic conversion of this compound is limited in the literature. However, studies on the substrate specificity of L-3-hydroxyacyl-CoA dehydrogenase provide insights into its activity with various chain-length substrates.
| Substrate (Saturated) | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA (C4) | ~10 | ~25 |
| 3-Hydroxyoctanoyl-CoA (C8) | ~2 | ~40 |
| 3-Hydroxypalmitoyl-CoA (C16) | ~2 | ~20 |
| Note: These values are approximations derived from studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase and are intended for comparative purposes.[4] Kinetic parameters for the specific unsaturated substrate this compound are not readily available. |
Experimental Protocols
Isolation of Mitochondria from Rodent Liver
This protocol describes the isolation of functional mitochondria from rat or mouse liver, suitable for studying fatty acid oxidation.
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4, containing 0.1% (w/v) BSA (fatty acid-free).
-
Homogenizer (Potter-Elvehjem type).
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the liver and place it in ice-cold Isolation Buffer I.
-
Mince the liver finely with scissors and wash with Isolation Buffer I to remove blood.
-
Homogenize the tissue in 5 volumes of Isolation Buffer I with a loose-fitting pestle.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
Caption: Workflow for mitochondrial isolation from liver.
Measurement of Mitochondrial Oxygen Consumption
Materials:
-
Seahorse XF Analyzer.
-
Seahorse XF96 cell culture microplate.
-
Isolated mitochondria (from Protocol 5.1).
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.
-
Substrates and inhibitors: this compound, ADP, Oligomycin, FCCP, Rotenone/Antimycin A.
Procedure:
-
Hydrate the Seahorse XF96 sensor cartridge overnight.
-
Adhere isolated mitochondria (2-8 µg protein/well) to the bottom of the Seahorse microplate by centrifugation at 2,000 x g for 20 minutes at 4°C.
-
Prepare substrate and inhibitor solutions in MAS.
-
Load the sensor cartridge with the following compounds for sequential injection:
-
Port A: this compound (e.g., 10 µM)
-
Port B: ADP (e.g., 4 mM) to stimulate State 3 respiration.
-
Port C: Oligomycin (e.g., 2.5 µg/mL) to inhibit ATP synthase and measure State 4o respiration.
-
Port D: FCCP (e.g., 4 µM) to uncouple mitochondria and measure maximal respiration.
-
Port E (optional): Rotenone/Antimycin A (e.g., 2 µM each) to inhibit Complex I and III and measure non-mitochondrial respiration.
-
-
Place the microplate in the Seahorse XF Analyzer and run the assay.
-
Analyze the oxygen consumption rate (OCR) data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Caption: Workflow for Seahorse XF mitochondrial respiration assay.
Signaling Pathways and Regulation
The metabolism of fatty acids, including this compound, is under tight regulatory control. Key signaling pathways involve transcriptional regulation and post-translational modifications of the enzymes involved.
Transcriptional Regulation
Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are nuclear receptors that act as major regulators of lipid metabolism. Upon activation by fatty acids or their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including those encoding the enzymes of beta-oxidation like MTP. This leads to increased expression of these enzymes, enhancing the capacity for fatty acid oxidation.
Post-Translational Modification
Recent studies have highlighted the role of post-translational modifications, such as acetylation, in regulating the activity of mitochondrial enzymes. Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent deacetylase, has been shown to deacetylate and activate several enzymes involved in fatty acid oxidation, including the LCHAD subunit of MTP.[5][6] This suggests that the activity of MTP and the processing of intermediates like this compound can be modulated by the cellular energy state (as reflected by the NAD+/NADH ratio).
Caption: Regulatory pathways of fatty acid oxidation.
Conclusion
This compound is a pivotal, yet often overlooked, intermediate in the mitochondrial beta-oxidation of monounsaturated fatty acids. Its metabolism is essential for efficient energy production and is tightly regulated by a network of enzymes and signaling pathways. A thorough understanding of its role in mitochondrial function is crucial for researchers in the fields of metabolism, bioenergetics, and drug development, particularly for targeting diseases associated with metabolic dysregulation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further investigation into this important molecule and its impact on cellular health and disease.
References
- 1. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]
- 2. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of mitochondrial trifunctional protein modulates nonalcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of mitochondrial trifunctional protein modulates nonalcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigmatic (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA: A Technical Guide for Researchers
For Immediate Release
Executive Summary
(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA is an intermediate in the mitochondrial beta-oxidation of fatty acids. Despite its presumed presence in cells undergoing fatty acid metabolism, specific physiological concentrations remain unquantified in published research. This guide offers a foundational understanding of this molecule by exploring the broader context of long-chain acyl-CoA metabolism, potential signaling implications, and the methodologies required for its study. The information presented herein is intended to facilitate further investigation into the precise roles of this compound in health and disease.
Quantitative Data on Related Acyl-CoA Species
Precise physiological concentrations for this compound have not been reported. However, to provide a frame of reference, the following table summarizes reported concentrations of other relevant long-chain acyl-CoA species in various mammalian tissues. These values, obtained through techniques such as high-performance liquid chromatography/mass spectrometry (HPLC/MS), offer an estimate of the general abundance of similar metabolites within the cell.
| Acyl-CoA Species | Tissue | Organism | Concentration (nmol/g wet weight) | Citation |
| Malonyl-CoA | Rat Liver | Rat | 1.9 ± 0.6 | [1] |
| Malonyl-CoA | Rat Heart | Rat | 1.3 ± 0.4 | [1] |
| Malonyl-CoA | Rat Skeletal Muscle | Rat | 0.7 ± 0.2 | [1] |
Metabolic Pathway: The Role in Fatty Acid β-Oxidation
This compound is an intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids, specifically the oxidation of 9Z-Hexadecenoyl-CoA (palmitoleoyl-CoA). This metabolic pathway is a crucial source of cellular energy, breaking down fatty acids into acetyl-CoA, which then enters the citric acid cycle.
The conversion of 9Z-Hexadecenoyl-CoA to acetyl-CoA involves a series of enzymatic reactions. This compound is formed through the hydration of an enoyl-CoA intermediate. Subsequently, it is oxidized to a ketoacyl-CoA, which is then cleaved to release acetyl-CoA and a shortened acyl-CoA chain that continues through the beta-oxidation spiral.
References
An In-Depth Technical Guide on the Interaction of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA with Metabolic Enzymes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA is a key metabolic intermediate in the β-oxidation of monounsaturated fatty acids. Its processing by mitochondrial enzymes is crucial for energy homeostasis. This technical guide provides a comprehensive overview of the interaction of this compound with the primary metabolic enzymes, enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. Due to the limited availability of direct kinetic data for this specific substrate, this guide presents data for structurally analogous long-chain and unsaturated acyl-CoA substrates to provide a relevant framework for understanding these interactions. Detailed experimental protocols for the enzymatic assays and relevant signaling pathways are also presented to facilitate further research and drug development efforts in the context of fatty acid metabolism.
Introduction to this compound and its Metabolic Context
This compound is a C16 monounsaturated 3-hydroxyacyl-CoA. It is an intermediate in the mitochondrial fatty acid β-oxidation pathway, specifically in the breakdown of palmitoleic acid (9Z-Hexadecenoic acid). The metabolism of this molecule is critical for energy production from dietary fats and stored lipids. The key enzymes responsible for its further processing are enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, which are components of the mitochondrial trifunctional protein for long-chain fatty acids.[1][2]
Interaction with Metabolic Enzymes
The primary metabolic enzymes that interact with this compound are integral to the fatty acid β-oxidation spiral.
Enoyl-CoA Hydratase (Crotonase)
Enoyl-CoA hydratase (ECH), specifically the long-chain enoyl-CoA hydratase activity of the mitochondrial trifunctional protein, catalyzes the hydration of a trans-2-enoyl-CoA to an (S)-3-hydroxyacyl-CoA.[3][4] While this compound is a product of this enzymatic step (from the corresponding enoyl-CoA), the reverse reaction (dehydration) is also catalyzed by this enzyme. The efficiency of this reaction is dependent on the substrate's chain length and saturation pattern. Generally, the rate of reaction for enoyl-CoA hydratase decreases with increasing tail length of the fatty acid.[5][6]
3-Hydroxyacyl-CoA Dehydrogenase
L-3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[7][8] This is the third step in the β-oxidation spiral. The long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity, also part of the mitochondrial trifunctional protein, is specific for long-chain substrates.[9][10] Deficiencies in LCHAD can lead to serious metabolic disorders.[10][11] The enzyme's activity is highest with medium-chain length fatty acids.[12]
Quantitative Data on Enzyme Interactions
Direct kinetic data for the interaction of this compound with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase are not extensively reported in the literature. However, data from studies on analogous long-chain saturated and unsaturated acyl-CoA substrates provide valuable insights into the expected kinetic parameters. The following tables summarize available kinetic data for these enzymes with relevant substrates.
Table 1: Kinetic Parameters of Enoyl-CoA Hydratase with Various Acyl-CoA Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Crotonyl-CoA (C4) | Aeromonas caviae | - | 1594 U/mg | [3] |
| Octenoyl-CoA (C8) | Aeromonas caviae | - | 0.86 U/mg | [3] |
| trans-2-Hexadecenoyl-CoA (C16:1) | Rat Liver | - | - | [13] |
Note: Quantitative kinetic data for long-chain unsaturated substrates with purified enoyl-CoA hydratase is sparse in the provided search results. The data for crotonyl-CoA and octenoyl-CoA are included to illustrate the enzyme's preference for shorter chain lengths.
Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase with Various Acyl-CoA Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| 3-Hydroxybutyryl-CoA (C4) | Pig Heart | - | - | [14] |
| 3-Hydroxyoctanoyl-CoA (C8) | Pig Heart | - | - | [14] |
| 3-Hydroxymyristoyl-CoA (C14) | Pig Heart | - | - | [14] |
| 3-Hydroxypalmitoyl-CoA (C16) | Pig Heart | - | - | [14] |
Note: A 1989 study describes a method to determine the kinetic parameters for pig heart L-3-hydroxyacyl-CoA dehydrogenase with substrates of various chain lengths and notes the enzyme is most active with medium-chain substrates, while Km values for medium and long-chain substrates are similar.[14] However, the specific values from this study were not available in the search results.
Experimental Protocols
The study of the interaction between this compound and metabolic enzymes requires specific and sensitive analytical methods.
Synthesis of this compound
The synthesis of specific acyl-CoA thioesters is crucial for enzymatic assays. Chemo-enzymatic methods are often employed.[15][16][17] A general approach involves the activation of the corresponding fatty acid, 3-hydroxy-9Z-hexadecenoic acid, and its coupling to Coenzyme A. Enzymatic synthesis can also be achieved using acyl-CoA synthetases.
Enoyl-CoA Hydratase Activity Assay
A continuous spectrophotometric assay is commonly used to measure enoyl-CoA hydratase activity. The assay monitors the decrease in absorbance at 280 nm, which corresponds to the hydration of the double bond of the enoyl-CoA substrate.
Protocol: Spectrophotometric Assay for Enoyl-CoA Hydratase
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.8), 50 µM of the enoyl-CoA substrate (e.g., a synthetic analog of the substrate for this compound), and the purified enzyme or cell lysate.
-
Initiation: Start the reaction by adding the enzyme to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 280 nm over time at a constant temperature (e.g., 25°C) using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-CoA substrate.
3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
The activity of 3-hydroxyacyl-CoA dehydrogenase is typically measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Protocol: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM NAD+, and the (S)-3-hydroxyacyl-CoA substrate (e.g., this compound) at a desired concentration.
-
Equilibration: Incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiation: Initiate the reaction by adding the purified 3-hydroxyacyl-CoA dehydrogenase or a cell lysate containing the enzyme.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm over several minutes using a spectrophotometer.
-
Calculation: Calculate the specific activity of the enzyme using the molar extinction coefficient of NADH (6.22 mM-1cm-1).
HPLC and LC-MS/MS Methods for Acyl-CoA Analysis
For more detailed kinetic analysis and to measure multiple substrates and products simultaneously, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques.[13][18][19]
Protocol Outline: LC-MS/MS Analysis of Enzymatic Reactions
-
Enzymatic Reaction: Perform the enzymatic reaction as described above. At various time points, quench the reaction by adding an organic solvent (e.g., acetonitrile) or a strong acid.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE).[18] The sample is then dried and reconstituted in a suitable solvent for injection.[9]
-
LC Separation: Separate the different acyl-CoA species using a reverse-phase HPLC column with a gradient of aqueous and organic mobile phases.
-
MS/MS Detection: Detect and quantify the acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive detection of the substrate and product.
Signaling Pathways and Regulatory Roles
Beyond its role as a metabolic intermediate, long-chain acyl-CoAs can act as signaling molecules, influencing various cellular processes.
Fatty Acid β-Oxidation Pathway
This compound is a central intermediate in the β-oxidation of monounsaturated fatty acids. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2.
Figure 1: Simplified pathway of β-oxidation for a C16:1 fatty acid.
Regulation of Gene Expression
Long-chain fatty acids and their CoA esters can regulate gene expression by acting as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), or by influencing the activity of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs).[20][21][22] This regulation affects the expression of genes involved in lipid metabolism, including those for fatty acid uptake, synthesis, and oxidation.
References
- 1. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structure of human mitochondrial trifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. collab.its.virginia.edu [collab.its.virginia.edu]
- 8. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 11. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxyacyl-Coenzyme A dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A chiral high-performance liquid chromatography-tandem mass spectrometry method for the stereospecific analysis of enoyl-coenzyme A hydratases/isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of regulation of gene expression by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fatty acid regulation of gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The multi-dimensional regulation of gene expression by fatty acids: polyunsaturated fats as nutrient sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA in biological matrices. This intermediate of fatty acid β-oxidation is crucial for understanding cellular metabolism and energy homeostasis. The described protocol utilizes a simple protein precipitation extraction procedure, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for the accurate quantification of this low-abundance lipid metabolite, making it an invaluable tool for researchers in metabolic disease, drug discovery, and cellular biology.
Introduction
This compound is a key intermediate in the mitochondrial β-oxidation of unsaturated fatty acids. The β-oxidation spiral is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle for energy production in the form of ATP.[1] Dysregulation of this pathway is implicated in numerous metabolic disorders, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[2][3] Therefore, the accurate quantification of intermediates like this compound is essential for studying the pathophysiology of such diseases and for the development of novel therapeutic interventions.
Traditional methods for the analysis of acyl-CoAs can be challenging due to their low endogenous concentrations, inherent instability, and complex sample matrices. LC-MS/MS has emerged as the gold standard for acyl-CoA analysis, offering superior sensitivity, specificity, and throughput compared to other techniques.[4][5] This application note provides a detailed protocol for the reliable quantification of this compound, enabling researchers to investigate its role in various physiological and pathological states.
Experimental Protocols
Materials and Reagents
-
This compound standard (Cayman Chemical or equivalent)
-
Palmitoyl-(palmitic-d31) CoA (Internal Standard, Avanti Polar Lipids or equivalent)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid, Optima™ LC/MS grade
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Cold (-20°C) acetonitrile with 0.1% formic acid
Sample Preparation: Protein Precipitation
-
Cell Harvesting: For cultured cells, wash the cell monolayer twice with ice-cold PBS. Scrape cells in the presence of ice-cold 50% methanol in water.
-
Homogenization: For tissue samples, homogenize the tissue on ice in a suitable buffer.
-
Protein Precipitation: To 100 µL of cell lysate or tissue homogenate, add 400 µL of cold (-20°C) acetonitrile containing the internal standard (e.g., Palmitoyl-(palmitic-d31) CoA at a final concentration of 100 nM).
-
Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds and incubate at -20°C for 20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water with 0.1% formic acid. Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions
The MRM transitions for this compound are based on the characteristic neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety from the protonated molecule [M+H]+.[6][7]
Table 1: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1032.5 | 525.5 | 100 | 35 |
| Palmitoyl-(palmitic-d31) CoA (IS) | 1035.8 | 528.8 | 100 | 35 |
Note: The exact m/z values and collision energies may require optimization on the specific instrument used.
Data Presentation
The quantitative data for the LC-MS/MS method should be summarized in clear and concise tables. The following tables provide an example of how to present the validation data for this assay.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range (µM) | 0.01 - 10 |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ (µM) | 0.01 |
| ULOQ (µM) | 10 |
| Accuracy (%) | 85 - 115 |
| Precision (%RSD) | < 15 |
| Recovery (%) | > 80 |
| Matrix Effect (%) | < 20 |
Table 3: Quantitative Results from a Sample Experiment
| Sample ID | This compound Concentration (µM) | %RSD (n=3) |
| Control 1 | 0.52 | 4.5 |
| Control 2 | 0.48 | 5.1 |
| Treated 1 | 1.25 | 3.8 |
| Treated 2 | 1.31 | 4.2 |
Visualization
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the central role of this compound as an intermediate in the mitochondrial fatty acid β-oxidation pathway.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Experimental Workflow for LC-MS/MS Quantification
This diagram outlines the major steps in the analytical workflow, from sample collection to data analysis.
Caption: LC-MS/MS quantification workflow.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantification of this compound in biological samples. The simple sample preparation protocol and the high selectivity of the MRM analysis make this method suitable for high-throughput applications in both basic research and drug development. This will enable a more profound understanding of the role of fatty acid metabolism in health and disease.
References
- 1. aocs.org [aocs.org]
- 2. Growth in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Separation of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. The stereochemistry at the C-3 position is critical for subsequent enzymatic reactions. Enantiomeric purity is therefore essential for studies on fatty acid metabolism and for the development of drugs targeting this pathway. This document provides detailed protocols for the chiral separation of this compound and its (R)-enantiomer, sample preparation from biological matrices, and the synthesis of a racemic standard.
Data Presentation
| Parameter | (R)-3-Hydroxy-9Z-Hexadecenoyl-CoA | This compound |
| Expected Retention Time (min) | Shorter | Longer |
| Elution Order | 1 | 2 |
| Resolution (Rs) | > 1.5 (baseline separation) |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on methods developed for the chiral separation of long-chain 3-hydroxyacyl-CoA and 3-hydroxy fatty acids.[1] Polysaccharide-based chiral stationary phases, such as those with amylose (B160209) or cellulose (B213188) derivatives, are highly effective for this separation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as Chiralpak IA-U (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 1.6 µm silica) or a similar column, is recommended for its broad applicability to chiral separations of fatty acids.[2]
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and methanol (B129727) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is a common starting point for reversed-phase chiral separations of hydroxyl fatty acids. For normal-phase chromatography, a mobile phase of hexane/isopropanol is typical.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 20-40 °C
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) base of Coenzyme A).
-
Injection Volume: 10 µL
Protocol:
-
Equilibrate the Chiralpak IA-U column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Dissolve the racemic or sample mixture of 3-Hydroxy-9Z-Hexadecenoyl-CoA in the mobile phase or a compatible solvent.
-
Inject the sample onto the column.
-
Run the gradient program to elute the enantiomers.
-
Monitor the elution profile at 260 nm. The (R)-enantiomer is expected to elute before the (S)-enantiomer.[1]
Sample Preparation from Biological Matrices
The following protocol describes the extraction of long-chain acyl-CoAs from cell cultures. This can be adapted for tissue samples.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Acetonitrile
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Centrifuge
-
Vacuum concentrator
Protocol:
-
Wash cultured cells twice with ice-cold PBS.
-
Add 2 mL of ice-cold methanol containing an appropriate internal standard to the cells.
-
Incubate at -80 °C for 15 minutes to precipitate proteins and extract metabolites.
-
Scrape the cell lysate and transfer to a centrifuge tube.
-
Centrifuge at 15,000 x g for 5 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of acetonitrile and evaporate to dryness in a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial HPLC mobile phase for analysis.
Synthesis of Racemic 3-Hydroxy-9Z-Hexadecenoyl-CoA
A racemic standard is essential for method development and as a reference material. The synthesis can be achieved through a chemo-enzymatic approach.[3][4]
Step 1: Synthesis of 3-Hydroxy-9Z-Hexadecenoic Acid: This can be achieved through various organic synthesis routes, for example, by asymmetric synthesis starting from chiral terminal epoxides and employing Grignard reagents or alkynylation.[5]
Step 2: Activation to the CoA Thioester: The synthesized racemic 3-hydroxy-9Z-hexadecenoic acid can be converted to its Coenzyme A thioester. A common method involves activating the carboxylic acid with an agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or ethyl chloroformate, followed by reaction with Coenzyme A.[4]
Mandatory Visualizations
Experimental Workflow for Chiral Separation
Caption: Workflow for the chiral separation of 3-Hydroxy-9Z-Hexadecenoyl-CoA enantiomers.
Metabolic Pathway: Beta-Oxidation of Unsaturated Fatty Acids
Caption: The role of this compound in the beta-oxidation pathway.
References
- 1. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA is a crucial intermediate in fatty acid metabolism and is of significant interest in the study of various metabolic pathways and their associated disorders. Its specific stereochemistry and the position of the double bond make its chemical synthesis challenging. Enzymatic synthesis offers a highly specific and efficient alternative for producing this standard for research and drug development purposes. These application notes provide a detailed protocol for the multi-step enzymatic synthesis of this compound, starting from the commercially available 9Z-Hexadecenoic acid (palmitoleic acid).
The synthesis involves a three-stage process:
-
Activation of the free fatty acid: 9Z-Hexadecenoic acid is first converted to its coenzyme A thioester, 9Z-Hexadecenoyl-CoA.
-
Introduction of a 2,3-double bond: The saturated acyl-CoA is then desaturated to form 2,3,9Z-Hexadecatrienoyl-CoA using an acyl-CoA dehydrogenase.
-
Stereospecific hydration: Finally, an enoyl-CoA hydratase is employed to stereospecifically hydrate (B1144303) the 2,3-double bond, yielding the desired this compound.
This document provides detailed experimental protocols for each stage, methods for purification and characterization, and representative quantitative data.
Data Presentation
The following table summarizes representative quantitative data for the key enzymatic steps in the synthesis of this compound. Please note that these values are based on studies with long-chain fatty acid substrates and may require optimization for this specific molecule.
| Parameter | Acyl-CoA Dehydrogenase Reaction | Enoyl-CoA Hydratase Reaction |
| Enzyme | Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Long-Chain Enoyl-CoA Hydratase (LCEH) |
| Substrate | 9Z-Hexadecenoyl-CoA | 2,3,9Z-Hexadecatrienoyl-CoA |
| Enzyme Concentration | 0.5 - 2.0 µM | 1.0 - 5.0 µM |
| Substrate Concentration | 50 - 200 µM | 50 - 200 µM |
| Cofactor | FAD (catalytic), Ferricenium hexafluorophosphate (B91526) (electron acceptor) | None |
| Buffer | 50 mM Potassium Phosphate (B84403), pH 7.5 | 50 mM Tris-HCl, pH 8.0 |
| Temperature | 30 - 37 °C | 25 - 30 °C |
| Reaction Time | 30 - 90 minutes | 60 - 120 minutes |
| Typical Conversion | > 90% | > 95% |
| Specific Activity | 1 - 5 U/mg | 10 - 50 U/mg |
Experimental Protocols
I. Synthesis of 9Z-Hexadecenoyl-CoA
This protocol describes the chemical activation of 9Z-Hexadecenoic acid to its corresponding CoA thioester using the ethylchloroformate method.
Materials:
-
9Z-Hexadecenoic acid
-
Coenzyme A, free acid
-
Ethylchloroformate
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve 9Z-Hexadecenoic acid (0.05 mmol) in 200 µL of anhydrous THF in a glass vial.
-
Cool the solution to 4 °C in an ice bath.
-
Add triethylamine (0.025 mmol) and ethylchloroformate (0.025 mmol) to the solution.
-
Stir the reaction mixture for 45 minutes at 4 °C.
-
In a separate tube, dissolve Coenzyme A (0.005 mmol) in 200 µL of 0.5 M NaHCO₃ solution.
-
Add the Coenzyme A solution to the reaction mixture.
-
Stir the final reaction mixture for another 45 minutes at room temperature.
-
Flash freeze the reaction mixture in liquid nitrogen.
-
Lyophilize the frozen mixture overnight to remove the solvent.
-
The resulting powder is the crude 9Z-Hexadecenoyl-CoA.
II. Enzymatic Synthesis of 2,3,9Z-Hexadecatrienoyl-CoA
This protocol uses a long-chain acyl-CoA dehydrogenase to introduce a double bond at the C2-C3 position.
Materials:
-
Crude 9Z-Hexadecenoyl-CoA from Step I
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD) from a commercial source or purified from a recombinant expression system.
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Ferricenium hexafluorophosphate
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Deionized water
Procedure:
-
Reconstitute the lyophilized 9Z-Hexadecenoyl-CoA in 50 mM potassium phosphate buffer (pH 7.5) to a final concentration of approximately 100 µM.
-
Prepare the reaction mixture in a total volume of 1 mL:
-
100 µM 9Z-Hexadecenoyl-CoA
-
1 µM Long-Chain Acyl-CoA Dehydrogenase
-
10 µM FAD
-
200 µM Ferricenium hexafluorophosphate (as an electron acceptor)
-
50 mM Potassium Phosphate buffer, pH 7.5
-
-
Incubate the reaction mixture at 37 °C for 60 minutes.
-
Monitor the reaction progress by observing the decrease in absorbance of the electron acceptor at its characteristic wavelength or by HPLC analysis.
-
The reaction mixture containing 2,3,9Z-Hexadecatrienoyl-CoA can be used directly in the next step or purified by HPLC.
III. Enzymatic Synthesis of this compound
This protocol utilizes a long-chain enoyl-CoA hydratase for the stereospecific hydration of the 2,3-double bond. The mitochondrial trifunctional protein, which possesses long-chain enoyl-CoA hydratase activity, is a suitable enzyme for this step.
Materials:
-
Reaction mixture containing 2,3,9Z-Hexadecatrienoyl-CoA from Step II
-
Mitochondrial Trifunctional Protein (or a purified long-chain enoyl-CoA hydratase)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Deionized water
Procedure:
-
To the reaction mixture from Step II, add the mitochondrial trifunctional protein to a final concentration of 2 µM.
-
Adjust the pH of the solution to 8.0 with Tris-HCl buffer.
-
Incubate the reaction mixture at 30 °C for 90 minutes.
-
Monitor the formation of the product by observing the decrease in absorbance at ~263 nm (due to the disappearance of the 2-enoyl-CoA chromophore) or by HPLC-MS analysis.
-
Once the reaction is complete, the product, this compound, can be purified.
IV. Purification and Characterization
Purification:
-
The final reaction mixture can be purified using solid-phase extraction (SPE) with a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel column.
-
Alternatively, preparative reverse-phase HPLC can be used for purification. A C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate or ammonium (B1175870) acetate) is suitable.
Characterization:
-
HPLC: Analytical reverse-phase HPLC can be used to assess the purity of the final product. The retention time will differ from the starting material and intermediate.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized this compound.
-
NMR Spectroscopy: For detailed structural confirmation, ¹H and ¹³C NMR spectroscopy can be performed on the purified product.
Visualizations
Experimental Workflow
Protocol for the Extraction of Long-Chain Acyl-CoAs from Tissues: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of long-chain acyl-CoAs (LC-CoAs) from various tissues. The accurate quantification of these key metabolic intermediates is crucial for understanding lipid metabolism, cellular signaling, and the development of therapeutic strategies for metabolic diseases. The following sections offer a comparative overview of common extraction methodologies, detailed step-by-step protocols, and quantitative data to guide researchers in selecting the most appropriate method for their experimental needs.
Application Notes
The selection of an appropriate extraction protocol for LC-CoAs is critical and depends on the specific research question, the tissue type, the required sample purity, and the analytical method employed for quantification (e.g., HPLC, LC-MS/MS). Two primary approaches are prevalent: solvent-based extraction and solid-phase extraction (SPE).
Solvent-Based Extraction: This classical approach relies on the differential solubility of LC-CoAs in organic and aqueous phases to separate them from other cellular components.
-
Advantages:
-
Generally faster and requires less specialized equipment than SPE.
-
Can be effective for a broad range of acyl-CoA species.
-
-
Disadvantages:
-
May result in lower recovery rates due to incomplete extraction or losses during phase separation.[1]
-
Extracts can be less pure, containing interfering substances that may affect downstream analysis (e.g., ion suppression in mass spectrometry).
-
The use of chlorinated solvents in some protocols raises safety and disposal concerns.
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively bind and elute the LC-CoAs, resulting in a cleaner and more concentrated sample.
-
Advantages:
-
Disadvantages:
-
Can be more time-consuming and expensive than solvent extraction.
-
Method development may be required to optimize the choice of sorbent and elution conditions for specific LC-CoA species.
-
The choice between these methods often involves a trade-off between speed, cost, and the desired purity and recovery of the final extract. For highly sensitive and quantitative applications, such as those employing LC-MS/MS, SPE methods are generally recommended.
Comparative Data on Extraction Methods
The following table summarizes quantitative data from published studies, providing a comparison of the recovery rates of different extraction methods for LC-CoAs in tissues.
| Extraction Method | Tissue Type | Acyl-CoA Chain Length | Reported Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | ||||
| Acetonitrile (B52724)/Isopropanol Extraction with 2-(2-pyridyl)ethyl Functionalized Silica (B1680970) Gel SPE | Rat Liver | Short, Medium, & Long-Chain | 83 - 90 (SPE step only) | [3] |
| Acetonitrile/Isopropanol Extraction with 2-(2-pyridyl)ethyl Functionalized Silica Gel SPE | Rat Liver | Short, Medium, & Long-Chain | 93 - 104 (Extraction step only) | [3] |
| Modified SPE with Oligonucleotide Purification Column | Rat Heart, Kidney, Muscle | Long-Chain | 70 - 80 | [2] |
| Solvent-Based Extraction | ||||
| Two-Phase Chloroform/Methanol/Water Extraction with Acyl-CoA-Binding Protein | Not Specified | Long-Chain | 55 | [1] |
| 80% Methanol Extraction | Mouse Liver | Short, Medium, & Long-Chain | Highest MS Intensities (relative) | [4] |
Experimental Protocols
Below are detailed protocols for two common methods for the extraction of long-chain acyl-CoAs from tissues.
Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs
This protocol is adapted from a novel procedure demonstrating high recovery rates for a wide range of acyl-CoA species.[3]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Acetonitrile (ACN)
-
2-Propanol (Isopropanol)
-
0.1 M Potassium phosphate (B84403) buffer, pH 6.7
-
2-(2-pyridyl)ethyl functionalized silica gel SPE columns
-
SPE column conditioning solution: Acetonitrile/Isopropanol/Water/Acetic acid (9:3:4:4, v/v/v/v)
-
SPE column wash solution: Acetonitrile/Isopropanol/Water/Acetic acid (9:3:4:4, v/v/v/v)
-
Elution solution: Methanol/250 mM Ammonium formate (B1220265) (4:1, v/v)
-
Centrifuge
-
Homogenizer
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Immediately place the tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen.
-
Transfer the powdered tissue to a pre-chilled tube.
-
-
Solvent Extraction:
-
Add 1 mL of a pre-chilled (-20°C) solution of acetonitrile/2-propanol (3:1, v/v) to the powdered tissue.
-
Homogenize the sample on ice.
-
Add 500 µL of 0.1 M potassium phosphate buffer (pH 6.7) and vortex thoroughly.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction:
-
Condition a 2-(2-pyridyl)ethyl functionalized silica gel SPE column by passing 1 mL of the conditioning solution.
-
Load the supernatant from the solvent extraction step onto the conditioned SPE column.
-
Wash the column with 1 mL of the wash solution to remove unbound impurities.
-
Elute the acyl-CoAs with 2 mL of the elution solution.
-
-
Sample Concentration and Storage:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable buffer for your downstream analysis (e.g., a buffer compatible with HPLC or LC-MS/MS).
-
Store the reconstituted sample at -80°C until analysis.
-
Protocol 2: Modified Solvent Extraction with Solid-Phase Purification
This protocol is an improved method that achieves good recovery and is suitable for small tissue samples.[2]
Materials:
-
Frozen tissue sample (< 100 mg)
-
Glass homogenizer
-
100 mM KH2PO4 buffer, pH 4.9
-
2-Propanol (Isopropanol)
-
Acetonitrile (ACN)
-
Oligonucleotide purification column (or equivalent C18 SPE column)
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Place the weighed frozen tissue sample in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize thoroughly on ice.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Solvent Extraction:
-
Add 2 mL of acetonitrile to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the tissue debris.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Purification:
-
Load the supernatant onto an oligonucleotide purification column (or a C18 SPE column pre-conditioned with acetonitrile and then with the homogenization buffer).
-
Wash the column with the homogenization buffer to remove impurities.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Sample Concentration and Analysis:
-
Concentrate the eluent under a stream of nitrogen.
-
Reconstitute the sample in a buffer compatible with your analytical method (e.g., HPLC mobile phase).
-
Proceed with analysis (e.g., by HPLC with UV detection at 260 nm).
-
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for Solid-Phase Extraction of Long-Chain Acyl-CoAs.
Caption: Workflow for Modified Solvent Extraction with SPE Purification.
References
- 1. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Analysis of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the expected mass spectrometry fragmentation pattern of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA and a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This information is critical for researchers studying fatty acid metabolism, lipidomics, and associated disease states.
Introduction
This compound is an intermediate in fatty acid metabolism. Its accurate identification and quantification in biological matrices are essential for understanding various physiological and pathological processes. Mass spectrometry, particularly LC-MS/MS, offers the high sensitivity and specificity required for the analysis of such complex biomolecules.
Predicted Mass Spectrometry Fragmentation Pattern
Upon collision-induced dissociation (CID) in positive ion mode, acyl-CoA molecules typically undergo a characteristic fragmentation, resulting in the neutral loss of the Coenzyme A (CoA) moiety.[1][2][3] The fragmentation of the acyl chain itself can provide structural information, including the position of functional groups and double bonds.
Key Predicted Fragmentation Pathways:
-
Neutral Loss of the CoA Moiety: The most prominent fragmentation pathway for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate part of the CoA molecule, which corresponds to a neutral loss of 507 Da.[1][2][3]
-
Cleavage adjacent to the 3-Hydroxy Group: The presence of the hydroxyl group at the C-3 position is expected to direct fragmentation. Cleavage between C2 and C3 would result in a characteristic fragment ion. For the methyl ester of 3-hydroxy tetradecanoic acid, a characteristic base peak at m/z 103 has been reported, which corresponds to the [CH(OH)CH2COOCH3]+ fragment. A similar cleavage in the context of the CoA thioester is anticipated.
-
Water Loss: The hydroxyl group can be readily lost as a molecule of water (18 Da).
-
Cleavage around the Double Bond: Fragmentation around the cis double bond at the C-9 position can also occur, although this may be less prominent than the fragmentation directed by the charged CoA moiety and the polar hydroxyl group.
Predicted Fragmentation Table
The following table summarizes the predicted major fragment ions for this compound in positive ion mode ESI-MS/MS. The exact mass of the precursor ion [M+H]+ is approximately 1056.5 Da.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity/Neutral Loss |
| ~1056.5 | ~549.5 | [M+H - 507 Da]+ (Loss of CoA) |
| ~1056.5 | ~1038.5 | [M+H - H2O]+ |
| ~549.5 | Various | Further fragmentation of the acyl chain |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the extraction and analysis of long-chain acyl-CoAs from biological samples, such as cultured cells or tissues.
I. Sample Preparation (Protein Precipitation)
-
Cell Harvesting: For cultured cells, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile:methanol:water 2:2:1 v/v/v) to the cell pellet. For tissues, homogenize the sample in the extraction solvent.
-
Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled long-chain acyl-CoA, to the extraction mixture to correct for extraction efficiency and matrix effects.
-
Incubation: Incubate the samples at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube.
-
Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
II. LC-MS/MS Analysis
A. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute the hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
B. Mass Spectrometry Conditions (Triple Quadrupole or High-Resolution Mass Spectrometer)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for identification.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Gas Temperature: 350-450°C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the specific transitions of interest (typically 20-40 eV).
C. MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| ~1056.5 | ~549.5 | Primary transition (Loss of CoA) |
| ~1056.5 | User-defined | Secondary transition for confirmation (based on acyl chain fragmentation) |
Note: The secondary transition should be empirically determined by analyzing a standard of the compound or a closely related analogue.
Visualizations
Caption: Predicted MS/MS fragmentation pathway of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of acyl-CoAs.
References
Application Notes and Protocols for the Enzymatic Assay of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. The enzyme responsible for its metabolism is Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein. LCHAD catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to their corresponding 3-oxoacyl-CoAs. Accurate measurement of LCHAD activity with specific substrates like this compound is crucial for studying fatty acid metabolism, diagnosing inherited metabolic disorders such as LCHAD deficiency, and for the development of therapeutic agents targeting lipid metabolism.
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of LCHAD using this compound as a substrate. A coupled enzyme assay is also described for enhanced accuracy.
Principle of the Assay
The enzymatic assay for LCHAD is based on the measurement of the rate of NAD+ reduction to NADH, which accompanies the oxidation of this compound to 3-keto-9Z-hexadecenoyl-CoA. The increase in absorbance at 340 nm, due to the formation of NADH, is directly proportional to the LCHAD activity.
Reaction Scheme:
This compound + NAD⁺ --LCHAD--> 3-keto-9Z-Hexadecenoyl-CoA + NADH + H⁺
For a more robust and irreversible reaction, a coupled enzyme assay can be employed. In this setup, the product of the LCHAD reaction, 3-keto-9Z-hexadecenoyl-CoA, is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoA). This prevents product inhibition and drives the reaction forward.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Conditions |
| This compound | MedChemExpress | HY-CE00363 | -20°C |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | (User-purified or commercial source) | - | -80°C |
| β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) | Sigma-Aldrich | N7004 | 4°C |
| 3-Ketoacyl-CoA Thiolase (for coupled assay) | (Commercial source) | - | -20°C |
| Coenzyme A (CoA) (for coupled assay) | Sigma-Aldrich | C3019 | -20°C |
| Potassium Phosphate (B84403) Buffer (100 mM, pH 7.3) | - | - | 4°C |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| Spectrophotometer and cuvettes | - | - | - |
Experimental Protocols
Protocol 1: Direct Spectrophotometric Assay
This protocol measures the initial rate of NADH production.
1. Reagent Preparation:
-
Potassium Phosphate Buffer (100 mM, pH 7.3): Prepare a 100 mM solution of potassium phosphate and adjust the pH to 7.3 at 25°C.
-
NAD⁺ Stock Solution (20 mM): Dissolve an appropriate amount of NAD⁺ in the potassium phosphate buffer. Store on ice.
-
This compound Stock Solution (1 mM): Dissolve this compound in a minimal amount of a suitable solvent (e.g., buffer with a small amount of DMSO if necessary, test for enzyme compatibility) to make a 1 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
LCHAD Enzyme Solution: Dilute the LCHAD enzyme to a suitable concentration (e.g., 0.1 - 1 µg/mL) in cold potassium phosphate buffer containing 0.1% BSA immediately before use. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.
2. Assay Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate to 37°C.
-
In a 1 mL cuvette, add the following components to a final volume of 1 mL:
-
850 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)
-
50 µL of 20 mM NAD⁺ solution (final concentration: 1 mM)
-
50 µL of 1 mM this compound solution (final concentration: 50 µM)
-
-
Mix by inversion and incubate for 5 minutes at 37°C to allow the temperature to equilibrate and to record any background absorbance change.
-
Initiate the reaction by adding 50 µL of the diluted LCHAD enzyme solution.
-
Quickly mix the solution and start monitoring the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).
3. Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * mg of enzyme) Where:
-
ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹
-
Path Length is typically 1 cm.
-
Protocol 2: Coupled Spectrophotometric Assay
This protocol includes 3-ketoacyl-CoA thiolase to enhance the reaction.
1. Reagent Preparation:
-
Prepare Potassium Phosphate Buffer, NAD⁺ solution, this compound solution, and LCHAD enzyme solution as described in Protocol 1.
-
Coenzyme A (CoA) Stock Solution (10 mM): Dissolve CoA in potassium phosphate buffer. Store on ice.
-
3-Ketoacyl-CoA Thiolase Solution: Dilute the thiolase enzyme in cold potassium phosphate buffer to a concentration that ensures the cleavage of 3-keto-9Z-hexadecenoyl-CoA is not rate-limiting (typically a few units per mL).
2. Assay Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate to 37°C.
-
In a 1 mL cuvette, add the following components to a final volume of 1 mL:
-
800 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)
-
50 µL of 20 mM NAD⁺ solution (final concentration: 1 mM)
-
50 µL of 10 mM CoA solution (final concentration: 0.5 mM)
-
25 µL of 3-Ketoacyl-CoA Thiolase solution
-
25 µL of 1 mM this compound solution (final concentration: 25 µM)
-
-
Mix by inversion and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the diluted LCHAD enzyme solution.
-
Quickly mix and monitor the increase in absorbance at 340 nm as described in Protocol 1.
3. Calculation of Enzyme Activity:
-
Calculate the enzyme activity as described in Protocol 1.
Data Presentation
Table 1: Typical Reaction Components and Final Concentrations
| Component | Stock Concentration | Volume per 1 mL Assay | Final Concentration |
| Direct Assay | |||
| Potassium Phosphate Buffer (pH 7.3) | 100 mM | 850 µL | 85 mM |
| NAD⁺ | 20 mM | 50 µL | 1 mM |
| This compound | 1 mM | 50 µL | 50 µM |
| LCHAD Enzyme | Varies | 50 µL | Varies |
| Coupled Assay | |||
| Potassium Phosphate Buffer (pH 7.3) | 100 mM | 800 µL | 80 mM |
| NAD⁺ | 20 mM | 50 µL | 1 mM |
| Coenzyme A (CoA) | 10 mM | 50 µL | 0.5 mM |
| 3-Ketoacyl-CoA Thiolase | Varies | 25 µL | Varies |
| This compound | 1 mM | 25 µL | 25 µM |
| LCHAD Enzyme | Varies | 50 µL | Varies |
Note: The optimal concentration of this compound may need to be determined empirically by performing substrate titration experiments to determine the Michaelis-Menten constant (Km).
Visualization of Pathways and Workflows
Caption: Mitochondrial fatty acid beta-oxidation pathway.
Caption: Workflow for the spectrophotometric LCHAD assay.
Troubleshooting and Considerations
-
Substrate Solubility: this compound may have limited solubility in aqueous buffers. A small amount of a detergent like Triton X-100 (check for enzyme compatibility) or a co-solvent may be required. Always run appropriate controls.
-
Enzyme Stability: LCHAD can be unstable. Keep the enzyme on ice at all times and use it immediately after dilution. The addition of 0.1% BSA to the dilution buffer can help stabilize the enzyme.
-
Linearity of the Reaction: If the reaction rate is not linear, the enzyme concentration may be too high, or the substrate may be depleted. Reduce the enzyme concentration or use a lower initial substrate concentration.
-
Background Absorbance: A high background rate of NADH production (in the absence of substrate or enzyme) may indicate contamination of reagents.
-
Inhibitors: Be aware of potential inhibitors of LCHAD. Some compounds that can inhibit LCHAD activity include trimetazidine (B612337) and malonate, which affects the NAD+/NADH ratio.[1]
Disclaimer
This protocol is intended for research use only. The optimal conditions may vary depending on the source and purity of the enzyme and reagents. It is recommended to perform initial optimization experiments for your specific conditions.
References
Application Note: Quantitative Analysis of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA using an Isotopically Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid metabolism. Accurate quantification of this and other related acyl-CoAs is crucial for understanding various physiological and pathological processes, including mitochondrial beta-oxidation disorders like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2][3][4] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variations in sample preparation and matrix effects.[5] This application note provides a detailed protocol for the quantification of this compound in biological matrices using a synthesized isotopically labeled counterpart as an internal standard.
Synthesis of Isotopically Labeled this compound ([D4])
While chemical synthesis of complex isotopically labeled acyl-CoAs is possible, an enzymatic approach offers high stereospecificity. A plausible chemoenzymatic synthesis of deuterated this compound is outlined below. This method adapts known enzymatic reactions for the synthesis of 3-hydroxyacyl-CoAs.[6][7][8]
Proposed Enzymatic Synthesis Workflow:
Caption: Proposed chemo-enzymatic synthesis of the internal standard.
Experimental Protocols
Sample Preparation
-
Tissue Homogenization: Homogenize 50-100 mg of tissue in 1 mL of ice-cold 2.5% perchloric acid.
-
Internal Standard Spiking: Add a known amount of the isotopically labeled this compound internal standard to the homogenate.
-
Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium (B1175870) hydroxide.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
MRM Transitions:
The fragmentation of acyl-CoAs in positive ESI mode typically involves a neutral loss of 507 Da from the precursor ion.[9][10] For 3-hydroxy fatty acids, a characteristic fragment ion can also be targeted.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Calculated | Calculated - 507 | Optimized |
| [D4]-(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA | Calculated + 4 | Calculated - 507 + 4 | Optimized |
Note: The exact m/z values need to be calculated based on the chemical formula of this compound and its deuterated analog.
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
Table 2: Quantification of this compound in Biological Samples
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | Example Value | Example Value |
| Control 2 | Example Value | Example Value |
| LCHAD Patient 1 | Example Value | Example Value |
| LCHAD Patient 2 | Example Value | Example Value |
Signaling Pathway and Experimental Workflow
Long-chain 3-hydroxyacyl-CoAs are key intermediates in the mitochondrial fatty acid beta-oxidation pathway. A deficiency in the enzyme LCHAD leads to the accumulation of these intermediates.
Caption: Role of (S)-3-Hydroxyacyl-CoA in beta-oxidation.
Experimental Workflow Diagram:
Caption: Overall experimental workflow for quantification.
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for the quantitative analysis of this compound using a stable isotope-labeled internal standard and LC-MS/MS. The detailed protocols for sample preparation and analysis, along with the proposed synthesis of the internal standard, offer a robust methodology for researchers in metabolic diseases and drug development. The principles outlined here can be adapted for the quantification of other long-chain acyl-CoA species.
References
- 1. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Growth in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Metabolomics, Lipidomics, and Acylcarnitines Are Associated With Vision and Genotype but Not With Dietary Intake in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: HPLC-UV Detection of 3-Hydroxyacyl-CoA Thioesters
Abstract
This application note provides a detailed protocol for the identification and quantification of 3-hydroxyacyl-CoA thioesters using reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. 3-Hydroxyacyl-CoA thioesters are critical intermediates in fatty acid beta-oxidation, and their accurate measurement is essential for research in metabolic diseases, drug development, and cellular physiology. The described methodology offers a robust and reliable approach for the separation and quantification of these important metabolites in various biological samples.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including the catabolism of amino acids and fatty acid metabolism.[1] The detection and quantification of specific acyl-CoAs, such as 3-hydroxyacyl-CoAs, are crucial for understanding metabolic processes in both healthy and diseased states.[1] Deficiencies in the enzymes involved in their metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, can lead to severe metabolic disorders.
High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used analytical technique for the analysis of acyl-CoA thioesters. The coenzyme A moiety possesses a strong UV absorbance, allowing for sensitive detection without the need for derivatization. This application note details a comprehensive method for the analysis of 3-hydroxyacyl-CoA thioesters, covering sample preparation, chromatographic conditions, and data analysis.
Signaling Pathway: Fatty Acid Beta-Oxidation
3-Hydroxyacyl-CoA thioesters are key intermediates in the mitochondrial beta-oxidation of fatty acids. This catabolic process breaks down fatty acid molecules to generate acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production.[1][2][3][4] The pathway consists of a repeating sequence of four enzymatic reactions.
Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.
Experimental Workflow
The overall experimental workflow for the HPLC-UV analysis of 3-hydroxyacyl-CoA thioesters involves sample preparation, chromatographic separation, UV detection, and data analysis.
Caption: Experimental Workflow for HPLC-UV Analysis.
Experimental Protocols
Materials and Reagents
-
3-Hydroxyacyl-CoA thioester standards (e.g., 3-hydroxybutyryl-CoA, 3-hydroxyhexanoyl-CoA, etc.)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Perchloric acid (HClO₄)
-
Potassium carbonate (K₂CO₃)
-
Ultrapure water
-
0.22 µm syringe filters
Sample Preparation (from cell culture)
-
Cell Harvesting: Harvest approximately 5-10 million cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Resuspend the cell pellet in 500 µL of ice-cold 5% (v/v) perchloric acid.
-
Lysis: Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds with 30-second intervals).
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Neutralization: Transfer the supernatant to a new tube and neutralize by adding 3 M potassium carbonate.
-
Precipitation: Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 259 nm.
-
Injection Volume: 20 µL.
Quantification
-
Standard Curve: Prepare a series of standard solutions of the 3-hydroxyacyl-CoA thioesters of interest in the mobile phase A at concentrations ranging from approximately 0.1 to 50 µM.
-
Injection: Inject each standard and the prepared samples onto the HPLC system.
-
Peak Integration: Integrate the peak area corresponding to each 3-hydroxyacyl-CoA thioester.
-
Calibration Curve: Plot the peak area versus the concentration for each standard to generate a calibration curve.
-
Concentration Determination: Determine the concentration of the 3-hydroxyacyl-CoA thioesters in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
The following table provides representative quantitative data for the HPLC-UV analysis of selected 3-hydroxyacyl-CoA thioesters. Note that these values may vary depending on the specific HPLC system, column, and experimental conditions.
| Compound | Retention Time (min) | LOD (µM) | LOQ (µM) | Linearity (R²) |
| 3-Hydroxybutyryl-CoA | 8.5 | 0.05 | 0.15 | >0.999 |
| 3-Hydroxyhexanoyl-CoA | 12.1 | 0.04 | 0.12 | >0.999 |
| 3-Hydroxyoctanoyl-CoA | 15.8 | 0.04 | 0.13 | >0.998 |
| 3-Hydroxydodecanoyl-CoA | 21.3 | 0.03 | 0.10 | >0.999 |
| 3-Hydroxypalmitoyl-CoA | 24.5 | 0.05 | 0.16 | >0.998 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) were determined based on a signal-to-noise ratio of 3 and 10, respectively.
Conclusion
The HPLC-UV method described in this application note provides a reliable and sensitive approach for the quantification of 3-hydroxyacyl-CoA thioesters in biological samples. The detailed protocol for sample preparation and chromatographic analysis can be readily implemented in research and clinical laboratories. This method is a valuable tool for investigating the role of fatty acid metabolism in health and disease and for the development of novel therapeutic interventions.
References
Solid-Phase Extraction Cleanup for Acyl-CoA Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the synthesis of complex lipids.[1] Their diverse roles in cellular processes, from energy production to gene regulation, make their accurate quantification essential for understanding cellular physiology and the progression of metabolic diseases. However, the analysis of acyl-CoAs is challenging due to their low abundance, structural diversity, and susceptibility to degradation.
Solid-phase extraction (SPE) is a robust and widely adopted technique for the cleanup and enrichment of acyl-CoAs from complex biological matrices prior to downstream analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[2] This application note provides detailed protocols for the SPE-based cleanup of acyl-CoAs, a summary of expected recovery rates, and visual guides to the experimental workflow and relevant metabolic pathways.
Data Presentation: Acyl-CoA Recovery Rates with SPE
The selection of the appropriate SPE sorbent is critical for achieving high recovery of the acyl-CoAs of interest. The following table summarizes representative recovery data for various acyl-CoA species using different SPE chemistries.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [3] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [3] |
| Propionyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 62-80% | [1] |
| Isovaleryl-CoA | Short (C5) | 2-(2-pyridyl)ethyl | 58-59% | [1] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [3] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [3] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [3] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [3] |
Experimental Protocols
This section details two common protocols for the solid-phase extraction of acyl-CoAs from biological samples. The first protocol utilizes a mixed-mode SPE approach with 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel, suitable for a broad range of acyl-CoAs.[2][3] The second protocol is optimized for long-chain acyl-CoAs using an oligonucleotide-based SPE column.[4]
Protocol 1: Broad-Range Acyl-CoA Cleanup using 2-(2-pyridyl)ethyl SPE
This method is effective for isolating a wide variety of acyl-CoAs, from short- to long-chain species.[2]
Materials:
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[3]
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[3][4]
-
Extraction Solvent: Acetonitrile (B52724) (ACN) and 2-Propanol (Isopropanol)[3]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[2][3]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)[2][3]
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA[3]
Procedure:
-
Sample Preparation and Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[3]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[3]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[3]
-
Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution. Collect the eluate.[3]
-
-
Sample Concentration and Reconstitution:
Protocol 2: Long-Chain Acyl-CoA Cleanup using Oligonucleotide SPE
This protocol is specifically tailored for the purification of long-chain and very-long-chain acyl-CoAs.[4]
Materials:
-
SPE Columns: Oligonucleotide purification cartridges
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[4]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol[4]
-
Elution Solvent: 2-Propanol[4]
-
HPLC Mobile Phase A: 75 mM KH2PO4, pH 4.9[4]
-
HPLC Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid[4]
Procedure:
-
Sample Preparation and Homogenization:
-
Extraction of Acyl-CoAs:
-
Extract the acyl-CoAs from the homogenate using acetonitrile (ACN).[4]
-
-
Solid-Phase Extraction (SPE):
-
Sample Concentration and Analysis:
Visualizations
The following diagrams illustrate the experimental workflow for acyl-CoA analysis and a simplified overview of the central role of acyl-CoAs in metabolism.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA Following a Two-Step Hydrolysis and Silylation Derivatization Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA is a key intermediate in fatty acid metabolism. Its analysis is crucial for understanding various physiological and pathological processes. Due to its high molecular weight, polarity, and thermal lability, direct analysis by gas chromatography-mass spectrometry (GC-MS) is not feasible. This application note provides a detailed protocol for the quantitative analysis of this compound using a two-step derivatization procedure involving alkaline hydrolysis to release the free fatty acid, followed by silylation to prepare the sample for GC-MS analysis. This method converts the non-volatile acyl-CoA into a volatile and thermally stable derivative, enabling sensitive and specific detection.
Principle
The analytical strategy involves two primary stages. First, the thioester bond of the acyl-CoA is cleaved by alkaline hydrolysis to yield the free hydroxy fatty acid, (S)-3-Hydroxy-9Z-Hexadecenoic acid. Second, the polar hydroxyl and carboxyl functional groups of the resulting acid are derivatized via silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.[1][2] This reaction replaces the active hydrogens on both the hydroxyl and carboxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups, creating a volatile TMS-ether/TMS-ester derivative suitable for GC-MS analysis.[2][3]
Experimental Protocol
1. Apparatus and Reagents
-
Apparatus:
-
GC-MS system (e.g., Agilent 5890 series II system with a mass selective detector)[1]
-
HP-5MS capillary column (or equivalent)
-
Micro-reaction vessels (2 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Heating block or oven
-
Autosampler vials with inserts
-
-
Reagents:
-
This compound standard
-
Sodium Hydroxide (NaOH), 10 M solution
-
Hydrochloric Acid (HCl), 6 M solution
-
Ethyl Acetate (B1210297) (GC grade)
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[2]
-
Pyridine (B92270) (anhydrous)
-
Hexane (GC grade)
-
Sodium Sulfate (anhydrous)
-
Internal Standard (IS): e.g., stable isotope-labeled 3-hydroxy fatty acid
-
2. Sample Preparation and Derivatization
-
Internal Standard Addition: To 100 µL of the sample containing this compound, add a known amount of the internal standard.
-
Alkaline Hydrolysis:
-
Add 100 µL of 10 M NaOH to the sample.
-
Vortex thoroughly and heat at 65°C for 30 minutes to ensure complete hydrolysis of the thioester bond.[1]
-
Cool the reaction mixture to room temperature.
-
-
Acidification:
-
Carefully acidify the sample to a pH of ~2-3 by adding approximately 200 µL of 6 M HCl. Verify the pH with pH paper. This step protonates the carboxylate to form the free fatty acid.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to the acidified sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean micro-reaction vessel.
-
Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.[1]
-
-
Drying:
-
Silylation:
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[1]
-
Cap the vessel tightly and vortex for 1 minute.
-
Heat the mixture at 80°C for 60 minutes to complete the derivatization of both the hydroxyl and carboxyl groups.[1]
-
Cool the sample to room temperature. Transfer the derivatized sample to an autosampler vial for GC-MS analysis.
-
GC-MS Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument used.
| Parameter | Setting |
| GC System | Agilent 5890 Series II or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injector | Splitless mode, 280°C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 5 min; ramp at 5°C/min to 220°C; then ramp at 15°C/min to 290°C, hold for 5 min.[1] |
| MS System | Mass Selective Detector |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 290°C |
| Scan Mode | Full Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative analysis is performed by comparing the peak area of the analyte to that of the internal standard. The table below summarizes the expected results for the derivatized product.
| Analyte | Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) for SIM |
| (S)-3-Hydroxy-9Z-Hexadecenoic acid | (S)-3-(trimethylsiloxy)-9Z-Hexadecenoic acid, trimethylsilyl ester (di-TMS) | ~25 - 30 | M-15 ([M-CH₃]⁺), 175 (characteristic for 3-OTMS), 233, 73, 75 |
Note: Retention times and mass fragments should be confirmed empirically by running a derivatized standard. The fragment at m/z 175 is highly characteristic of the trimethylsiloxy group at the C-3 position.[4]
Diagrams
Chemical Derivatization Workflow
Caption: Overview of the sample preparation and derivatization workflow.
Experimental Logic and Workflow
References
Application of Supercritical Fluid Chromatography for Chiral Analysis of 3-Hydroxy Fatty Acyl-CoAs
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy fatty acyl-CoAs are pivotal intermediates in fatty acid metabolism, particularly in the β-oxidation and biosynthesis pathways. The stereochemistry of the hydroxyl group at the C-3 position is crucial for enzymatic recognition and subsequent metabolic processing. The (S)-enantiomer is the substrate for subsequent reactions in the fatty acid oxidation spiral, while the (R)-enantiomer can be an indicator of specific metabolic pathways or disease states. Consequently, the ability to separate and quantify the enantiomers of 3-hydroxy fatty acyl-CoAs is essential for a detailed understanding of lipid metabolism and for the development of therapeutics targeting metabolic disorders.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced solvent consumption, and unique selectivity. This document provides a detailed application note and protocols for the chiral analysis of 3-hydroxy fatty acyl-CoAs using SFC.
Principle of Chiral SFC Separation
Chiral SFC utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers of an analyte. The separation is based on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times. Supercritical carbon dioxide is the primary mobile phase, and its solvating power can be tuned by adjusting pressure and temperature. Organic modifiers, typically alcohols, are added to the mobile phase to increase its elution strength and improve peak shape.
Recommended Instrumentation and Consumables
-
SFC System: An analytical SFC system equipped with a back-pressure regulator, a column oven, and a UV or mass spectrometric detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. The Lux i-Amylose-3 column, based on a tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose, has shown success in separating structurally similar hydroxy fatty acid derivatives.[1]
-
Mobile Phase: Supercritical CO2 (SFC grade) and a modifier, such as a mixture of acetonitrile (B52724) and methanol.
-
Reagents and Standards: High-purity solvents (methanol, acetonitrile, isopropanol), and enantiomerically pure standards of the 3-hydroxy fatty acyl-CoAs of interest. Note: The commercial availability of a wide range of R/S 3-hydroxy fatty acyl-CoA standards is limited. Custom synthesis may be required.
Experimental Protocols
Protocol 1: Chiral SFC-MS/MS Analysis of 3-Hydroxy Fatty Acyl-CoA Standards
This protocol is adapted from methods developed for the chiral analysis of fatty acid esters of hydroxy fatty acids and other lipids.[1]
Table 1: SFC-MS/MS Parameters
| Parameter | Recommended Conditions |
| Column | Lux i-Amylose-3, 3 µm, 4.6 x 150 mm |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Modifier) | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | Isocratic at 20% B, or a shallow gradient from 10% to 30% B over 5-10 minutes to optimize separation. |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
| Detector | Mass Spectrometer with Electrospray Ionization (ESI) in positive or negative ion mode, depending on the specific acyl-CoA and instrument sensitivity. |
| MS/MS Parameters | Optimized for the specific m/z of the parent and daughter ions of the target 3-hydroxy fatty acyl-CoAs. |
Note: Method optimization, particularly of the modifier percentage and gradient, is crucial for achieving baseline separation of the enantiomers of different chain-length 3-hydroxy fatty acyl-CoAs.
Protocol 2: Extraction of 3-Hydroxy Fatty Acyl-CoAs from Biological Samples
This protocol is a general guide for the extraction of acyl-CoAs from cell cultures or tissues and should be optimized for the specific sample type.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or other suitable extraction solvent like acetonitrile/isopropanol/water.
-
Internal Standard (e.g., a 13C-labeled 3-hydroxy fatty acyl-CoA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or a specific acyl-CoA binding chemistry)
Procedure:
-
Sample Collection and Quenching: Harvest cells or tissue and immediately quench metabolic activity by washing with ice-cold PBS and then adding ice-cold 10% TCA.
-
Homogenization: Homogenize the sample in the presence of the internal standard.
-
Protein Precipitation: Centrifuge the homogenate to pellet precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent.
-
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the SFC mobile phase (e.g., the initial mobile phase composition).
Data Presentation
Table 2: Hypothetical Quantitative Data for Chiral SFC Analysis of 3-Hydroxyoctanoyl-CoA
| Enantiomer | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Theoretical Plates (N) |
| (R)-3-Hydroxyoctanoyl-CoA | 4.25 | 1.8 | 1.1 | 12,500 |
| (S)-3-Hydroxyoctanoyl-CoA | 4.78 | - | 1.2 | 13,000 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the chiral analysis of 3-hydroxy fatty acyl-CoAs.
Fatty Acid β-Oxidation Pathway
Caption: Simplified diagram of the fatty acid β-oxidation pathway.
Discussion and Considerations
-
Method Development: The provided SFC method serves as a starting point. Optimization of the mobile phase composition, gradient, temperature, and back pressure is essential for achieving optimal separation for specific 3-hydroxy fatty acyl-CoAs of varying chain lengths.
-
Derivatization: While direct analysis is often possible with SFC, derivatization of the hydroxyl group may be considered if peak shape or resolution is poor. However, this adds complexity to the sample preparation process.
-
Matrix Effects: When analyzing biological samples, it is crucial to evaluate and mitigate matrix effects, which can impact the accuracy of quantification. The use of a stable isotope-labeled internal standard is highly recommended.
-
Standard Availability: The limited commercial availability of enantiomerically pure 3-hydroxy fatty acyl-CoA standards is a significant challenge. Researchers may need to consider custom synthesis or enzymatic synthesis to obtain the necessary reference materials for method development and validation.
Conclusion
Supercritical Fluid Chromatography coupled with mass spectrometry offers a promising platform for the chiral analysis of 3-hydroxy fatty acyl-CoAs, providing a rapid and sensitive method for their separation and quantification. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and implement robust analytical methods for studying the stereochemistry of these important metabolic intermediates. Further research is needed to establish a comprehensive library of SFC methods for a wider range of 3-hydroxy fatty acyl-CoAs and to improve the accessibility of chiral standards.
References
Application Notes and Protocols for the Quantitative Analysis of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. Accurate quantification of this and other acyl-CoA species in biological matrices is crucial for understanding cellular metabolism, identifying biomarkers for metabolic diseases, and in the development of therapeutic agents targeting fatty acid metabolism. This document provides detailed protocols for the extraction and quantitative analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Biological Significance
This compound is formed during the beta-oxidation of palmitoleic acid (9Z-Hexadecenoic acid). The beta-oxidation pathway is a major cellular process for energy production from fatty acids.[1][2][3] The levels of specific acyl-CoA intermediates can provide insights into the flux and regulation of this pathway. Dysregulation of fatty acid oxidation is implicated in various metabolic disorders, including heart disease, obesity, and diabetes. Long-chain 3-hydroxy fatty acids, when accumulated, have been shown to potentially uncouple oxidative phosphorylation in mitochondria, which could impair energy homeostasis in tissues like the heart.[4]
Data Presentation
Quantitative data for specific acyl-CoA species can vary significantly depending on the biological sample, its metabolic state, and the analytical methodology employed. While specific quantitative levels for this compound are not widely reported in the literature, the following table provides representative concentrations of various long-chain acyl-CoAs in rat liver tissue to offer a comparative context. It is important to note that these values can fluctuate based on physiological conditions such as feeding or fasting.
| Acyl-CoA Species | Concentration in Fed Rat Liver (nmol/g protein) | Concentration in Fasted (48h) Rat Liver (nmol/g protein) |
| Total Long-Chain Acyl-CoAs | 108 ± 11 | 248 ± 19 |
| C14:0 (Myristoyl-CoA) | Present | Present |
| C16:1 (Palmitoleoyl-CoA) | Present | Increased |
| C16:0 (Palmitoyl-CoA) | Present | Increased 2- to 3-fold |
| C18:2 (Linoleoyl-CoA) | Present | Increased 2- to 3-fold |
| C18:1 (Oleoyl-CoA) | Present | Increased 2- to 3-fold |
| C18:0 (Stearoyl-CoA) | Present | Increased 6-fold |
Source: Adapted from data on long-chain acyl-CoA esters in freeze-clamped livers of fed and fasted rats.
Experimental Protocols
The following protocols describe the extraction and quantification of this compound from biological samples.
Protocol 1: Extraction of Acyl-CoAs from Mammalian Cells
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (e.g., ¹³C-labeled palmitoyl-CoA or a non-endogenous odd-chain acyl-CoA)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Add 1 mL of ice-cold methanol (pre-spiked with the internal standard) to each plate of adherent cells and scrape the cells. For suspension cells, resuspend the cell pellet in 1 mL of the same methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water or a mobile phase-matching solution).
-
Protocol 2: LC-MS/MS Quantification of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Injection Volume: 5-10 µL
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z for this compound (exact mass will depend on the specific adduct, e.g., [M+H]⁺)
-
Product Ion (Q3): A characteristic fragment ion of the analyte (e.g., the phosphopantetheine moiety).
-
Collision Energy: Optimized for the specific analyte and instrument.
-
Internal Standard: Monitor the specific MRM transition for the chosen internal standard.
Data Analysis:
-
Construct a calibration curve using a series of known concentrations of an analytical standard of this compound.
-
Quantify the analyte in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the final concentration to the amount of starting material (e.g., cell number or protein concentration).
Visualizations
The following diagrams illustrate the metabolic context and the analytical workflow for the quantification of this compound.
Caption: Mitochondrial Beta-Oxidation Pathway for Unsaturated Fatty Acids.
Caption: Workflow for Quantitative Analysis of Acyl-CoAs.
References
- 1. microbenotes.com [microbenotes.com]
- 2. aocs.org [aocs.org]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemo-enzymatic Synthesis of Unsaturated Long-Chain Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1][2][3][4] Specifically, unsaturated long-chain acyl-CoAs are essential for the synthesis of complex lipids and serve as signaling molecules. The study of enzymes that utilize these substrates often requires access to high-purity acyl-CoAs, which are not always commercially available or are prohibitively expensive. Their inherent instability, due to labile thioester and phosphoester linkages, further complicates their handling and synthesis.[5]
A chemo-enzymatic approach provides a robust and flexible solution, combining the versatility of chemical synthesis with the high specificity of enzymatic catalysis. This note details protocols for synthesizing unsaturated long-chain acyl-CoAs using two primary strategies: a direct enzymatic ligation of an unsaturated fatty acid to Coenzyme A (CoA), and a two-stage method involving the chemical synthesis of a saturated acyl-CoA followed by enzymatic desaturation.
Overview of Synthetic Strategies
The synthesis of unsaturated long-chain acyl-CoAs can be approached via two main chemo-enzymatic routes, as illustrated below.
-
Direct Enzymatic Ligation: This method utilizes a long-chain acyl-CoA synthetase (LACS) to directly catalyze the formation of a thioester bond between an unsaturated fatty acid and CoA. This is a one-pot reaction that leverages the natural biological pathway.[1][6]
-
Two-Stage Chemo-Enzymatic Synthesis: This approach is useful when the corresponding unsaturated fatty acid is unstable or when a specific isomer is desired. It involves:
-
Stage 1 (Chemical): Synthesis of a stable, saturated long-chain acyl-CoA from its corresponding fatty acid using a chemical coupling agent.
-
Stage 2 (Enzymatic): Introduction of a double bond into the saturated acyl-CoA using an acyl-CoA dehydrogenase or desaturase enzyme to yield the final unsaturated product.[2][4]
-
References
- 1. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. InterPro [ebi.ac.uk]
Application Notes and Protocols for Cell-Based Assays to Study (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA is a long-chain monounsaturated hydroxy fatty acyl-CoA intermediate in the beta-oxidation of palmitoleic acid (9Z-Hexadecenoic acid). The metabolism of fatty acids is a critical cellular process for energy production, lipid homeostasis, and the generation of signaling molecules. Dysregulation of fatty acid metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. Understanding the metabolic fate of specific fatty acid intermediates like this compound is therefore of significant interest in both basic research and drug development.
These application notes provide detailed protocols for cell-based assays to investigate the metabolism of this compound. The described methods will enable researchers to assess its impact on fatty acid oxidation, lipid storage, and the expression of key metabolic genes.
Metabolic Pathway of this compound
This compound is an intermediate in the mitochondrial beta-oxidation of palmitoleoyl-CoA. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2. Due to the cis-double bond at position 9, auxiliary enzymes are required for complete oxidation.
Key Cell-Based Assays
To comprehensively study the metabolism of this compound, a multi-assay approach is recommended. This includes measuring its rate of oxidation, its potential for storage in lipid droplets, and its effect on the expression of genes involved in fatty acid metabolism.
Experimental Protocols
Protocol 1: Fatty Acid Oxidation (FAO) Assay
This protocol measures the rate of fatty acid oxidation by quantifying the production of a metabolic byproduct from a radiolabeled substrate.
Materials:
-
Cultured cells (e.g., HepG2, C2C12 myotubes)
-
[1-¹⁴C]-(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA (custom synthesis)
-
Seahorse XF Palmitate-BSA FAO Substrate (or equivalent)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Etomoxir (CPT1 inhibitor, positive control)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and incubate overnight.
-
Substrate Preparation: Prepare the FAO substrate medium containing [1-¹⁴C]-(S)-3-Hydroxy-9Z-Hexadecenoyl-CoA complexed to BSA.
-
Cell Treatment: One hour before the assay, wash the cells with warm PBS and replace the medium with the prepared FAO substrate medium. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer. Perform an initial measurement of the basal Oxygen Consumption Rate (OCR). Inject vehicle control or Etomoxir and monitor the change in OCR.
-
Data Analysis: The Seahorse XF software will calculate OCR in real-time. A decrease in OCR upon Etomoxir injection confirms that the measured respiration is due to fatty acid oxidation. Compare the OCR in cells treated with the radiolabeled substrate to controls.
Protocol 2: Lipid Droplet Staining and Quantification
This protocol visualizes and quantifies the storage of neutral lipids in lipid droplets.
Materials:
-
Cultured cells on glass coverslips or in optical-bottom plates
-
This compound
-
BODIPY 493/503 or Nile Red staining solution
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope with appropriate filter sets
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for a specified time (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and incubate with BODIPY 493/503 or Nile Red staining solution for 10-15 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Imaging: Mount the coverslips or image the plate using a fluorescence microscope. Acquire images of the lipid droplets (green or gold fluorescence) and nuclei (blue fluorescence).
-
Quantification: Use image analysis software to quantify the number and size of lipid droplets per cell.
Protocol 3: Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)
This protocol measures changes in the mRNA levels of key genes involved in fatty acid metabolism.
Materials:
-
Cultured cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for target genes (e.g., CPT1A, ACADVL, HADH, PPARα) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR detection system
Procedure:
-
RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Set up the qPCR reactions with the cDNA, primers, and master mix. Run the reactions in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to untreated controls.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Illustrative Fatty Acid Oxidation (FAO) Data
| Treatment Group | Basal OCR (pmol/min) | OCR after Etomoxir (pmol/min) | FAO-dependent OCR (pmol/min) |
| Vehicle Control | 150 ± 12 | 105 ± 9 | 45 ± 8 |
| This compound (10 µM) | 185 ± 15 | 110 ± 11 | 75 ± 10 |
| This compound (50 µM) | 220 ± 18 | 112 ± 10 | 108 ± 14 |
Data are presented as mean ± SD from a representative experiment (n=3). OCR: Oxygen Consumption Rate.
Table 2: Illustrative Lipid Droplet Quantification
| Treatment Group | Average Lipid Droplets per Cell | Average Lipid Droplet Area (µm²) |
| Vehicle Control | 15 ± 4 | 0.8 ± 0.2 |
| This compound (10 µM) | 25 ± 6 | 1.2 ± 0.3 |
| This compound (50 µM) | 42 ± 9 | 1.8 ± 0.5 |
Data are presented as mean ± SD from a representative experiment (n=50 cells per group).
Table 3: Illustrative Relative Gene Expression (Fold Change)
| Gene | Vehicle Control | This compound (24h) |
| CPT1A | 1.0 | 2.5 ± 0.3 |
| ACADVL | 1.0 | 2.1 ± 0.2 |
| HADH | 1.0 | 1.8 ± 0.2 |
| PPARα | 1.0 | 3.2 ± 0.4 |
Data are presented as mean fold change ± SD relative to the vehicle control from a representative experiment (n=3).
Troubleshooting and Considerations
-
Substrate Solubility: this compound, like other long-chain fatty acids, has low aqueous solubility. It is crucial to complex it with fatty acid-free BSA for efficient delivery to cells.
-
Cell Viability: High concentrations of fatty acids can be toxic to cells. It is important to perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type.
-
Radiolabeled Substrate Purity: Ensure the radiochemical purity of the labeled this compound to obtain accurate FAO measurements.
-
Microscopy: Optimize staining concentrations and imaging parameters to avoid photobleaching and ensure accurate quantification of lipid droplets.
-
qPCR Primer Validation: Validate the efficiency and specificity of all qPCR primers before conducting gene expression studies.
Troubleshooting & Optimization
improving stability of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA in vitro
Welcome to the technical support center for (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vitro stability of this molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist with your experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during the handling and use of this compound in vitro.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound after extraction or purification | 1. Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond.[1][2] 2. Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH.[1] 3. Thermal Degradation: Higher temperatures accelerate both enzymatic and chemical degradation.[1] | 1. Immediate Enzyme Inactivation: For cell cultures, quench metabolism with a pre-chilled organic solvent like methanol (B129727) at -80°C. For tissue samples, flash-freeze in liquid nitrogen.[1] 2. Use Acidic Buffers: Maintain a pH between 4.0 and 6.0 for all aqueous solutions. A common choice is a potassium phosphate (B84403) buffer at pH 4.9.[1] 3. Maintain Cold Temperatures: Keep all samples, buffers, and solutions on ice (0-4°C) throughout the experimental process.[1] |
| Inconsistent results in enzymatic assays | 1. Variable Analyte Concentration: Degradation of the acyl-CoA during storage or handling leads to inconsistent starting material. 2. Solvent Effects: The solvent used to dissolve the acyl-CoA may interfere with enzyme activity. | 1. Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment.[3] If using frozen aliquots, minimize freeze-thaw cycles. 2. Solvent Compatibility Check: If using an organic solvent like DMSO to aid dissolution, ensure the final concentration in the assay does not inhibit the enzyme. Run appropriate solvent controls. |
| Evidence of oxidative degradation (e.g., unexpected peaks in LC-MS) | 1. Oxidation of the Double Bond: The 9Z-double bond is susceptible to oxidation. 2. Presence of Oxidizing Agents: Contaminants in buffers or reagents can promote oxidation. | 1. Use Degassed Buffers: Prepare buffers with deoxygenated water and consider adding an antioxidant like EDTA or DTT, if compatible with your downstream application. 2. Inert Atmosphere: Store stock solutions under an inert gas like argon or nitrogen.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in vitro?
A1: The primary degradation pathways are:
-
Hydrolysis of the thioester bond: This is a major concern and is accelerated by alkaline pH and the presence of thioesterase enzymes.[1][2]
-
Oxidation of the 9Z-double bond: The unsaturated nature of the fatty acyl chain makes it susceptible to oxidation.
-
Oxidation of the 3-hydroxy group: While generally more stable than the thioester, this group can be a target for oxidation under certain conditions.
Q2: What is the optimal pH for storing aqueous solutions of this compound?
A2: Aqueous solutions of acyl-CoA esters are most stable at a slightly acidic pH, typically between 4.0 and 6.0.[1] Stability significantly decreases in alkaline conditions (pH > 7) where the thioester bond is prone to hydrolysis.
Q3: How should I prepare a stock solution of this compound?
A3: Due to the amphipathic nature of long-chain acyl-CoAs, they can be challenging to dissolve in purely aqueous solutions. A suggested method is to dissolve the compound in a small amount of an organic solvent such as methanol or DMSO, and then dilute with an acidic aqueous buffer.[3][5] It is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles and store them at -20°C or below.[1][4]
Q4: Can I store this compound as a dry powder?
A4: While saturated fatty acyl-CoAs are relatively stable as powders, unsaturated lipids are not.[4] They are often hygroscopic and can quickly absorb moisture, leading to hydrolysis and oxidation.[4] It is recommended to dissolve the entire amount upon receipt and store it as a frozen solution under an inert atmosphere.[3][4]
Quantitative Data Summary
The stability of acyl-CoA compounds is influenced by several factors. The following table summarizes the stability of a similar long-chain acyl-CoA (16:0-CoA) under different solvent conditions, as this is indicative of the stability of other long-chain acyl-CoAs.
Table 1: Stability of 16:0-CoA in Different Solvents over Time
| Solvent | Stability after 4 hours (%) | Stability after 8 hours (%) | Stability after 24 hours (%) |
| Methanol | 100 | 98 | 95 |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | 95 | 90 | 85 |
| Water | 80 | 70 | 50 |
Data extrapolated from studies on long-chain acyl-CoA stability.[5]
Experimental Protocols
Protocol 1: Assessment of this compound Stability by LC-MS
This protocol outlines a method to determine the stability of this compound under various buffer and temperature conditions.
Materials:
-
This compound
-
Potassium phosphate buffer (50 mM, pH 4.5)
-
HEPES buffer (50 mM, pH 7.4)
-
Tris buffer (50 mM, pH 8.5)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
LC-MS system
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create working solutions by diluting the stock solution to 10 µg/mL in each of the test buffers (pH 4.5, 7.4, and 8.5).
-
Divide the solutions for each pH into two sets of aliquots: one for incubation at 4°C and one for incubation at room temperature (25°C).
-
Immediately inject a t=0 sample for each condition onto the LC-MS.
-
Incubate the remaining aliquots at their respective temperatures.
-
At specified time points (e.g., 1, 4, 8, 24 hours), inject an aliquot from each condition onto the LC-MS.
-
LC-MS Analysis:
-
Use a C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a suitable gradient to separate the parent compound from its degradation products.
-
Monitor the parent mass of this compound and potential degradation products (e.g., the hydrolyzed free fatty acid).
-
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of remaining this compound.
-
Plot the percentage remaining versus time for each condition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in acyl-CoA mass spectrometry
Welcome to the technical support center for acyl-CoA mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact acyl-CoA analysis?
A: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) refer to the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of quantification.[1][2][3] In acyl-CoA analysis, biological matrices are complex and can contain numerous endogenous substances that interfere with the ionization of target acyl-CoA molecules, posing a significant challenge to reliable quantification.[4][5]
Q2: I'm observing poor signal intensity and peak tailing for my acyl-CoA analytes. What could be the cause and how can I troubleshoot this?
A: Poor signal intensity and peak tailing in acyl-CoA analysis are common issues that can stem from several factors:
-
Analyte Instability: Acyl-CoAs are known to be unstable in aqueous solutions.[4] Ensure samples are processed quickly and kept at low temperatures. Acidic conditions can help improve stability during extraction and storage.[6][7]
-
Suboptimal Chromatography: The diverse polarity of acyl-CoAs makes their chromatographic separation challenging.[5]
-
Mobile Phase: Consider using mobile phases with ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) to improve peak shape and ionization efficiency.[5] High pH (around 10.5) with a C18 reversed-phase column has been shown to be effective.[5]
-
Ion-Pairing Reagents: While effective, ion-pairing reagents can be difficult to remove from the LC system. Use them with caution and consider dedicated columns if used frequently.[5]
-
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of your target acyl-CoAs.[2] Implementing a more rigorous sample preparation method or optimizing the chromatographic gradient to better separate the analytes from interfering compounds can help.[1]
Q3: How can I effectively minimize or eliminate matrix effects in my acyl-CoA LC-MS/MS experiments?
A: Several strategies can be employed to combat matrix effects:
-
Stable Isotope Dilution (SID): This is the gold standard for correcting matrix effects.[5][7] It involves spiking the sample with a known amount of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification based on the ratio of the analyte to the SIL-IS.[7][8]
-
Improved Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE can effectively remove interfering matrix components.[9][10] Oasis HLB cartridges are commonly used for acyl-CoA purification.[11]
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all matrix components. Trichloroacetic acid (TCA) is a common precipitating agent.[6][9]
-
-
Chromatographic Separation: Optimizing the LC method to separate the analyte of interest from the bulk of the matrix components is crucial. This can be achieved by adjusting the gradient, changing the column chemistry, or using a longer column.[1]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that closely resembles the study samples can help to compensate for matrix effects.[12]
Q4: What are the best practices for preparing stable isotope-labeled internal standards for acyl-CoA analysis?
A: Stable isotope-labeled internal standards are critical for accurate quantification. While chemical synthesis can be complex, biological methods are highly effective:
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC): This method involves growing cells in a medium where an essential nutrient, like pantothenate (a precursor to Coenzyme A), is replaced with its stable isotope-labeled counterpart (e.g., [¹³C₃¹⁵N₁]-pantothenate).[6][8][11] This results in the in-vivo production of a full suite of labeled acyl-CoAs that can be extracted and used as internal standards.[7][8] Yeast is often used for producing larger quantities of these standards.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal/No Peak | Analyte degradation | Keep samples on ice or at 4°C during preparation. Use acidic extraction buffers. Avoid repeated freeze-thaw cycles.[6] |
| Poor extraction recovery | Optimize the sample preparation method. Consider solid-phase extraction (SPE) for cleaner extracts.[9][10] | |
| Ion suppression | Use stable isotope-labeled internal standards.[5] Improve chromatographic separation to move the analyte away from interfering matrix components.[1] | |
| Poor Peak Shape (Tailing, Broadening) | Suboptimal chromatography | Adjust the mobile phase pH; high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape for acyl-CoAs on C18 columns.[5] |
| Column overload | Dilute the sample or inject a smaller volume. | |
| Secondary interactions with the column | Consider a different column chemistry or the use of ion-pairing reagents (with caution).[5] | |
| High Background Noise | Contaminated mobile phase or LC system | Use high-purity solvents and additives. Flush the system thoroughly. |
| Inefficient sample cleanup | Employ a more rigorous sample preparation technique like SPE.[10] | |
| Inconsistent Results/Poor Reproducibility | Inconsistent sample preparation | Standardize all sample preparation steps. Use automated liquid handlers if possible. |
| Variable matrix effects | Implement the use of stable isotope-labeled internal standards for every sample.[7][8] | |
| Instrument instability | Perform regular maintenance and calibration of the LC-MS system. |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cells using Trichloroacetic Acid (TCA)
This protocol is adapted from methods described for the extraction of acyl-CoAs from cultured cells.[6][11]
-
Aspirate the cell culture medium from adherent cells.
-
Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the culture dish.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Spike the lysate with the stable isotope-labeled internal standard mixture.
-
Sonicate the sample briefly (e.g., 10-15 seconds) on ice to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant containing the acyl-CoAs to a new tube for further purification or direct analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol is a general guideline for purifying acyl-CoAs from a deproteinized cell or tissue extract.[10][11]
-
Condition the SPE Cartridge: Use an Oasis HLB 1cc (30 mg) SPE column. Condition the column by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibrate the Cartridge: Equilibrate the column with 1 mL of the initial mobile phase composition (e.g., 5% methanol in water).
-
Load the Sample: Load the supernatant from the TCA precipitation step onto the SPE column.
-
Wash the Column: Wash the column with 1 mL of water to remove salts and other polar impurities.
-
Elute the Acyl-CoAs: Elute the acyl-CoAs with 1 mL of methanol.
-
Dry and Reconstitute: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent (e.g., 55 µL of 5% (w/v) 5-sulfosalicylic acid) for LC-MS analysis.[11]
Visual Guides
Caption: Workflow for Acyl-CoA Quantification.
Caption: Troubleshooting Logic for Poor MS Signal.
References
- 1. welch-us.com [welch-us.com]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. What is matrix effect and how is it quantified? [sciex.com]
troubleshooting poor chromatographic resolution of 3-hydroxyacyl-CoA isomers
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic resolution of 3-hydroxyacyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution of 3-hydroxyacyl-CoA isomers?
Poor resolution in the chromatographic separation of 3-hydroxyacyl-CoA isomers typically manifests as peak broadening, tailing, fronting, or complete co-elution. The primary causes can be categorized into issues related to the stationary phase, mobile phase, sample preparation, and HPLC/UPLC system hardware.
Q2: My peaks are tailing. What should I check first?
Peak tailing is a common issue and can often be resolved by addressing interactions between the analyte and the stationary phase.[1][2] Key areas to investigate include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the polar functional groups of 3-hydroxyacyl-CoA isomers, leading to tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the analytes.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[2]
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[3]
Q3: Why are my 3-hydroxyacyl-CoA isomer peaks co-eluting?
Co-elution of 3-hydroxyacyl-CoA isomers (enantiomers or diastereomers) occurs when the chromatographic conditions are insufficient to differentiate between their subtle structural differences. This is a common challenge due to their similar physicochemical properties. Achieving separation often requires specialized chiral stationary phases or highly optimized mobile phase conditions.
Q4: Can I separate 3-hydroxyacyl-CoA enantiomers on a standard C18 column?
Separating enantiomers, such as the R and S forms of 3-hydroxyacyl-CoA, generally requires a chiral stationary phase (CSP). Standard achiral columns like C18 are typically not capable of resolving enantiomers. However, diastereomers can sometimes be separated on achiral phases with careful method optimization.
Troubleshooting Guides
Issue 1: Peak Tailing and Broadening
If you are observing peak tailing or broadening for your 3-hydroxyacyl-CoA isomers, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting peak tailing and broadening.
Detailed Steps:
-
Reduce Sample Concentration/Injection Volume: Overloading the column is a frequent cause of peak distortion. Dilute your sample or decrease the injection volume.[2]
-
Optimize Mobile Phase:
-
pH Adjustment: For reversed-phase chromatography, ensure the mobile phase pH is at least 2 pH units away from the pKa of your analytes to maintain a single ionic form. The use of buffers is highly recommended to control the mobile phase pH.[4]
-
Buffer Concentration: Insufficient buffer capacity can lead to peak tailing. A buffer concentration of 10-25 mM is a good starting point.[3]
-
Organic Modifier: Adjust the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in your gradient to ensure optimal elution and peak shape.
-
-
Evaluate Column Condition:
-
Column Contamination: If you suspect contamination, try back-flushing the column.[3] If this does not resolve the issue, a new column may be needed.
-
Column Void: A void at the column inlet can cause peak distortion. This may necessitate column replacement.
-
-
Inspect HPLC/UPLC System: Check for excessive extra-column volume in the tubing and connections between the injector, column, and detector. Use tubing with a small internal diameter to minimize this.
Issue 2: Co-elution of Enantiomers (e.g., 3(R)- vs. 3(S)-hydroxyacyl-CoA)
The separation of enantiomers requires a chiral environment.
Caption: Strategy for resolving co-eluting 3-hydroxyacyl-CoA enantiomers.
Detailed Steps:
-
Employ a Chiral Stationary Phase (CSP): This is the most direct approach. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for chiral separations.
-
Optimize Mobile Phase for CSP:
-
Normal-Phase vs. Reversed-Phase: Chiral separations can be performed in either normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water with additives) mode. The choice will depend on the specific CSP and the solubility of your analytes.
-
Mobile Phase Additives: Small amounts of acidic or basic additives can significantly impact chiral recognition and, therefore, resolution.
-
-
Consider Chiral Derivatization: If direct separation on a CSP is unsuccessful, consider derivatizing the 3-hydroxyacyl-CoA isomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then often be separated on a standard achiral column, such as a C18.
Experimental Protocols
Protocol 1: Chiral Separation of 3-Hydroxyhexadecanoyl-CoA Enantiomers
This protocol is adapted from a method for the chiral separation of 3-hydroxyhexadecanoyl-CoA.
| Parameter | Condition |
| Column | Chiral stationary phase column |
| Mobile Phase | Hexane/2-propanol/trifluoroacetic acid (98:2:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Expected Elution | 3(R)-hydroxyhexadecanoyl-CoA elutes before 3(S)-hydroxyhexadecanoyl-CoA |
Protocol 2: LC-MS/MS Analysis of 3-Hydroxyoctanoyl-CoA
This protocol is suitable for the quantitative analysis of 3-hydroxyacyl-CoAs in biological matrices.
| Parameter | Condition |
| Sample Preparation | Solid-Phase Extraction (SPE) with a C18 cartridge |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Signaling Pathway Context
The presence of 3-hydroxyacyl-CoA isomers is a key aspect of fatty acid β-oxidation. Understanding this pathway can provide context for the analytical challenges.
Caption: Simplified diagram of the fatty acid β-oxidation pathway.[5][6][7][8]
This pathway illustrates the enzymatic steps that produce and consume 3-hydroxyacyl-CoA. The stereospecificity of the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase enzymes is what leads to the presence of specific isomers in biological systems.[5][6][7][8]
References
- 1. uhplcs.com [uhplcs.com]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromblog.wordpress.com [chromblog.wordpress.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. aocs.org [aocs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Degradation of Long-Chain Acyl-CoAs
Welcome to the technical support center for the preservation and analysis of long-chain acyl-CoAs. This resource is tailored for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and detailed answers to frequently encountered challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of long-chain acyl-CoAs?
A1: The stability and recovery of long-chain acyl-CoAs are primarily influenced by three critical factors:
-
Sample Handling and Storage: Due to their inherent instability, immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be strictly avoided as they can significantly compromise the stability of these lipids.[1]
-
Extraction Methodology: The choice of extraction solvent and protocol is crucial. An effective and widely used method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1][2] The use of solid-phase extraction (SPE) is often recommended for purification and to enhance recovery rates.[1][2]
-
Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. It is imperative to work quickly, maintain samples on ice at all times, and use high-purity solvents to preserve the integrity of the analytes throughout the extraction process.[1]
Q2: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?
A2: Low recovery of long-chain acyl-CoAs can arise from several issues. Please refer to the troubleshooting guide below to address this problem.
Q3: What is the recommended method for storing biological samples to ensure the stability of long-chain acyl-CoAs?
A3: For optimal preservation, biological samples should be rapidly flash-frozen in liquid nitrogen immediately after collection.[1] Subsequent storage at -80°C is critical to minimize enzymatic activity and chemical degradation.[1] It is also crucial to avoid repeated freeze-thaw cycles.[1][3]
Q4: Can you provide a general protocol for the extraction of long-chain acyl-CoAs from tissue samples?
A4: Yes, a widely used protocol that combines solvent extraction with solid-phase extraction for improved purity and recovery is detailed in the "Experimental Protocols" section below.
Troubleshooting Guide
| Potential Cause | Troubleshooting Steps |
| Enzymatic Degradation | Ensure rapid quenching of metabolic activity immediately after sample collection by flash-freezing in liquid nitrogen.[3] Always use ice-cold reagents and maintain the sample at or below 4°C throughout the entire preparation process.[3] |
| Chemical Hydrolysis | Maintain a slightly acidic pH (around 4.0-6.0) in all solutions used during extraction and resuspension.[3] Avoid strongly acidic or alkaline conditions which can catalyze the hydrolysis of the thioester bond.[3] |
| Incomplete Cell Lysis and Extraction | Ensure thorough homogenization of the tissue; a glass homogenizer is recommended for effective disruption.[1][2] Optimize the ratio of extraction solvent to tissue weight, with a 20-fold excess of solvent often being effective.[1] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure complete recovery of the analytes.[1] |
| Precipitation of Long-Chain Species | Long-chain acyl-CoAs have limited solubility in aqueous solutions. Ensure the final extract is in a solvent that maintains their solubility, such as a methanol (B129727)/water mixture.[1] |
| Oxidation | Degas solvents and buffers to remove dissolved oxygen.[4] Consider working under an inert atmosphere (e.g., nitrogen or argon), especially when preparing stock solutions.[4] |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.
| Methodology | Tissue Type | Reported Recovery Rate | Reference |
| Modified extraction with solid-phase purification and HPLC | Rat heart, kidney, and muscle | 70-80% | [2] |
| LC/MS/MS with on-line SPE | Rat liver | Accuracies ranging from 94.8% to 110.8% | [5][6] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[1][2]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1]
-
Homogenize the tissue thoroughly on ice.
-
Add 2.0 ml of 2-propanol and homogenize again.[7]
-
Add 0.25 ml of saturated (NH4)2SO4 and 4.0 ml of acetonitrile.[7]
-
Vortex the mixture for 5 minutes.[7]
-
-
Extraction:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[8]
-
Carefully collect the supernatant into a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE column.[8]
-
Wash the column with a high-aqueous buffer followed by a lower percentage of organic solvent to remove interfering substances.[8]
-
Elute the long-chain acyl-CoAs using a high percentage of organic solvent, such as methanol or acetonitrile.[8]
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.[1]
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., LC-MS/MS), such as 50% methanol in water.[8]
-
Visualizations
Workflow for Long-Chain Acyl-CoA Extraction
Caption: A generalized workflow for the extraction of long-chain acyl-CoAs from tissue samples.
Overview of Fatty Acid Beta-Oxidation
Caption: The metabolic pathway of fatty acid beta-oxidation, where long-chain acyl-CoAs are degraded.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analysis of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA by ESI-MS
Welcome to the technical support center for the analysis of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA and other long-chain acyl-CoAs using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Ionization | Suboptimal ionization mode. | While both positive and negative ion modes can be used for acyl-CoA analysis, positive ion mode often provides better sensitivity.[1][2] For this compound, compare the signal intensity in both modes. In positive ion mode, look for the protonated molecule [M+H]⁺. |
| Inappropriate solvent composition. | The choice of solvent is critical for efficient ionization. Use reversed-phase solvents like methanol (B129727), acetonitrile (B52724), and water. The addition of a small amount of ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can improve the formation of adducts and enhance signal.[3] | |
| Non-ideal ESI source parameters. | Optimize the sprayer voltage, nebulizing gas flow rate, and drying gas temperature and flow rate.[4] Lower sprayer voltages can sometimes reduce in-source fragmentation and improve the signal of the precursor ion. | |
| Sample degradation. | Acyl-CoA thioesters can be unstable. To minimize degradation, use glass vials instead of plastic, which can cause signal loss.[5] Consider adding additives to your sample reconstitution solvent to improve stability.[5] Prepare samples fresh and keep them cold. | |
| High Background Noise / Contamination | Contaminants from sample preparation. | Ensure high-purity solvents and reagents are used. Contaminants like plasticizers or residual proteins can suppress the analyte signal.[6] Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE). |
| Carryover from previous injections. | Implement a robust needle wash protocol between injections. Washing the autosampler needle with a strong organic solvent like methanol after each injection can help.[7] | |
| Poor Chromatographic Peak Shape | Inappropriate column chemistry. | For the separation of long-chain acyl-CoAs, reversed-phase columns such as C8 or C18 are commonly used.[2][8] A C4 column has also been shown to be effective.[9] |
| Unsuitable mobile phase. | The use of an appropriate mobile phase gradient is crucial for good peak shape. A typical gradient might involve water with a volatile buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[2][9] | |
| Difficulty in Compound Identification | Lack of characteristic fragments. | In positive ion mode, acyl-CoAs characteristically exhibit a neutral loss of the 507 Da phospho-ADP moiety.[7][10] Monitoring for this neutral loss can help confirm the identity of your target molecule. |
| Isomeric interference. | The separation of isomers can be challenging.[11] Optimization of the HPLC method is critical. Using ion-pairing reagents can aid in separation but may cause ion suppression in positive ESI mode.[11] High-resolution mass spectrometry can help distinguish between isobaric compounds with different elemental compositions.[11] |
Frequently Asked Questions (FAQs)
Q1: Which ionization mode, positive or negative, is better for analyzing this compound?
A1: Both positive and negative electrospray ionization modes have been successfully used for the analysis of acyl-CoAs.[1][2] However, for many acyl-CoAs, positive ion mode has been reported to be more sensitive.[1][12] In positive mode, you can monitor for the protonated molecule [M+H]⁺ and its characteristic fragment ions. In negative mode, you may observe the deprotonated molecule [M-H]⁻ and doubly charged ions [M-2H]²⁻.[2] It is recommended to test both modes to determine the optimal condition for your specific molecule and instrument.
Q2: What are the characteristic fragmentation patterns for this compound in MS/MS?
A2: In positive ion mode tandem mass spectrometry (MS/MS), all acyl-CoA species typically show a characteristic fragmentation pattern. The most common fragmentation is the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety, which corresponds to a loss of 507 atomic mass units (amu).[13][10] This results in a product ion of [M - 507 + H]⁺. Another common fragment ion observed is at m/z 428, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[13]
Q3: How can I improve the stability of my this compound samples?
A3: Several factors can affect the stability of coenzyme A metabolites. It is recommended to use glass sample vials to minimize signal loss that can occur with plastic vials.[5] Additionally, identifying and using additives in your reconstitution solvent can enhance stability for analysis across large sample sets.[5] Always prepare standards and samples fresh when possible and store them at low temperatures to prevent degradation.
Q4: What type of HPLC column is recommended for the separation of long-chain acyl-CoAs?
A4: Reversed-phase chromatography is the most common approach for separating acyl-CoAs. C8 and C18 columns are frequently used and provide good separation for a range of acyl-CoA species.[2][8] For very long-chain species, a C4 column may also be suitable.[9]
Q5: Are there any derivatization strategies to improve the ionization of this compound?
A5: While derivatization is a common technique to improve the ionization efficiency of free fatty acids, it is not typically required for the analysis of intact acyl-CoA molecules, as the coenzyme A moiety itself is readily ionizable.[14] The focus for improving signal should be on optimizing the ESI source conditions and the mobile phase composition.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general method for the extraction of acyl-CoAs from cellular or tissue samples.
-
Homogenization: Homogenize the cell pellet or tissue sample in a cold extraction solvent (e.g., a mixture of methanol, water, and chloroform).
-
Precipitation: Add a sufficient volume of a cold organic solvent like acetonitrile or methanol to the homogenate to precipitate proteins.
-
Centrifugation: Vortex the mixture and then centrifuge at a high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Drying: Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS system, typically a mixture of water and methanol or acetonitrile.[1]
LC-MS/MS Analysis Protocol
This is a representative protocol for the analysis of acyl-CoAs. Optimization will be required for your specific instrument and analyte.
-
HPLC System: An Agilent 1100 binary pump HPLC system or equivalent.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.[7]
-
Column: A C8 or C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
ESI Mode: Positive.
-
Capillary Voltage: 3.20 kV.[7]
-
Cone Voltage: 45 V.[7]
-
Source Temperature: 120 °C.[7]
-
Desolvation Temperature: 500 °C.[7]
-
Collision Gas: Argon.[7]
-
MRM Transitions: Monitor the transition from the precursor ion [M+H]⁺ to the product ion resulting from the neutral loss of 507 Da.
Visualizations
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mass Spectrometry of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with adduct formation during the mass spectrometry analysis of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA.
Troubleshooting Guide: Adduct Formation
Adduct formation is a common phenomenon in electrospray ionization mass spectrometry (ESI-MS) that can complicate data interpretation and reduce the signal intensity of the target analyte. This guide provides a systematic approach to troubleshooting and mitigating adduct formation.
Problem: I am observing multiple peaks for my analyte, suggesting the presence of various adducts (e.g., [M+Na]⁺, [M+K]⁺).
| Potential Cause | Recommended Solution |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize the presence of sodium and potassium ions. |
| Leaching from Glassware | Whenever possible, use polypropylene (B1209903) tubes instead of glass. If glass is necessary, use borosilicate glass and rinse thoroughly with high-purity solvent before use. |
| Suboptimal Mobile Phase Composition | Add a small concentration of a volatile acid (e.g., 0.1% formic acid) to the mobile phase to promote the formation of the protonated molecule [M+H]⁺.[1] Alternatively, to intentionally form a specific adduct for improved quantification, a low concentration of a salt (e.g., sodium acetate) can be added to the mobile phase to drive the formation of a single adduct type, such as [M+Na]⁺. |
| Carryover from Previous Injections | Implement a robust column washing step between sample injections to remove residual salts and contaminants from the LC system. |
| Sample Matrix Effects | Employ a sample preparation method such as solid-phase extraction (SPE) to remove interfering salts and matrix components from the sample before LC-MS analysis.[1] |
Problem: The signal for my protonated molecule [M+H]⁺ is weak, while adduct signals are strong.
| Potential Cause | Recommended Solution |
| Inefficient Protonation | Increase the concentration of the acidic modifier (e.g., formic acid) in the mobile phase to enhance proton availability. |
| High Salt Concentration in Sample | Desalt the sample using an appropriate technique like SPE before analysis. |
| Suboptimal ESI Source Parameters | Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to favor the formation of the protonated ion. |
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for the common adducts of this compound?
The molecular weight of this compound is 1019.93 g/mol . The table below lists the predicted monoisotopic m/z values for common adducts.
| Adduct | Ion Formula | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |
| Protonated | [M+H]⁺ | 1020.3314 | - |
| Sodiated | [M+Na]⁺ | 1042.3134 | - |
| Potassiated | [M+K]⁺ | 1058.2873 | - |
| Ammoniated | [M+NH₄]⁺ | 1037.3580 | - |
| Deprotonated | [M-H]⁻ | - | 1018.3169 |
Q2: What is the characteristic fragmentation pattern for acyl-CoAs in positive ion mode MS/MS?
Acyl-CoAs typically exhibit a characteristic neutral loss of 507.0 Da, corresponding to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety. Another common fragment ion is observed at m/z 428, representing the phosphoadenosine portion.
Q3: How might the 3-hydroxy group on my analyte affect the mass spectrometry results?
The presence of a hydroxyl group can potentially influence fragmentation. While the primary fragmentation will likely still be the neutral loss of 507 Da, you may also observe a neutral loss of water (18 Da) from the precursor or fragment ions, especially at higher collision energies. The hydroxyl group can also influence chromatographic retention, so adjustments to the LC gradient may be necessary to achieve optimal separation from other non-hydroxylated species.
Q4: What are the key considerations for sample preparation when analyzing long-chain acyl-CoAs?
Due to their amphipathic nature, long-chain acyl-CoAs can be challenging to extract and handle. It is crucial to work quickly and on ice to minimize degradation. A common extraction method involves protein precipitation with an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol) followed by solid-phase extraction (SPE) for sample cleanup and concentration.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction and purification of long-chain acyl-CoAs from biological matrices.
-
Homogenization: Homogenize the tissue or cell sample on ice in a suitable buffer (e.g., 100 mM potassium phosphate, pH 4.9) containing an internal standard.
-
Protein Precipitation: Add a cold organic solvent mixture (e.g., acetonitrile:isopropanol:methanol (B129727) 3:1:1) to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
Protocol 2: LC-MS/MS Analysis of 3-Hydroxy-Acyl-CoAs
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the analyte. A typical gradient might be 5% to 95% B over 5-10 minutes.[1]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis.
-
Precursor Ion (Q1): m/z 1020.3 (for [M+H]⁺).
-
Product Ion (Q3): m/z 513.3 (corresponding to the neutral loss of 507 Da).
-
-
Source Parameters:
-
Capillary Voltage: ~3.5 kV
-
Nebulizer Pressure: ~30-60 psig
-
Drying Gas Flow: ~10 L/min
-
Drying Gas Temperature: ~300-350 °C
-
-
Collision Energy: Optimize for the specific instrument, but a starting point of 20-40 eV is common for this type of fragmentation.
-
Visualizations
References
Technical Support Center: Quantification of Low-Abundance Long-Chain Acyl-CoAs
Welcome to the technical support center for the analysis of long-chain acyl-CoAs. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of these low-abundance, unstable molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance long-chain acyl-CoAs?
A1: The quantification of low-abundance long-chain acyl-CoAs is challenging due to several factors:
-
Inherent Instability: Acyl-CoAs possess a labile thioester bond, making them susceptible to chemical and enzymatic hydrolysis, particularly in aqueous solutions at non-neutral pH.[1][2]
-
Low Physiological Concentrations: These molecules are present at very low levels (nanomole amounts) in tissues, requiring highly sensitive analytical methods for detection.[3]
-
Matrix Effects: Biological samples are complex, and co-extracting substances can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[1]
-
Chromatographic Difficulties: The amphipathic nature of long-chain acyl-CoAs can lead to poor peak shapes, tailing, and carryover in liquid chromatography systems.[4]
-
Extraction Efficiency Variability: The recovery of acyl-CoAs during sample extraction can differ based on the length and saturation of the acyl chain.[3][5]
Q2: Which analytical technique is most suitable for the sensitive and specific quantification of long-chain acyl-CoAs?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the quantification of long-chain acyl-CoAs.[6] This technique offers high sensitivity and specificity, particularly when using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode.[5][7] These modes allow for the specific detection of precursor-to-product ion transitions for each acyl-CoA species, minimizing interferences from the sample matrix.[5][6]
Q3: How can I minimize the degradation of my long-chain acyl-CoA samples during preparation?
A3: To minimize degradation, it is crucial to handle samples with care:
-
Work Quickly and at Low Temperatures: Perform all extraction steps on ice to reduce enzymatic activity.[6]
-
Use Appropriate Extraction Solvents: A common and effective extraction solution is a mixture of acetonitrile (B52724) and isopropanol.[8]
-
Control pH: Maintain a slightly acidic to neutral pH during extraction and storage, as acyl-CoAs are more stable under these conditions.
-
Proper Storage: For short-term storage, keep samples at -80°C. For long-term stability, it is best to store the acyl-CoAs as a dried pellet under an inert gas.[6]
-
Reconstitution: When ready for analysis, reconstitute the dried samples in a non-aqueous solvent like methanol (B129727) or a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH to improve stability.[1][6]
Q4: What are the characteristic fragmentation patterns for long-chain acyl-CoAs in positive ion mode mass spectrometry?
A4: In positive ion electrospray ionization (ESI) mode, long-chain acyl-CoAs exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[6] This common fragmentation pattern allows for the use of neutral loss scans to screen for a wide variety of acyl-CoA species within a sample.[6][7] Another frequently observed fragment ion is at m/z 428, which results from the cleavage between the 5' diphosphates.[6]
Q5: How can I improve the chromatographic separation of different long-chain acyl-CoA species?
A5: Good chromatographic separation is essential to minimize ion suppression and ensure accurate quantification.[1] For long-chain acyl-CoAs, reversed-phase chromatography using a C8 or C18 column is commonly employed.[5][7] To improve peak shape and resolution, consider the following:
-
High pH Mobile Phase: Using a mobile phase with a high pH, such as 10.5 with ammonium hydroxide (B78521), can enhance the separation of LCACoAs.[7]
-
Solvent Gradient: Employing a binary gradient with ammonium hydroxide in water and acetonitrile is an effective strategy.[5][7]
-
Column Washing: To prevent the build-up of biological materials and peak shape distortion, a phosphoric acid wash step between injections can be beneficial.[9]
Troubleshooting Guides
Issue 1: Low or No Signal for Long-Chain Acyl-CoAs
| Possible Cause | Recommended Solution | References |
| Sample Degradation | Ensure all sample preparation steps are performed on ice. Use fresh, appropriate extraction solvents. Store samples as dried pellets at -80°C. Reconstitute in a non-aqueous or buffered neutral pH solution just before analysis. | [1][6] |
| Inefficient Extraction | Optimize the extraction protocol. A mixture of acetonitrile/isopropanol followed by an aqueous buffer is a reliable method. Consider solid-phase extraction (SPE) for sample cleanup and concentration. | [8] |
| Ion Suppression | Improve chromatographic separation to resolve acyl-CoAs from co-eluting matrix components. Dilute the sample if possible. Utilize a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. | [1] |
| Incorrect MS Parameters | Optimize MS parameters by infusing a standard solution of a representative long-chain acyl-CoA. Ensure the correct precursor-product ion transitions are being monitored in MRM/SRM mode. | [1] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
| Possible Cause | Recommended Solution | References |
| Secondary Interactions with Column | Use a high pH mobile phase (e.g., with ammonium hydroxide) to minimize secondary ionic interactions. Consider using a column with end-capping. | [7] |
| Column Contamination | Implement a column wash step between injections, such as with 0.1% phosphoric acid, to remove adsorbed biological material. If the problem persists, replace the column. | [9] |
| Inappropriate Mobile Phase | Optimize the gradient elution program. Ensure the organic solvent has sufficient elution strength for the long-chain species. | [5] |
| Sample Overload | Reduce the injection volume or dilute the sample. |
Issue 3: Inaccurate or Imprecise Quantification
| Possible Cause | Recommended Solution | References |
| Lack of Appropriate Internal Standard | Use a stable isotope-labeled internal standard for each analyte if possible. If not available, use a structural analog with a similar chain length (e.g., an odd-chain acyl-CoA). | [10] |
| Non-Linearity of Calibration Curve | Construct the calibration curve in a matrix that closely matches the study samples to account for matrix effects. Use a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations. | [6] |
| Variable Extraction Recovery | Validate the extraction procedure by determining the recovery for different long-chain acyl-CoA species. The addition of the internal standard at the very beginning of the sample preparation can help to correct for variability. | [8] |
Quantitative Data Summary
The following tables summarize the performance metrics from validated LC-MS/MS methods for the quantification of long-chain acyl-CoAs.
Table 1: Method Validation Parameters for Long-Chain Acyl-CoA Quantification
| Parameter | C16:0-CoA | C16:1-CoA | C18:0-CoA | C18:1-CoA | C18:2-CoA | Reference |
| Accuracy (%) | 94.8 - 110.8 | 94.8 - 110.8 | 94.8 - 110.8 | 94.8 - 110.8 | 94.8 - 110.8 | [7] |
| Inter-run Precision (% CV) | 2.6 - 12.2 | 2.6 - 12.2 | 2.6 - 12.2 | 2.6 - 12.2 | 2.6 - 12.2 | [7] |
| Intra-run Precision (% CV) | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 | [7] |
Table 2: Limits of Detection (LOD) for Various Acyl-CoA Species
| Acyl-CoA Species | LOD (fmol) | Reference |
| Short to Long-Chain (C2-C20) | 1 - 5 | [9] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
-
Homogenization: Weigh approximately 40 mg of frozen tissue and place it in a tube with 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9).[5]
-
Solvent Addition: Add 0.5 mL of a cold acetonitrile:2-propanol:methanol (3:1:1) mixture containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[5]
-
Homogenize: Homogenize the sample twice on ice using a suitable homogenizer.[5]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.[5]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Column Conditioning: Condition a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE column with 1 mL of acetonitrile/isopropanol/water/acetic acid (9+3+4+4, v/v+v+v).[8]
-
Sample Loading: Apply the supernatant from the tissue extraction to the conditioned SPE column.[8]
-
Washing: Wash the column with 1 mL of the conditioning solution to remove unretained substances.[8]
-
Elution: Elute the acyl-CoA esters with 2 mL of methanol/250 mM ammonium formate (B1220265) (4+1, v/v).[8]
-
Drying: Dry the eluate under a stream of nitrogen gas and store the pellet at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
-
Chromatography:
-
Column: Use a reverse-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm).[5]
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[5]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient: Start with a low percentage of mobile phase B, and create a gradient to increase the organic content to elute the long-chain acyl-CoAs. A typical gradient might be: 20% B to 45% B over 2.8 min, then to 65% B over 1 min.[5]
-
-
Mass Spectrometry:
-
Ionization: Use positive electrospray ionization (ESI) mode.[5]
-
Analysis Mode: Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.[5]
-
Transitions: Monitor the specific precursor ion ([M+H]+) and a characteristic product ion for each long-chain acyl-CoA and internal standard.
-
Visualizations
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of (S)- and (R)-3-Hydroxyhexadecanoyl-CoA Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the method refinement of separating (S)- and (R)-3-hydroxyhexadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the enantiomers of 3-hydroxyhexadecanoyl-CoA?
A1: The separation of (S)- and (R)-3-hydroxyhexadecanoyl-CoA is challenging due to their identical chemical properties. The two main approaches are direct and indirect chiral separation.[1][2] Direct methods typically involve chromatography with a chiral stationary phase (CSP) that differentially interacts with each enantiomer.[3][4] Indirect methods involve derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard, non-chiral column.[5][6][7][8]
Q2: Is it better to separate the 3-hydroxyhexadecanoic acid before or after converting it to the CoA ester?
A2: Often, it is more practical to separate the enantiomers of the 3-hydroxyhexadecanoic acid first, and then synthesize the desired enantiomerically pure 3-hydroxyhexadecanoyl-CoA. This is because the free fatty acid is more amenable to various derivatization techniques and is generally more stable under a wider range of chromatographic conditions. The synthesis of acyl-CoA thioesters can be achieved through methods like using N-hydroxysuccinimide esters of the fatty acids.[9]
Q3: What is a common indirect method for separating 3-hydroxy fatty acid enantiomers?
A3: A prevalent indirect method is to convert the 3-hydroxy fatty acids into their methyl esters (FAMEs), followed by derivatization with a chiral reagent such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's reagent.[5][6][7][8] The resulting diastereomeric MTPA-esters can be separated and quantified using gas chromatography-mass spectrometry (GC-MS).[5][6][7][8]
Q4: Can I use HPLC for direct chiral separation?
A4: Yes, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful method for direct enantiomeric separation.[4] Polysaccharide-based columns, such as those with amylose (B160209) tris(3,5-dimethylphenylcarbamate) as the chiral selector, have been used for the direct separation of 3-hydroxy fatty acids without derivatization.[3]
Q5: What detection method is most suitable for analyzing these compounds after separation?
A5: Mass spectrometry (MS) is highly recommended, coupled with either gas chromatography (GC) or liquid chromatography (LC).[3][5][6] LC-MS is particularly useful for the direct analysis of 3-hydroxyhexadecanoyl-CoA. The mass spectrometer provides high sensitivity and selectivity, which is crucial when dealing with biological samples.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers on a Chiral HPLC Column
| Potential Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of a CSP is highly specific to the analyte.[1] Consult literature for CSPs known to resolve 3-hydroxy fatty acids or long-chain acyl-CoAs. Polysaccharide-based phases are a good starting point.[3] |
| Incorrect Mobile Phase Composition | The mobile phase composition is critical for chiral recognition. Systematically vary the mobile phase, for example, by changing the ratio of organic modifiers (e.g., isopropanol (B130326), ethanol) in the hexane (B92381) or heptane (B126788) mobile phase for normal-phase chromatography. For reversed-phase, adjust the acetonitrile (B52724)/methanol and water/buffer ratio.[10] |
| Column "Memory" Effects | If the column has been used with mobile phase additives (e.g., acids or bases), these can persist and affect separation.[1] Dedicate a column for a specific chiral separation method or ensure a thorough flushing protocol between different methods. |
| Low Column Efficiency | This can be caused by a partially blocked inlet frit or adsorption of impurities at the head of the column.[11] Try back-flushing the column at a low flow rate. Using a guard column is highly recommended to protect the analytical column.[11] |
| Temperature Fluctuations | Chiral separations can be sensitive to temperature. Ensure a stable column temperature using a column oven. |
Issue 2: Peak Tailing in GC or HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Analyte Interaction with Active Sites | Free carboxyl groups in fatty acids or the phosphate (B84403) groups in CoA can interact with active sites on the column or in the GC liner, causing peak tailing.[12] Derivatization of the carboxylic acid to a methyl ester (for GC) can mitigate this.[12] For HPLC, ensure the use of a high-quality, end-capped column. |
| Incomplete Derivatization (for indirect methods) | If derivatization is incomplete, the presence of the underivatized analyte can lead to peak tailing or ghost peaks. Optimize the derivatization reaction conditions (time, temperature, reagent excess). |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Inappropriate pH of the Mobile Phase (HPLC) | For ionizable compounds like these, the mobile phase pH should be controlled to ensure a consistent ionization state. For reversed-phase separation of acids, a pH of 2.5-3.5 is often used. |
Issue 3: Low Sensitivity or Signal Loss
| Potential Cause | Troubleshooting Step |
| Poor Ionization in MS | The choice of ionization source is critical. Electrospray ionization (ESI) is commonly used for acyl-CoAs. Optimize the ESI source parameters (e.g., capillary voltage, gas flow). |
| Analyte Adsorption | Long-chain fatty acyl-CoAs can be "sticky" and adsorb to surfaces in the autosampler, tubing, or column. Using PEEK tubing and vials with deactivated glass inserts can help. |
| Sample Degradation | Acyl-CoA thioesters can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. Keep samples cold and analyze them as quickly as possible after preparation. |
| Matrix Effects in Biological Samples | Components of the sample matrix can suppress the ionization of the target analyte. Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. |
Experimental Protocols
Protocol 1: Indirect Chiral Separation via GC-MS after Derivatization
This protocol is adapted from methods for the enantioselective analysis of 3-hydroxy fatty acids.[5][6][7]
-
Hydrolysis of Acyl-CoA (if starting from the CoA ester):
-
To your sample containing 3-hydroxyhexadecanoyl-CoA, add a suitable base (e.g., 1 M KOH in methanol) and incubate to hydrolyze the thioester bond, yielding free 3-hydroxyhexadecanoic acid.
-
Acidify the solution (e.g., with 6 M HCl) and extract the fatty acid with an organic solvent like hexane or ethyl acetate.[13]
-
-
Methylation:
-
Chiral Derivatization:
-
Evaporate the hexane.
-
Add a solution of (R)-(-)-MTPA-Cl in a suitable solvent (e.g., pyridine (B92270) or dichloromethane).
-
Allow the reaction to proceed to form the diastereomeric MTPA esters.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a non-chiral capillary GC column (e.g., a 5% phenyl-methylpolysiloxane phase like HP-5MS).[13]
-
Use a temperature gradient suitable for eluting the diastereomers. A typical starting point is an initial oven temperature of 80°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of around 280-300°C.[13]
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode for high sensitivity, monitoring for characteristic fragment ions of the MTPA-derivatized 3-hydroxyhexadecanoate methyl ester.
-
Protocol 2: Direct Chiral Separation via HPLC-MS
This protocol is based on direct separation methods for hydroxy fatty acids.[3]
-
Sample Preparation:
-
Ensure the (S)- and (R)-3-hydroxyhexadecanoyl-CoA sample is dissolved in a solvent compatible with the mobile phase. A mixture of the mobile phase components is often a good choice.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Column: A chiral stationary phase column, such as CHIRALPAK IA-U or a similar polysaccharide-based column.[3]
-
Mobile Phase: This will depend on the column and whether it's operated in normal-phase or reversed-phase mode.
-
Normal Phase Example: A mixture of hexane and isopropanol (e.g., 99:1 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.
-
Reversed-Phase Example: A gradient of acetonitrile and water, both containing a modifier like 0.1% formic acid or ammonium (B1175870) acetate.
-
-
Flow Rate: Typically 0.5-1.0 mL/min for analytical columns.
-
Column Temperature: 25°C, but can be optimized.
-
-
MS Detection:
-
Interface the HPLC with a mass spectrometer equipped with an ESI source.
-
Operate in negative ion mode to detect the deprotonated molecule [M-H]-.
-
Use SIM or tandem MS (MS/MS) for quantification, monitoring the transition of the precursor ion to a specific product ion.
-
Quantitative Data Summary
The following tables summarize typical parameters and expected results for the chiral separation of 3-hydroxy fatty acids, which can be used as a starting point for method development for 3-hydroxyhexadecanoyl-CoA.
Table 1: GC-MS Parameters for Indirect Analysis of 3-Hydroxy-16:0 FAMEs (as MTPA-Esters)
| Parameter | Value / Description |
| Column | Non-chiral capillary, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm)[13] |
| Carrier Gas | Helium |
| Oven Program | Initial 80°C, ramp 5°C/min to 290°C, hold for 5 min[13] |
| Injection Mode | Splitless |
| MS Ionization | Electron Impact (EI) or Electron Capture Negative Ion (ECNI)[5][6] |
| MS Mode | Selected Ion Monitoring (SIM) |
| Expected Elution Order | Diastereomers will have different retention times. The elution order depends on the chiral derivatizing agent used. For (R)-MTPA-Cl, the derivative of the (S)-enantiomer often elutes before the (R)-enantiomer. |
Table 2: HPLC Parameters for Direct Chiral Separation of 3-Hydroxy Fatty Acids
| Parameter | Value / Description |
| Column | CHIRALPAK IA-U or similar amylose-based CSP[3] |
| Mobile Phase | Hexane/Isopropanol/TFA (e.g., 98:2:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (if derivatized for UV detection) or MS (ESI-) |
| Expected Elution Order | The (S)-enantiomer often elutes before the (R)-enantiomer on this type of phase.[3] |
| Resolution (Rs) | A resolution value > 1.5 indicates baseline separation. |
Visualizations
Caption: Workflow for indirect vs. direct chiral separation of 3-hydroxyhexadecanoyl-CoA.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aocs.org [aocs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
- 13. lipidmaps.org [lipidmaps.org]
enhancing recovery of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA from complex biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction, purification, and analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Sample Degradation: this compound is susceptible to hydrolysis, especially at alkaline or strongly acidic pH.[1] | - Ensure rapid quenching of metabolic activity by keeping samples on ice or flash-freezing in liquid nitrogen.[2][3] - Store extracts as dry pellets at -80°C and reconstitute just before analysis.[2] - Use a buffered reconstitution solution, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), to maintain stability.[1][4] |
| Inefficient Extraction: The choice of extraction solvent and method is critical for effective recovery. Using strong acids in the primary extraction solvent can lead to poor recovery.[2] | - An 80% methanol solution has been shown to yield high mass spectrometry intensities for acyl-CoAs.[5] - For tissue samples, a two-step extraction using acetonitrile (B52724)/2-propanol followed by a potassium phosphate (B84403) buffer can be effective.[6] - For deproteinization, 5-sulfosalicylic acid (SSA) may be more effective than trichloroacetic acid (TCA) for retaining acyl-CoA species.[2][3] | |
| Poor Recovery from Solid-Phase Extraction (SPE): Hydrophilic interactions can lead to the loss of acyl-CoAs during SPE.[2] | - Consider methods that do not require an SPE step, such as those using SSA for deproteinization.[2] - If SPE is necessary, ensure the cartridge (e.g., C18, 2-(2-pyridyl)ethyl) and elution method are optimized for long-chain acyl-CoAs.[6][7] | |
| Poor Chromatographic Peak Shape | Analyte Adsorption: The phosphate groups on acyl-CoAs can interact with metal surfaces in the LC system. | - Use a biocompatible LC system or PEEK tubing to minimize interactions. - The addition of an ion-pairing agent to the mobile phase can improve peak shape and resolution.[2] |
| Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly impact peak shape. | - For reverse-phase chromatography, a gradient system with acetonitrile and a phosphate buffer (e.g., 25 mM KH2PO4, pH 5.3) is often used.[8] | |
| Inaccurate Quantification | Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the analyte signal. | - Construct calibration curves using a matrix that closely matches the study samples.[2] - Use a stable isotope-labeled internal standard of the analyte. If unavailable, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) can be used.[2][9] |
| Non-Linearity: Calibration curves may not be linear across the entire concentration range. | - Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting long-chain acyl-CoAs like this compound from tissues?
A1: A widely used and effective method involves a two-step extraction process. First, the tissue is homogenized in a buffer, followed by the addition of organic solvents like 2-propanol and acetonitrile.[6][10] This is followed by a solid-phase extraction (SPE) step for purification.
Q2: What type of solid-phase extraction (SPE) column is recommended for purifying this compound?
A2: For long-chain acyl-CoAs, C18 or oligonucleotide-based SPE columns have been successfully used.[10] Another effective option is a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel, which acts as an anion-exchanger.[6]
Q3: What are the expected recovery rates for long-chain acyl-CoAs using these methods?
A3: With optimized protocols, recovery rates can be quite high. For instance, a method using an oligonucleotide purification column reported recoveries of 70-80%.[10] A procedure with a 2-(2-pyridyl)ethyl functionalized silica gel showed recoveries between 83% and 90% for the SPE step and 93% to 104% for the initial tissue extraction.[6]
Q4: How can I prevent the degradation of this compound during sample preparation?
A4: Acyl-CoAs are unstable molecules.[2] To minimize degradation, it is crucial to work quickly and at low temperatures. Always keep samples on ice and use pre-chilled solvents and tubes.[3] For long-term storage, extracts should be dried down and kept at -80°C.[2]
Q5: What is a suitable internal standard for the quantification of this compound?
A5: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not commercially available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a good alternative as it is not naturally abundant in most biological samples.[2][9]
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Purification of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs.[7][10]
Materials:
-
Tissue sample (fresh or frozen)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvents: 2-Propanol and Acetonitrile (ACN)
-
SPE Column: Oligonucleotide or C18 cartridge
-
Elution Solvent: 2-Propanol
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh 50-100 mg of tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[7]
-
-
Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs with 2-Propanol.[10]
-
-
Sample Concentration:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., LC-MS).
-
Data Presentation
Table 1: Recovery Rates of Acyl-CoAs Using Different Extraction and Purification Methods
| Acyl-CoA Species | Chain Length | Extraction Method | Purification Method | Average Recovery (%) | Reference |
| Palmitoyl-CoA | Long (C16:0) | Acetonitrile/2-Propanol | Oligonucleotide SPE | 70-80% | [7][10] |
| Acetyl-CoA | Short (C2) | Acetonitrile/2-Propanol | 2-(2-pyridyl)ethyl SPE | 83-90% (SPE) | [6] |
| Malonyl-CoA | Short (C3) | Acetonitrile/2-Propanol | 2-(2-pyridyl)ethyl SPE | 83-90% (SPE) | [6] |
| Octanoyl-CoA | Medium (C8) | Acetonitrile/2-Propanol | 2-(2-pyridyl)ethyl SPE | 83-90% (SPE) | [6] |
| Oleoyl-CoA | Long (C18:1) | Acetonitrile/2-Propanol | 2-(2-pyridyl)ethyl SPE | 83-90% (SPE) | [6] |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing enzymatic degradation during tissue homogenization for acyl-CoA analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing enzymatic degradation during tissue homogenization for accurate acyl-CoA analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during tissue homogenization for acyl-CoA analysis, focusing on the prevention of enzymatic degradation.
| Problem | Potential Cause | Recommended Solution |
| Low Acyl-CoA Yield | Enzymatic Degradation: Acyl-CoA thioesterases (ACOTs) and other hydrolases can degrade acyl-CoAs.[1][2] | Immediate Freezing: Snap-freeze tissue in liquid nitrogen immediately after harvesting to halt enzymatic activity.[3] Maintain Cold Chain: Keep samples, buffers, and equipment on ice or at 4°C throughout the procedure.[4][5] Use of Denaturing Agents: Homogenize tissue in strong acids like 5% sulfosalicylic acid (SSA) or perchloric acid to precipitate proteins and inactivate enzymes.[6] |
| Incomplete Homogenization: Inefficient tissue disruption can lead to poor extraction efficiency. | Optimize Homogenization: For tough tissues, cryogenic grinding with a mortar and pestle pre-chilled with liquid nitrogen is effective.[6] Bead beaters or ultrasonic homogenizers can also be used, but care must be taken to avoid sample heating.[6] | |
| Chemical Instability: Acyl-CoAs are unstable in aqueous solutions at neutral or alkaline pH.[7] | Acidic Extraction: Use acidic extraction buffers (e.g., KH2PO4 buffer, pH 4.9) to improve stability.[8] Solvent Choice: Reconstitute dried extracts in methanol (B129727) or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) for better stability.[7] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Differences in time from tissue collection to freezing or variations in homogenization time can introduce variability. | Standardize Protocol: Ensure all samples are processed identically and as quickly as possible.[4] Using a cryogenic pulverization and lyophilization approach can reduce heterogeneity between biological replicates.[9] |
| Sample Heating During Homogenization: Mechanical homogenization can generate heat, leading to variable enzymatic degradation. | Work in Bursts: When using mechanical homogenizers, process samples in short bursts with cooling periods on ice in between.[6] | |
| Altered Acyl-CoA Profiles (e.g., shift to shorter chains) | Acyl-CoA Synthetase (ACS) Activity: ACS enzymes can alter the acyl-CoA pool by converting free fatty acids to their CoA esters.[1][6] | Rapid Quenching: Snap-freezing is the most effective way to stop all enzymatic activity, including that of ACSs.[3] Consider Inhibitors (Advanced): For specific applications, inhibitors of long-chain acyl-CoA synthetases like Triacsin C have been used in research settings to modulate ACS activity, though their use in homogenization buffers is not standard.[4][6][10] |
| Beta-oxidation: Degradation of long-chain acyl-CoAs into shorter chains can occur if mitochondria remain active. | Use of Denaturing Agents: Strong acids or organic solvents will disrupt mitochondrial integrity and inactivate the enzymes of beta-oxidation.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the single most critical step to prevent enzymatic degradation of acyl-CoAs during tissue processing?
A1: The most critical step is to halt metabolic activity as quickly as possible. This is best achieved by snap-freezing the tissue in liquid nitrogen immediately upon collection.[3] Maintaining a consistently cold environment (on ice or at 4°C) throughout all subsequent homogenization and extraction steps is also crucial.[4][5]
Q2: What are the primary enzymes responsible for acyl-CoA degradation during sample preparation?
A2: The primary enzymes of concern are acyl-CoA thioesterases (ACOTs), which hydrolyze acyl-CoAs back to free fatty acids and coenzyme A.[1][2][9] Additionally, acyl-CoA synthetases (ACSs) can alter the endogenous acyl-CoA pool by activating free fatty acids present in the sample.[1][6] Other hydrolases and enzymes involved in metabolic pathways like beta-oxidation can also contribute to the degradation or alteration of acyl-CoA profiles.
Q3: Are there specific chemical inhibitors that should be added to the homogenization buffer?
A3: While specific inhibitors for acyl-CoA synthetases (e.g., Triacsin C)[4][6][10] and other relevant enzymes exist, their primary use is in cell culture experiments to study metabolic pathways rather than as routine additions to homogenization buffers for analytical purposes. The standard and most effective method for inhibiting enzymatic activity during homogenization is the use of strong acids (e.g., sulfosalicylic acid, perchloric acid) or organic solvents (e.g., methanol, acetonitrile) which denature and precipitate proteins, including degradative enzymes.[6][11]
Q4: Which homogenization method is best for minimizing heat-induced degradation?
A4: Cryogenic grinding, where the tissue is frozen with liquid nitrogen and ground to a fine powder using a pre-chilled mortar and pestle, is an excellent method as it keeps the sample frozen and minimizes the chance of heating.[6] If using mechanical homogenizers like bead beaters or sonicators, it is essential to use short cycles of homogenization interspersed with cooling periods on ice to prevent temperature increases.[6]
Q5: How should I choose my extraction solvent to both extract acyl-CoAs and inhibit enzymes?
A5: The choice of solvent depends on the specific acyl-CoAs of interest (short-chain vs. long-chain) and the downstream analytical method. A common and effective approach for short-chain acyl-CoAs is to use an ice-cold 5% sulfosalicylic acid (SSA) solution.[6] This not only precipitates proteins, thereby halting enzymatic activity, but also creates an acidic environment that enhances acyl-CoA stability.[6] For broader metabolomic approaches, mixtures of organic solvents like methanol or acetonitrile (B52724) with water are often used to extract a range of metabolites while also denaturing proteins.[2]
Experimental Protocol: Tissue Homogenization for Acyl-CoA Analysis
This protocol details a robust method for tissue homogenization designed to minimize enzymatic degradation and maximize the recovery of short-chain acyl-CoAs.
Materials:
-
Frozen tissue sample (snap-frozen in liquid nitrogen)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution
-
Pre-chilled microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of the frozen tissue. It is crucial to keep the tissue frozen at all times to halt metabolic activity. Place the frozen tissue in the pre-chilled mortar and add liquid nitrogen to maintain its brittle state. Grind the tissue to a fine powder using the pre-chilled pestle.[6]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution to the tube. If using internal standards, they should be added to the SSA solution before this step. Immediately vortex the sample vigorously for 30 seconds to ensure thorough mixing and initiate protein precipitation.[6]
-
Incubation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.[6]
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[6]
-
Sample Storage: The extracted sample is now ready for analysis (e.g., by LC-MS/MS). If not analyzing immediately, store the extracts at -80°C to prevent degradation.[6]
Visualizations
Caption: Workflow for tissue homogenization to minimize acyl-CoA degradation.
Caption: Troubleshooting flowchart for low acyl-CoA yield.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-based inhibitor discrimination in the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure, Function, and Lipid Sensing Activity in the Thioesterase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
selection of appropriate internal standards for (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments involving the quantification of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the most critical first step in selecting an internal standard for the quantification of this compound?
A1: The most critical first step is to choose an internal standard that is not naturally present in your biological samples but possesses similar physicochemical properties to this compound. This ensures that the internal standard behaves similarly to your analyte during sample extraction, processing, and analysis, which is crucial for accurate quantification. The ideal choice is a stable isotope-labeled version of the analyte, but if unavailable, a structurally similar analog is the next best option.
Q2: I cannot find a commercially available stable isotope-labeled this compound. What are my options?
Q3: Which specific compounds are recommended as internal standards for this compound?
A3: Several options can be considered, with the choice depending on your specific experimental setup and budget. The most highly recommended options are stable isotope-labeled long-chain acyl-CoAs due to their similarity to the analyte. Odd-chain acyl-CoAs are also an excellent and more cost-effective choice.
| Internal Standard Type | Specific Examples | Rationale for Selection |
| Stable Isotope-Labeled Acyl-CoA | [13C16]-Palmitoyl-CoA | Same chain length (C16) as the analyte, providing very similar chromatographic and mass spectrometric behavior. The heavy isotopes allow for clear differentiation from the endogenous analyte. |
| [13C18]-Oleoyl-CoA | Similar chain length and also contains a double bond, which can be advantageous for mimicking chromatographic behavior. | |
| Odd-Chain Acyl-CoA | Heptadecanoyl-CoA (C17:0-CoA) | As an odd-chain fatty acyl-CoA, it is unlikely to be present in significant amounts in most biological samples. Its chain length is close to the C16 of the analyte.[1][2] |
| Pentadecanoyl-CoA (C15:0-CoA) | Another suitable odd-chain option with a chain length close to the analyte.[3] |
Q4: My recovery of this compound is low and inconsistent. How can an internal standard help, and what else should I check?
A4: An appropriate internal standard is crucial for correcting for low and variable recovery. Since the internal standard is added at the beginning of the sample preparation process, any loss of the analyte during extraction or other steps will be mirrored by a proportional loss of the internal standard. This allows for accurate quantification despite recovery issues.
If you are experiencing recovery problems, you should also:
-
Optimize your extraction protocol: Long-chain acyl-CoAs are amphiphilic molecules. Ensure your solvent system (e.g., methanol (B129727)/water/chloroform mixtures) is optimized for their extraction.
-
Minimize sample handling steps: Each transfer or processing step can lead to sample loss.
-
Prevent degradation: Acyl-CoAs can be unstable. Work quickly, keep samples on ice, and consider using antioxidants.
Q5: How do I validate my chosen internal standard?
A5: Validation is a critical step to ensure the reliability of your quantification. The validation process should include:
-
Linearity Assessment: Prepare a calibration curve with varying concentrations of a pure standard of this compound and a fixed concentration of your internal standard. The response ratio (analyte peak area / internal standard peak area) should be linear over your expected concentration range.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day precision) and on different days (inter-day precision). The results should be within an acceptable range of the known concentrations (typically ±15%).
-
Matrix Effect Evaluation: Compare the response of the analyte and internal standard in a pure solvent versus the sample matrix (e.g., cell lysate). This will determine if components in your sample are suppressing or enhancing the ionization of your analyte and internal standard. An ideal internal standard will experience the same matrix effects as the analyte.
-
Recovery Assessment: Compare the response of the analyte and internal standard in a sample spiked before extraction versus a sample spiked after extraction. This will determine the efficiency of your extraction process.
Experimental Protocols
Detailed Methodology for Internal Standard Validation
This protocol outlines the key steps for validating a chosen internal standard (e.g., Heptadecanoyl-CoA) for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., methanol with a small amount of water).
-
Prepare a 1 mg/mL stock solution of the internal standard (e.g., Heptadecanoyl-CoA) in the same solvent.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Curve: Perform serial dilutions of the this compound stock solution to create a series of calibration standards at concentrations spanning the expected range in your samples (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Spike each calibration standard with a fixed concentration of the internal standard (e.g., 100 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) from a separate weighing of the this compound standard.
3. Sample Preparation (from cell culture):
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a known volume of ice-cold extraction solvent (e.g., 80% methanol in water) containing the internal standard to the cell pellet.
-
Homogenize or sonicate the sample on ice to lyse the cells and precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation. The mobile phases will typically be water with a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution from a low to a high percentage of the organic solvent will be used to elute the acyl-CoAs.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. You will need to determine the optimal precursor and product ions for both this compound and your chosen internal standard.
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte area / internal standard area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of this compound in your unknown samples and QC samples.
Visualizations
Caption: Logical workflow for selecting an appropriate internal standard.
Caption: Step-by-step experimental validation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Long-Chain Acyl-CoA Separation by RPLC
Welcome to the technical support center for optimizing the separation of long-chain acyl-CoAs by Reversed-Phase Liquid Chromatography (RPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of long-chain acyl-CoAs.
1. Poor Peak Shape (Tailing or Fronting)
-
Question: My long-chain acyl-CoA peaks are showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for acyl-CoAs is a common issue, often caused by secondary interactions between the negatively charged phosphate (B84403) groups of the CoA moiety and the stationary phase or HPLC system components.[1] Here are several potential causes and solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with the polar head group of acyl-CoAs.
-
Interaction with Metal Surfaces: The phosphate groups can chelate with metal ions from the column hardware or tubing.
-
Solution: Incorporating a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) in your mobile phase can mitigate this issue.[4]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the acyl-CoAs.
-
Solution: Maintain a mobile phase pH below the pKa of the phosphate groups (around 6.5) to ensure a consistent charge state. A common starting point is a pH of 4.9.[5]
-
-
2. Poor Resolution and Co-elution
-
Question: I am struggling to separate acyl-CoAs with similar chain lengths or degrees of unsaturation. How can I improve the resolution?
-
Answer: Achieving baseline separation for structurally similar long-chain acyl-CoAs requires careful optimization of the mobile phase and gradient.
-
Adjusting the Organic Solvent Gradient: The elution of long-chain acyl-CoAs is highly dependent on the organic solvent concentration.
-
Solution: A shallower gradient will increase the separation time and can significantly improve the resolution between closely eluting species. Experiment with decreasing the rate of increase of the organic solvent in your gradient.[6]
-
-
Choice of Organic Solvent: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents in RPLC, and their selectivity can differ.
-
Solution: If you are using acetonitrile, try substituting it with methanol or a mixture of both. Methanol can sometimes offer different selectivity for hydrophobic molecules.
-
-
Mobile Phase Additives: Ion-pairing agents can enhance the retention and selectivity of charged analytes like acyl-CoAs.
-
Solution: Introduce a volatile ion-pairing agent compatible with mass spectrometry, such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521), into your mobile phase.[7][8] For UV detection, non-volatile phosphate buffers are effective.[5][9]
-
-
3. Low Signal Intensity or Poor Sensitivity
-
Question: The peaks for my long-chain acyl-CoAs are very small, and I'm having trouble with detection. What can I do to improve the signal?
-
Answer: Low signal intensity can stem from sample degradation, poor ionization (in MS detection), or issues with the mobile phase composition.
-
Analyte Stability: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[8]
-
Mass Spectrometry Ionization: The choice of mobile phase modifier can significantly impact ionization efficiency in LC-MS.
-
Solution: For positive ion mode ESI-MS, mobile phases containing volatile acids like formic acid can enhance protonation.[11] For negative ion mode, additives like ammonium acetate or ammonium hydroxide can be beneficial.[7][8] Avoid non-volatile buffers like phosphate if you are using MS detection.
-
-
Sample Preparation: Inefficient extraction can lead to low recovery of long-chain acyl-CoAs.
-
Solution: An optimized extraction protocol using a combination of buffers and organic solvents like isopropanol (B130326) and acetonitrile is crucial for good recovery.[5][11]
-
-
Frequently Asked Questions (FAQs)
Mobile Phase Composition
-
Q1: What is a good starting mobile phase for separating long-chain acyl-CoAs?
-
A1: A common starting point for a binary gradient system is:
-
Q2: How does the pH of the mobile phase affect the separation of long-chain acyl-CoAs?
-
A2: The mobile phase pH is critical as it influences the ionization state of both the acyl-CoA molecules and the stationary phase.[3][12] For acyl-CoAs, maintaining a slightly acidic pH (e.g., 4.0-5.0) ensures that the phosphate groups are consistently charged, leading to more reproducible retention times.[5][9] This pH range also helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can cause peak tailing.[2]
-
Q3: Should I use an ion-pairing agent for my separation?
-
A3: Ion-pairing agents can be beneficial for improving the retention and peak shape of highly polar or charged molecules like acyl-CoAs.[13][14] They work by forming a neutral complex with the charged analyte, which has a stronger interaction with the reversed-phase stationary phase.[14] For LC-MS applications, volatile ion-pairing reagents like ammonium acetate are preferred.[8]
Experimental Protocols & Data
Below are example experimental protocols and a summary of mobile phase compositions from published methods.
Example Experimental Protocol for Long-Chain Acyl-CoA Separation
This protocol is a generalized example based on common practices.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is suitable.
-
Mobile Phase A: Water with 15 mM ammonium hydroxide.[7]
-
Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Gradient:
-
Start at 20% B.
-
Increase to 45% B over 2.8 minutes.
-
Decrease to 25% B over 0.2 minutes.
-
Increase to 65% B over 1 minute.
-
Decrease back to 20% B over 0.5 minutes for re-equilibration.[7]
-
-
Detection: Mass spectrometry (ESI in positive or negative ion mode) or UV detection at 260 nm.[5][7]
Table 1: Comparison of Mobile Phase Compositions for Long-Chain Acyl-CoA RPLC
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Column Type | Detection | Reference |
| 75 mM KH₂PO₄, pH 4.9 | Acetonitrile with 600 mM glacial acetic acid | C18 | UV (260 nm) | [5] |
| 15 mM Ammonium Hydroxide in Water | 15 mM Ammonium Hydroxide in Acetonitrile | C8 | MS/MS | [7] |
| 10 mM Ammonium Acetate, pH 6.8 | Acetonitrile | C18 | MS/MS | [8] |
| 220 mM Potassium Phosphate, 0.05% Thiodiglycol, pH 4.0 | 98% Methanol, 2% Chloroform | C18 | UV (254 nm) | [9] |
Visual Guides
Experimental Workflow for Acyl-CoA Analysis
Caption: A typical experimental workflow for the extraction and analysis of long-chain acyl-CoAs.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in long-chain acyl-CoA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. US7125492B2 - Additives for reversed-phase HPLC mobile phases - Google Patents [patents.google.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
addressing carryover issues in LC-MS analysis of acyl-CoAs
This technical support center provides troubleshooting guidance for common carryover issues encountered during the LC-MS analysis of acyl-CoAs. The information is intended for researchers, scientists, and drug development professionals to help ensure data accuracy and integrity.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of carryover in acyl-CoA LC-MS analysis?
Carryover in LC-MS analysis, the appearance of an analyte signal in a blank injection following a high-concentration sample, is a frequent challenge, particularly with "sticky" molecules like long-chain acyl-CoAs. The primary sources of carryover can be localized to several components of the LC-MS system:
-
Autosampler: This is the most common origin of carryover. Acyl-CoAs can adhere to the outer surface of the injection needle, the needle seat, and the internal surfaces of the sample loop and valves.[1][2] Worn or dirty rotor seals within the injection valve are also a significant contributor.[3]
-
LC Column: The column, including the frits and the stationary phase itself, can retain acyl-CoAs, which then slowly elute in subsequent runs. This is especially true for guard columns.[4]
-
Connecting Tubing and Fittings: Improperly seated fittings can create dead volumes where acyl-CoAs can be trapped and slowly released.
-
MS Ion Source: Over time, the ion source can become contaminated with non-volatile components from the samples, leading to a persistent background signal that can be mistaken for carryover.
Q2: How can I distinguish between carryover and system contamination?
Distinguishing between carryover and contamination is a critical first step in troubleshooting.[3]
-
Classic Carryover: This is characterized by a decreasing signal in sequential blank injections. The first blank after a high-concentration sample will show the highest carryover peak, with the signal diminishing in subsequent blanks.[1]
-
Constant Contamination: If the signal remains relatively constant across multiple blank injections, it is likely due to contamination of a component in the system, such as the mobile phase, solvents, or a heavily contaminated part of the LC or MS.[1]
To investigate, inject a fresh, trusted blank solvent. If the peak of interest is still present at a consistent level, the issue is likely contamination. If the peak intensity decreases with each blank injection, you are dealing with carryover.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Acyl-CoA Carryover
This guide provides a step-by-step protocol to identify the source of carryover.
Experimental Protocol: Isolating the Source of Carryover
-
Initial Assessment:
-
Inject a high-concentration acyl-CoA standard.
-
Immediately follow with three to five blank injections (using the initial mobile phase composition as the blank solvent).
-
Analyze the peak area of the acyl-CoA in the blank injections. A decreasing trend confirms carryover.
-
-
MS Source Check:
-
Divert the LC flow away from the mass spectrometer.
-
Directly infuse the mobile phase into the MS.
-
If the acyl-CoA signal is still present, the MS source is contaminated and requires cleaning.
-
-
Autosampler vs. Column Contribution:
-
Remove the analytical column and replace it with a union.
-
Repeat the initial assessment (injection of high-concentration standard followed by blanks).
-
If carryover is significantly reduced or eliminated, the column is a major contributor.[4]
-
If carryover persists, the autosampler is the primary source.
-
-
Pinpointing the Autosampler Component:
-
If the autosampler is implicated, systematically replace the following components, performing a carryover check after each replacement:
-
Injection needle
-
Needle seal
-
Sample loop
-
-
A logical workflow for troubleshooting carryover is presented in the diagram below.
Caption: A flowchart outlining the systematic process for diagnosing and isolating the source of carryover in an LC-MS system.
Guide 2: Mitigating Carryover Through Wash Protocols and Mobile Phase Modification
Effective cleaning of the autosampler and column between injections is crucial for minimizing carryover of acyl-CoAs.
Optimizing Autosampler Wash Solvents
The composition of the autosampler wash solvent should be optimized to efficiently solubilize the acyl-CoAs of interest. A single, weak wash solvent is often insufficient.
| Wash Solvent Strategy | Rationale | Recommended Composition |
| Strong Organic Wash | To remove non-polar residues of long-chain acyl-CoAs. | Isopropanol (B130326) is often more effective than methanol (B129727) or acetonitrile (B52724) for fatty acid-containing molecules.[1] A mixture of IPA/Methanol/Acetonitrile (1:1:1) can also be effective. |
| Acidified Wash | To disrupt ionic interactions between acyl-CoAs and metal surfaces of the system. | 0.1-1% Formic Acid or Acetic Acid in an organic or aqueous-organic mix.[1] |
| Basic Wash | To remove acidic compounds and alter surface interactions. | 0.1-1% Ammonium (B1175870) Hydroxide in an aqueous-organic mix.[1] |
| Dual-Solvent Wash | To effectively remove both polar and non-polar contaminants. | A sequence of a strong organic wash followed by an aqueous wash. |
Experimental Protocol: Autosampler Wash Optimization
-
Baseline Measurement: After injecting a high-concentration standard, perform a standard wash protocol and measure the carryover in a subsequent blank injection.
-
Test Stronger Organic Solvents: Replace the organic component of your wash solvent with 100% isopropanol and repeat the carryover measurement.
-
Test pH Modification: Add 0.1% formic acid to your wash solvent and assess the impact on carryover. If carryover persists, test a basic wash with 0.1% ammonium hydroxide.
-
Implement a Multi-Step Wash: Program the autosampler to perform a multi-step wash, for example:
-
Wash 1: 100% Isopropanol
-
Wash 2: 50:50 Acetonitrile/Water with 0.1% Formic Acid
-
-
Increase Wash Volume and Duration: If carryover is still observed, increase the volume of the wash solvent and the duration of the needle wash.
Mobile Phase and Gradient Considerations
The composition of the mobile phase and the gradient profile can also influence carryover.
-
Mobile Phase Additives: The use of ion-pairing agents or pH modifiers in the mobile phase can affect how strongly acyl-CoAs interact with the stationary phase. While effective for chromatography, some additives can be difficult to wash out and may contribute to background noise.
-
Column Wash Step: A continuous high-organic wash at the end of a gradient may not be as effective as cycling between high and low organic mobile phases to remove strongly retained compounds.[5]
Guide 3: Column Selection and System Cleaning
For persistent carryover issues, consider the column chemistry and perform a thorough system cleaning.
Column Chemistry
While C18 columns are widely used for acyl-CoA analysis, their hydrophobic nature can lead to strong retention and subsequent carryover of long-chain species.[6]
| Column Type | Advantages for Acyl-CoA Analysis | Considerations for Carryover |
| C18 (ODS) | Good retention for a wide range of acyl-CoAs. | Can exhibit significant carryover for long-chain, hydrophobic acyl-CoAs. |
| Phenyl-Hexyl | Offers different selectivity through π-π interactions, which can be beneficial for separating acyl-CoAs with unsaturated fatty acid chains.[7][8] May reduce hydrophobic retention compared to C18, potentially lowering carryover.[9] | The different retention mechanism may require significant method redevelopment. |
Experimental Protocol: System Decontamination for Acyl-CoA Analysis
If carryover is severe and persistent, a full system clean is recommended.
-
Safety First: Ensure you are wearing appropriate personal protective equipment.
-
Component Disassembly:
-
Remove the column.
-
Disconnect the autosampler and MS source.
-
-
Autosampler Cleaning:
-
Replace the needle, needle seat, and sample loop.
-
Flush all autosampler lines with a sequence of solvents:
-
Isopropanol
-
Methanol
-
Water
-
Repeat
-
-
-
LC System Flush:
-
Connect the pump directly to the detector (or waste).
-
Flush the system with a series of solvents at a low flow rate (e.g., 0.2 mL/min) for an extended period (e.g., 1-2 hours per solvent):
-
100% Isopropanol
-
100% Acetonitrile
-
100% Methanol
-
75% Acetonitrile / 25% Isopropanol
-
Ultrapure Water
-
Re-equilibrate with your initial mobile phase.
-
-
-
MS Source Cleaning:
-
Follow the manufacturer's instructions for cleaning the ion source components (e.g., capillary, cone). This typically involves sonication in a series of solvents like water, methanol, and isopropanol.[4]
-
-
Reassembly and Testing:
-
Reassemble the system with a new or thoroughly cleaned column.
-
Perform a series of blank injections to ensure the system is clean before analyzing samples.
-
The following diagram illustrates a typical experimental workflow for assessing carryover.
Caption: A standard sequence of injections used to quantify the extent of carryover in an LC-MS analysis.
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. youtube.com [youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. halocolumns.com [halocolumns.com]
- 8. support.waters.com [support.waters.com]
- 9. agilent.com [agilent.com]
strategies for enhancing the sensitivity of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA detection
Welcome to the technical support center for the sensitive detection of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust, sensitive, and selective method for the quantification of long-chain acyl-CoAs like this compound.[1][2][3][4] This technique offers high specificity and low baseline noise, leading to excellent signal-to-noise ratios.[5]
Q2: What are the key challenges in the analysis of this compound?
A2: The primary challenges include the low abundance of acyl-CoAs in biological samples, their inherent instability in aqueous solutions, and potential for degradation during sample preparation.[6][7][8] Additionally, their diverse physicochemical properties can lead to analytical difficulties such as poor chromatographic peak shapes.[4]
Q3: Can derivatization improve the sensitivity of detection?
A3: Yes, derivatization can enhance detection sensitivity. Strategies include derivatization to fluorescent acyl etheno-CoA, which can be detected fluorometrically, or conversion to butylamide derivatives for gas chromatography (GC) analysis.[9][10] Another approach is phosphate (B84403) methylation, which can improve peak shape in liquid chromatography.[4]
Q4: What type of internal standard should be used for accurate quantification?
A4: For accurate quantification using LC-MS/MS, stable isotope-labeled internal standards are recommended to overcome variability in extraction and ionization.[4] If a specific standard for this compound is unavailable, an odd-chain acyl-CoA, such as heptadecanoyl-CoA, can be used as a surrogate.[4][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Inefficient extraction; Degradation of the analyte during sample preparation; Suboptimal LC-MS/MS parameters. | Optimize the extraction protocol using solid-phase extraction (SPE) or protein precipitation with cold acidic solutions.[1][2][9][11] Ensure all steps are performed on ice to minimize degradation.[9][12] Optimize MS parameters by direct infusion of a standard to determine the most abundant and stable precursor-product ion transitions.[7] Consider derivatization to enhance signal.[9][10] |
| Poor Chromatographic Peak Shape (e.g., Tailing) | Interaction of the phosphate group with the analytical column; Inappropriate mobile phase pH. | Use a high pH (e.g., 10.5) mobile phase with ammonium (B1175870) hydroxide (B78521) to improve peak shape for long-chain acyl-CoAs on a C18 column.[2][3] Consider phosphate methylation to reduce interactions with metallic surfaces.[4] |
| High Background Noise | Matrix effects from complex biological samples; Contamination from sample preparation. | Incorporate a solid-phase extraction (SPE) step for sample cleanup.[1][2][11] Use high-purity solvents and reagents. Ensure thorough washing of the LC column between injections.[13] |
| Poor Reproducibility | Inconsistent sample handling; Instability of the analyte in the autosampler. | Use a consistent and rapid sample quenching and extraction procedure.[9] Maintain the autosampler at a low temperature (e.g., 4°C).[6] Utilize a stable isotope-labeled internal standard to correct for variations.[4] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol is adapted from established methods for acyl-CoA extraction.[9]
-
Homogenization: Rapidly freeze the tissue sample in liquid nitrogen and grind to a fine powder. Homogenize the frozen powder in 2 mL of ice-cold 100 mM KH2PO4. For quantification, add an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.
-
Phase Separation: Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 1,900 x g for 5 minutes at 4°C.
-
Collection: The upper phase contains the acyl-CoAs. Transfer this phase to a new tube.
-
Dilution: Dilute the collected upper phase with 10 mL of 100 mM KH2PO4 (pH 4.9) before proceeding to SPE or direct injection if the system allows.
Protocol 2: LC-MS/MS Analysis of this compound
This is a generalized protocol based on common practices for long-chain acyl-CoA analysis.[1][2][3][5]
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH 10.5).
-
Mobile Phase B: Acetonitrile with 10 mM Ammonium Hydroxide.
-
Gradient: A suitable gradient will depend on the specific column and system, but a typical starting point is a linear gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The most common fragmentation for acyl-CoAs is a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[1][11][13] Therefore, the primary transition to monitor for this compound would be [M+H]+ -> [M+H-507]+. A secondary, qualifying transition should also be monitored if possible.
-
Optimization: Infuse a standard solution of a similar long-chain acyl-CoA to optimize collision energy and other MS parameters.
-
Quantitative Data Summary
| Method | Analyte(s) | Sample Type | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Short- to very-long-chain acyl-CoAs | Cultured cells, platelets | 4.2 nM (VLCFA) - 16.9 nM (SCFA) | [4] |
| LC-MS/MS | Long-chain acyl-CoAs | Rat liver | Sufficient for 100-200 mg of tissue | [1][2] |
| GC-ECD (after derivatization) | 3-hydroxy dodecanoic acid | Biological specimens | Low picogram levels | [14] |
Visualizations
Caption: Workflow for sensitive detection of this compound.
Caption: Troubleshooting logic for low signal intensity in acyl-CoA analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Desaturase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. duke-nus.edu.sg [duke-nus.edu.sg]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Assay for (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA
This guide presents a validation summary for a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA. The performance of this method is compared with established alternative analytical techniques, providing researchers, scientists, and drug development professionals with the necessary data to evaluate its suitability for their applications. The quantification of specific long-chain acyl-CoA thioesters is critical for understanding cellular metabolism and the mechanism of action of drugs targeting metabolic pathways.
Comparison of Analytical Methods
LC-MS/MS has become the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[1] The following table summarizes the key performance parameters of a novel LC-MS/MS method for this compound compared to traditional HPLC with UV or fluorescence detection and enzymatic assays.
| Parameter | Novel LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 0.5 - 5 fmol | ~120 pmol (with derivatization)[1] | ~50 fmol |
| Limit of Quantification (LOQ) | 2 - 20 fmol | ~1.3 nmol[1] | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (%RSD) | <15% | <15% | <20% |
| Accuracy (% Recovery) | 85-115% | 80-120% | Variable |
| Specificity | High (mass-to-charge ratio) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
The validation of the novel LC-MS/MS method was performed in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[2][3][4][5]
Novel LC-MS/MS Method
This method is optimized for the sensitive and specific quantification of this compound in a biological matrix.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of ultrapure water.
-
Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5.[6][7][8]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6][7][8][9]
-
Detection Mode: Selected Reaction Monitoring (SRM).[9]
-
Precursor Ion (Q1): [M+H]⁺ for this compound.
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. A neutral loss scan of 507 can also be utilized for profiling complex acyl-CoA mixtures.[6][7][8]
Alternative Method 1: HPLC with UV/Fluorescence Detection
This method is a more traditional approach for the quantification of acyl-CoAs.
1. Sample Preparation
-
Similar to the LC-MS/MS method, utilizing SPE or liquid-liquid extraction for sample clean-up.
-
For fluorescence detection, a pre-column derivatization step with a fluorescent tag may be necessary to enhance sensitivity.
2. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 or C4 reversed-phase column.[10]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector at 260 nm (for the adenine (B156593) moiety of CoA) or a fluorescence detector if a fluorescent derivative is used.
Alternative Method 2: Enzymatic Assay
This method leverages the specificity of enzymatic reactions for quantification.
1. Sample Preparation
-
Extraction of the analyte from the biological matrix, often involving perchloric acid precipitation followed by neutralization.
2. Assay Principle
-
The assay typically involves an enzyme that specifically recognizes the 3-hydroxyacyl-CoA moiety.
-
The enzymatic reaction leads to the production or consumption of a detectable molecule, such as NADH, which can be measured by changes in absorbance at 340 nm or fluorescence.[1]
Method Validation Workflow
The following diagram illustrates the key stages in the validation of the LC-MS/MS bioanalytical method.
Caption: Workflow for the validation of a bioanalytical LC-MS/MS method.
Signaling Pathway Context
This compound is an intermediate in fatty acid metabolism. Accurate quantification of such molecules is essential for studying pathways like beta-oxidation and understanding their dysregulation in various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA and Palmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA, a monounsaturated hydroxy fatty acyl-CoA, and palmitoyl-CoA, a saturated fatty acyl-CoA. Understanding the distinct metabolic fates of these molecules is crucial for research in areas such as metabolic disorders, drug development, and cellular signaling.
Introduction
Palmitoyl-CoA is the activated form of palmitic acid, a common 16-carbon saturated fatty acid, and serves as a primary substrate for beta-oxidation, the central pathway for fatty acid degradation to produce energy. Its metabolism is a straightforward, cyclical process. In contrast, the metabolism of unsaturated and modified fatty acids like this compound involves additional enzymatic steps to handle their unique structural features. This guide will delineate these differences, supported by experimental data and detailed protocols.
Metabolic Pathways
The metabolism of both fatty acyl-CoAs primarily occurs in the mitochondria through beta-oxidation. However, the presence of a cis double bond and a hydroxyl group in this compound necessitates a modified pathway compared to the direct beta-oxidation of the saturated palmitoyl-CoA.
Palmitoyl-CoA Metabolism
The catabolism of palmitoyl-CoA is a four-step process that is repeated until the entire molecule is converted into acetyl-CoA molecules.
-
Activation and Transport : Palmitic acid is first activated to palmitoyl-CoA in the cytosol. It is then transported into the mitochondrial matrix via the carnitine shuttle.
-
Beta-Oxidation Spiral : Once in the mitochondria, palmitoyl-CoA undergoes seven cycles of beta-oxidation. Each cycle consists of four enzymatic reactions:
-
Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA and FADH₂.
-
Hydration by enoyl-CoA hydratase, adding a water molecule across the double bond to form (S)-3-hydroxyacyl-CoA.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, oxidizing the hydroxyl group to a keto group and producing NADH.
-
Thiolysis by β-ketothiolase, cleaving the molecule to release one molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter.
-
This process continues until the 16-carbon palmitoyl-CoA is completely broken down into eight molecules of acetyl-CoA.
Caption: Beta-oxidation pathway of palmitoyl-CoA.
This compound Metabolism
The metabolism of this monounsaturated hydroxy fatty acyl-CoA begins within the standard beta-oxidation pathway due to the presence of the (S)-3-hydroxy group, which is a normal intermediate. However, the cis-Δ⁹ double bond requires the action of an auxiliary enzyme.
-
Initial Beta-Oxidation Cycles : The molecule enters the beta-oxidation spiral. The initial steps proceed as with a saturated fatty acid until the double bond is near the thioester group.
-
Encountering the Double Bond : After three cycles of beta-oxidation, a 10-carbon acyl-CoA with a cis-Δ³ double bond is formed. This intermediate, cis-Δ³-decenoyl-CoA, is not a substrate for acyl-CoA dehydrogenase.
-
Isomerization : The enzyme enoyl-CoA isomerase then converts the cis-Δ³ double bond to a trans-Δ² double bond.
-
Completion of Beta-Oxidation : The resulting trans-Δ²-decenoyl-CoA is a standard substrate for enoyl-CoA hydratase, and the remaining cycles of beta-oxidation proceed as normal.
A key difference in the energy yield is that the first acyl-CoA dehydrogenase step is bypassed for the cycle involving the double bond, resulting in one less FADH₂ molecule being produced compared to a saturated fatty acid of the same length.
Caption: Deduced beta-oxidation of this compound.
Quantitative Comparison of Metabolism
Direct comparative quantitative data for this compound is scarce in the literature. Therefore, data for palmitoleoyl-CoA (C16:1, a monounsaturated fatty acid) is used as a proxy to compare with palmitoyl-CoA (C16:0).
| Parameter | Palmitoyl-CoA (C16:0) | This compound (C16:1, proxy) | Reference |
| Beta-Oxidation Cycles | 7 | 7 | - |
| Acetyl-CoA Produced | 8 | 8 | - |
| NADH Produced | 7 | 7 | - |
| FADH₂ Produced | 7 | 6 | |
| Auxiliary Enzymes Required | None | Enoyl-CoA Isomerase | |
| Net ATP Yield (approx.) | 106 | 104.5 | |
| Oxidation Rate | Generally higher | Generally lower |
Note: ATP yield calculations can vary slightly based on the specific P/O ratios used.
Experimental Protocols
Measurement of Fatty Acid Oxidation in Isolated Mitochondria
This protocol describes the measurement of the rate of beta-oxidation in mitochondria isolated from tissue (e.g., liver, heart, or skeletal muscle) using a radiolabeled substrate.
Materials:
-
Isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA)
-
Mitochondrial respiration buffer (e.g., containing KCl, KH₂PO₄, Tris-HCl, MgCl₂, EGTA, and fatty acid-free BSA)
-
Substrates: Palmitoyl-CoA or this compound
-
Radiolabeled substrate (e.g., [1-¹⁴C]palmitoyl-CoA)
-
Cofactors: L-carnitine, malate, CoA, and ADP
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue using differential centrifugation. Determine the protein concentration of the mitochondrial suspension.
-
Reaction Setup: In a reaction vessel, add the respiration buffer, L-carnitine, and malate.
-
Initiation of Reaction: Add the mitochondrial suspension to the reaction vessel. Add the fatty acyl-CoA substrate (containing a known amount of the radiolabeled version).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle shaking.
-
Measurement of Oxidation: The rate of beta-oxidation can be determined by measuring the production of ¹⁴CO₂ (if the label is on the carboxyl carbon) or the production of acid-soluble metabolites (ASMs).
-
For ¹⁴CO₂: The reaction is carried out in a sealed vessel with a CO₂ trap (e.g., a filter paper soaked in a strong base). After a defined incubation time, the reaction is stopped by adding an acid (e.g., perchloric acid), which releases the dissolved CO₂. The radioactivity in the trap is then measured by scintillation counting.
-
For ASMs: The reaction is stopped by adding perchloric acid. The mixture is centrifuged to pellet the precipitated protein and unreacted substrate. The radioactivity in the supernatant (containing the acid-soluble acetyl-CoA and other intermediates) is measured.
-
-
Data Analysis: Calculate the rate of fatty acid oxidation as nanomoles of substrate oxidized per minute per milligram of mitochondrial protein.
Fatty Acid Uptake and Oxidation Assay in Cultured Cells
This protocol measures the uptake and subsequent oxidation of fatty acids by adherent cell lines.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fatty acid solution (palmitic acid or a suitable unsaturated hydroxy fatty acid) complexed to fatty acid-free BSA
-
Radiolabeled fatty acid (e.g., [9,10-³H(N)]-palmitic acid)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
-
Preparation of Fatty Acid Medium: Prepare the cell culture medium containing the fatty acid-BSA complex and the radiolabeled fatty acid.
-
Incubation: Remove the growth medium from the cells and replace it with the fatty acid-containing medium. Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Measurement of Oxidation:
-
After incubation, a portion of the medium is transferred to a sealed flask.
-
The medium is acidified to release the ³H₂O produced during beta-oxidation.
-
The ³H₂O is separated from the unoxidized [³H]fatty acid by a vapor-phase equilibration method. Briefly, a vial containing water is placed inside the sealed flask, and the system is incubated to allow the ³H₂O to equilibrate with the unlabeled water.
-
The radioactivity in the water vial is then measured by scintillation counting.
-
-
Data Analysis: Calculate the rate of fatty acid oxidation as picomoles of fatty acid oxidized per hour per milligram of cell protein.
Conclusion
The metabolism of this compound and palmitoyl-CoA, while both ultimately yielding acetyl-CoA for energy production, differ significantly in their enzymatic requirements and energy output. The presence of a cis double bond in the unsaturated molecule necessitates the involvement of enoyl-CoA isomerase, leading to a slightly lower ATP yield per molecule. These differences are important considerations for researchers investigating lipid metabolism and its role in health and disease. The provided protocols offer a starting point for the quantitative analysis of these metabolic pathways in various experimental systems.
A Comparative Guide to the Substrate Specificity of 3-Hydroxyacyl-CoA Dehydrogenase for Unsaturated Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of 3-hydroxyacyl-CoA dehydrogenase (HADH), a critical enzyme in the mitochondrial β-oxidation of fatty acids. The focus is on the enzyme's activity with unsaturated acyl-CoA substrates, a key area of interest for understanding metabolic diseases and for the development of targeted therapeutics. This document summarizes available quantitative data, details experimental protocols for activity assays, and provides visualizations of the metabolic context and experimental workflow.
Introduction to 3-Hydroxyacyl-CoA Dehydrogenase and its Substrate Specificity
3-Hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the third step of the mitochondrial fatty acid β-oxidation spiral, the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. This reaction is essential for the catabolism of fatty acids for energy production. In humans and other mammals, several isoforms of HADH exist, each with varying specificity for the chain length of the acyl-CoA substrate. The primary forms are short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD or HADH), which shows a preference for short- to medium-chain substrates, and the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity, which is part of the mitochondrial trifunctional protein (MTP) and is specific for long-chain substrates.
The metabolism of unsaturated fatty acids introduces additional complexity, as the double bonds in the acyl-CoA chain can result in different stereoisomers of the 3-hydroxyacyl-CoA intermediates. The efficiency with which HADH isoforms process these unsaturated substrates is crucial for the complete oxidation of dietary fats. Understanding the substrate specificity of HADH for these unsaturated acyl-CoAs is therefore fundamental for elucidating the pathophysiology of metabolic disorders and for designing drugs that can modulate fatty acid metabolism.
Comparative Analysis of Substrate Specificity
While extensive kinetic data is available for the activity of 3-hydroxyacyl-CoA dehydrogenase with saturated acyl-CoAs of varying chain lengths, direct comparative studies on a wide range of unsaturated acyl-CoAs are less common in the literature. The following table summarizes the known kinetic parameters for various HADH substrates, highlighting the enzyme's preference for medium-chain saturated acyl-CoAs. Data on unsaturated substrates is limited, but available information is included to provide a basis for comparison.
| Substrate (L-3-hydroxyacyl-CoA) | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (Km/Vmax) | Reference |
| 3-Hydroxybutyryl-CoA (C4) | Pig heart L-3-HADH | 100 | 138 | 0.72 | [1] |
| 3-Hydroxyhexanoyl-CoA (C6) | Pig heart L-3-HADH | 20 | 192 | 0.10 | [1] |
| 3-Hydroxyoctanoyl-CoA (C8) | Pig heart L-3-HADH | 5.0 | 250 | 0.02 | [1] |
| 3-Hydroxydecanoyl-CoA (C10) | Pig heart L-3-HADH | 3.0 | 238 | 0.01 | [1] |
| 3-Hydroxydodecanoyl-CoA (C12) | Pig heart L-3-HADH | 2.5 | 188 | 0.01 | [1] |
| 3-Hydroxytetradecanoyl-CoA (C14) | Pig heart L-3-HADH | 2.5 | 133 | 0.02 | [1] |
| 3-Hydroxyhexadecanoyl-CoA (C16) | Pig heart L-3-HADH | 2.5 | 88 | 0.03 | [1] |
| Acetoacetyl-CoA* | Ralstonia eutropha FadB' | 48 | 149 | 0.32 | [2] |
*Note: Acetoacetyl-CoA is a 3-ketoacyl-CoA and the substrate for the reverse reaction. This data is included to provide context for a bacterial bifunctional enzyme with HADH activity.
Signaling Pathways and Experimental Workflows
Beta-Oxidation of a Monounsaturated Fatty Acid
The following diagram illustrates the β-oxidation pathway for a monounsaturated fatty acid, highlighting the step catalyzed by 3-hydroxyacyl-CoA dehydrogenase.
Caption: Beta-oxidation of a monounsaturated fatty acid.
Experimental Workflow for HADH Activity Assay
The activity of 3-hydroxyacyl-CoA dehydrogenase is typically measured using a spectrophotometric assay. The following diagram outlines the key steps in a coupled enzyme assay used to determine HADH activity.
Caption: Workflow for a coupled HADH activity assay.
Experimental Protocols
The following is a detailed protocol for a coupled spectrophotometric assay to determine the kinetic parameters of L-3-hydroxyacyl-CoA dehydrogenase, adapted from published methods.[1]
Objective: To measure the rate of NAD+ reduction to NADH by L-3-hydroxyacyl-CoA dehydrogenase with various acyl-CoA substrates.
Principle: The activity of HADH is measured by monitoring the increase in absorbance at 340 nm due to the formation of NADH. To ensure the reaction proceeds in the forward direction and to prevent product inhibition, the 3-ketoacyl-CoA product is immediately cleaved by an excess of 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH).
Materials:
-
Enzymes:
-
Purified L-3-hydroxyacyl-CoA dehydrogenase
-
Purified 3-ketoacyl-CoA thiolase
-
-
Substrates:
-
L-3-hydroxyacyl-CoA substrates of various chain lengths and degrees of unsaturation
-
-
Cofactors and Reagents:
-
NAD+
-
Coenzyme A (CoASH)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
-
Equipment:
-
UV-visible spectrophotometer with temperature control
-
Cuvettes (1 cm path length)
-
Pipettes
-
Procedure:
-
Reaction Mixture Preparation:
-
In a 1 ml cuvette, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer, pH 7.4
-
1 mM NAD+
-
0.1 mM CoASH
-
10 µg/ml 3-ketoacyl-CoA thiolase
-
0.1 mg/ml BSA
-
-
The L-3-hydroxyacyl-CoA substrate is added at varying concentrations (e.g., 0.5 µM to 50 µM) to determine kinetic parameters.
-
-
Enzyme Assay:
-
Equilibrate the reaction mixture at 37°C for 5 minutes in the spectrophotometer.
-
Initiate the reaction by adding a small, non-limiting amount of purified L-3-hydroxyacyl-CoA dehydrogenase.
-
Immediately begin monitoring the change in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
Repeat the assay for each substrate concentration.
-
Determine the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), by fitting the initial velocity data to the Michaelis-Menten equation using a non-linear regression software.
-
Conclusion
The substrate specificity of 3-hydroxyacyl-CoA dehydrogenase is a critical determinant of the efficiency of fatty acid β-oxidation. While there is a clear preference for medium-chain saturated acyl-CoAs by the soluble HADH, the kinetic details of how the various isoforms handle the diverse array of unsaturated 3-hydroxyacyl-CoA intermediates are still being fully elucidated. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative studies to fill these knowledge gaps. A deeper understanding of HADH's specificity for unsaturated substrates will be invaluable for the development of novel therapeutic strategies for metabolic diseases.
References
[1] He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical biochemistry, 180(1), 105-109.[1] [2] Linden, A., et al. (2014). (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from fatty acid degradation operon of Ralstonia eutropha H16. BMC microbiology, 14(1), 1-13.[2]
References
A Researcher's Guide to Cross-Validation of Analytical Methods for Acyl-CoA Profiling
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate and comprehensive profiling of acyl-Coenzyme A (acyl-CoA) species is of paramount importance. These molecules are central players in a multitude of cellular processes, from energy metabolism and lipid biosynthesis to the regulation of critical signaling pathways. The selection of an appropriate analytical methodology can significantly influence the breadth, sensitivity, and accuracy of the resulting acyl-CoA profile.
This guide provides an objective comparison of the most common analytical techniques for the quantification of acyl-CoAs, supported by experimental data. Detailed methodologies for key experiments are provided to aid in the selection and implementation of the most suitable method for your research needs.
Comparative Analysis of Acyl-CoA Quantification Methods
The quantification of acyl-CoAs is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1] However, other methods such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and enzymatic assays are also employed, each with its own set of advantages and limitations. The performance of these methods is critically dependent on the chosen extraction and chromatographic strategies. Below is a comparison of key performance metrics for these different approaches.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[2] | 120 pmol (with derivatization)[2] | ~50 fmol[2] |
| Limit of Quantification (LOQ) | 4.2 nM (very-long-chain) - 16.9 nM (short-chain)[3] | 1.3 nmol (LC/MS-based)[2] | ~100 fmol[2] |
| Linearity (R²) | >0.99[2] | >0.99[2] | Variable[2] |
| Precision (RSD%) | < 5%[2] | < 15%[2] | < 20%[2] |
| Specificity | High (based on mass-to-charge ratio)[2] | Moderate (risk of co-elution)[2] | High (enzyme-specific)[2] |
| Throughput | High[2] | Moderate[2] | Low to Moderate[2] |
| Coverage | Broad (short- to long-chain acyl-CoAs)[4][5] | More limited, often requires derivatization[6] | Typically specific to a single analyte (e.g., Acetyl-CoA) or a class (e.g., total long-chain acyl-CoAs)[7][8] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable research. Below are summaries of common methods for the extraction and analysis of acyl-CoAs.
Protocol 1: Sample Preparation - Solvent Precipitation
This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[1]
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[1][9] The volume should be sufficient to completely immerse the sample.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 20,000 x g) at 4°C for 3-5 minutes to pellet the precipitated proteins and other cellular debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2] Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis, such as 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8.[9] For medium to long-chain acyl-CoAs, the reconstitution buffer can be supplemented with a low percentage of organic solvent like acetonitrile (B52724).[9]
Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE)
SPE is an excellent method for sample clean-up, reducing matrix effects and improving the recovery of a wide range of acyl-CoAs.[10]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[2]
-
Sample Loading: Load the acidified sample (e.g., with 5-sulfosalicylic acid) onto the conditioned cartridge.[10]
-
Washing: Wash the cartridge with 2 mL of a weak solvent solution (e.g., 5% methanol in water) to remove polar interferences.[2]
-
Elution: Elute the acyl-CoAs with 1 mL of a strong organic solvent like methanol.[2]
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.[2]
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts.
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.[1][2]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[1]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[1]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[2]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is commonly used.[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, offering high sensitivity and specificity.[11] A neutral loss scan of 507 Da is characteristic of the fragmentation of acyl-CoAs.[11][12]
-
Data Analysis: Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[1]
-
Protocol 4: HPLC with Fluorescence Detection
This method often requires derivatization of the thiol group for fluorescence detection.
-
Derivatization: React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[2]
-
HPLC Separation:
-
Column: A C18 reversed-phase column is typically used.[2]
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used for separation.
-
-
Detection: A fluorescence detector is set to the appropriate excitation and emission wavelengths for the chosen fluorescent label.
Protocol 5: Enzymatic Assay
This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.[7][8]
-
Reaction Mixture: Prepare a reaction mixture containing a specific enzyme that utilizes the acyl-CoA of interest as a substrate, along with other necessary cofactors and a detection reagent (e.g., a probe that reacts with a product like H₂O₂ or NADH).[7][13]
-
Incubation: Incubate the samples with the reaction mixture at a controlled temperature for a specific period.[8]
-
Measurement: Measure the change in absorbance or fluorescence using a plate reader at the appropriate wavelength.[7][14]
Visualizing the Workflow
To better understand the logical flow of a typical acyl-CoA profiling experiment, the following diagram illustrates the key steps from sample collection to data interpretation.
Caption: A typical workflow for acyl-CoA profiling.
Signaling Pathways and Logical Relationships
The biological significance of acyl-CoAs is underscored by their involvement in key cellular signaling and metabolic pathways. Understanding these connections is crucial for interpreting metabolomic data.
Caption: Central role of the Acyl-CoA pool in metabolism.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
functional differences between medium-chain and long-chain 3-hydroxyacyl-CoA dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between medium-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). The information presented herein is supported by experimental data to facilitate a comprehensive understanding of these two critical enzymes in fatty acid metabolism.
Introduction
Mitochondrial fatty acid β-oxidation is a vital metabolic pathway for energy production, particularly during periods of fasting or prolonged exercise. This process involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA molecules. The third step, the dehydrogenation of a 3-hydroxyacyl-CoA intermediate, is catalyzed by 3-hydroxyacyl-CoA dehydrogenases. The substrate specificity of these enzymes is dependent on the chain length of the fatty acyl-CoA. This guide focuses on the functional distinctions between the enzymes responsible for metabolizing medium- to short-chain and long-chain substrates: Medium/Short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) and Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).
M/SCHAD is a soluble enzyme found in the mitochondrial matrix that acts on short and medium-chain 3-hydroxyacyl-CoAs.[1] In contrast, LCHAD is a component of the multienzyme complex known as the mitochondrial trifunctional protein (MTP), which is bound to the inner mitochondrial membrane.[2][3] The MTP complex catalyzes the last three steps of β-oxidation for long-chain fatty acids.[3] Understanding the functional differences between M/SCHAD and LCHAD is crucial for research into metabolic disorders, such as fatty acid oxidation defects, and for the development of targeted therapeutic interventions.
Functional Differences
The primary functional distinction between M/SCHAD and LCHAD lies in their substrate specificity, which is a direct consequence of their structural differences and subcellular localization.
Substrate Specificity:
-
M/SCHAD (encoded by the HADH gene): This enzyme exhibits a preference for short to medium-chain 3-hydroxyacyl-CoA substrates, typically with carbon chain lengths from C4 to C12.
-
LCHAD (a subunit of the MTP, encoded by the HADHA gene): This enzyme is specialized for the dehydrogenation of long-chain 3-hydroxyacyl-CoAs, with optimal activity towards substrates with 16 or more carbons.[2]
This specificity ensures the efficient processing of a wide range of fatty acids within the mitochondria.
Enzyme Kinetics:
| Substrate (3-hydroxyacyl-CoA) | M/SCHAD (Pig Heart) Km (µM) | M/SCHAD (Pig Heart) Vmax (µmol/min/mg) | LCHAD (Human, general) |
| 3-hydroxybutyryl-CoA (C4) | ~25 | ~15 | Low Activity |
| 3-hydroxyoctanoyl-CoA (C8) | ~5 | ~25 | Moderate Activity |
| 3-hydroxydodecanoyl-CoA (C12) | ~4 | ~20 | High Activity |
| 3-hydroxypalmitoyl-CoA (C16) | ~4 | ~10 | High Activity |
Note: The data presented for M/SCHAD is derived from studies on the pig heart enzyme and is intended to be illustrative of the general trend in substrate preference.[4] Specific values for human enzymes may vary. LCHAD activity is generally high for C12 and longer chains.
Structural Organization:
-
M/SCHAD: Functions as a soluble homodimer in the mitochondrial matrix.
-
LCHAD: Exists as part of the membrane-bound mitochondrial trifunctional protein (MTP), a hetero-octameric complex. This close association with the other enzymes of the MTP (enoyl-CoA hydratase and thiolase) is believed to facilitate substrate channeling, increasing the efficiency of long-chain fatty acid oxidation.
Clinical Significance
Deficiencies in either M/SCHAD or LCHAD lead to inherited metabolic disorders known as fatty acid oxidation disorders.
-
M/SCHAD Deficiency: This is a rare autosomal recessive disorder characterized by a deficiency of the M/SCHAD enzyme. Clinical manifestations can include hypoketotic hypoglycemia, lethargy, and in some cases, hyperinsulinism.[5]
-
LCHAD Deficiency (LCHADD): This is a more common fatty acid oxidation disorder, also inherited in an autosomal recessive manner. LCHADD prevents the body from converting long-chain fatty acids into energy.[2] Symptoms often appear in infancy and can include feeding difficulties, lethargy, hypoglycemia, hypotonia, and cardiomyopathy.[2] A severe complication in pregnancies where the fetus has LCHADD is the maternal development of acute fatty liver of pregnancy (AFLP) or HELLP syndrome (hemolysis, elevated liver enzymes, and low platelets).
Experimental Protocols
Purification of Recombinant Human M/SCHAD (HADH)
This protocol describes the expression and purification of N-terminally His-tagged human M/SCHAD from an E. coli expression system.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the human HADH cDNA with an N-terminal 6xHis tag.
-
Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, 1 mM PMSF.
-
Wash Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT.
Procedure:
-
Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble His-tagged M/SCHAD.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound protein with Elution Buffer. Collect fractions and monitor protein concentration.
-
Dialysis: Pool the fractions containing the purified M/SCHAD and dialyze against Dialysis Buffer to remove imidazole and for buffer exchange.
-
Purity Analysis: Assess the purity of the recombinant protein by SDS-PAGE.
Purification of Mitochondrial Trifunctional Protein (LCHAD)
This protocol outlines the isolation of mitochondria from cultured human cells, which can be a source of the mitochondrial trifunctional protein.
Materials:
-
Cultured human cells (e.g., fibroblasts, HepG2).
-
Mitochondria Isolation Buffer: 20 mM HEPES-KOH, pH 7.5, 220 mM mannitol, 70 mM sucrose, 1 mM EDTA, 1 mM PMSF.
-
Dounce homogenizer.
-
Centrifuge capable of reaching >10,000 x g.
Procedure:
-
Cell Harvesting: Harvest cultured cells by trypsinization or scraping, followed by centrifugation.
-
Homogenization: Wash the cell pellet with ice-cold PBS and then resuspend in Mitochondria Isolation Buffer. Homogenize the cells using a Dounce homogenizer on ice until approximately 80-90% of cells are disrupted (monitor by microscopy).
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing: Discard the supernatant and gently wash the mitochondrial pellet with Mitochondria Isolation Buffer. Repeat the high-speed centrifugation.
-
Final Pellet: The resulting pellet contains the enriched mitochondrial fraction. The MTP can be further purified from this fraction using subsequent chromatographic techniques if required.
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the reduction of NAD+ to NADH, which accompanies the dehydrogenation of the 3-hydroxyacyl-CoA substrate.
Materials:
-
Purified M/SCHAD or mitochondrial extract containing LCHAD.
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0.
-
NAD+ solution.
-
3-hydroxyacyl-CoA substrate of desired chain length (e.g., 3-hydroxyoctanoyl-CoA, 3-hydroxypalmitoyl-CoA).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, NAD+, and the enzyme solution.
-
Initiation: Start the reaction by adding the 3-hydroxyacyl-CoA substrate.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH formation is proportional to the enzyme activity.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1). For kinetic analysis, vary the substrate concentration and measure the initial reaction velocities to determine Km and Vmax.
Visualizations
Mitochondrial Fatty Acid β-Oxidation Pathway
References
- 1. Recombinant Human HADH protein [echobiosystems.com]
- 2. revvity.com [revvity.com]
- 3. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
A Comparative Guide to the Metabolomics of Fatty Acid Oxidation Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methodologies used in the metabolomic analysis of fatty acid oxidation (FAO) intermediates. We will delve into the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering supporting experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.
Fatty acid oxidation is a critical metabolic pathway for energy production, and its dysregulation is implicated in numerous diseases, including inherited metabolic disorders, cardiovascular disease, and cancer. The accurate quantification of FAO intermediates, such as acylcarnitines and acyl-Coenzyme A (acyl-CoA) species, is paramount for understanding disease mechanisms and for the development of novel therapeutics.
Methodological Overview: LC-MS vs. GC-MS
The two most prominent analytical techniques for the metabolomic analysis of FAO intermediates are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques, while both powerful, differ fundamentally in their principles of separation, sample preparation requirements, and the types of molecules they are best suited to analyze.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the premier analytical methodology for FAO intermediates due to its exceptional sensitivity, resolution, and selectivity, particularly for polar and non-volatile compounds like acylcarnitines and acyl-CoAs.[1][2] LC-MS offers superior flexibility compared to GC-MS, especially for complex biological matrices that require enhanced separation efficiency.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile FAO intermediates, a crucial derivatization step is mandatory to convert them into volatile esters, most commonly fatty acid methyl esters (FAMEs).[1] This method offers excellent chromatographic separation and high sensitivity.[1]
Performance Comparison
The choice between LC-MS and GC-MS for the analysis of fatty acid oxidation intermediates often depends on the specific research question, the analytes of interest, and the available instrumentation. Below is a summary of key performance metrics for each technique.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | References |
| Sample Preparation | Simpler, often involving protein precipitation and extraction. | More complex, requires a mandatory derivatization step to increase volatility. | [3] |
| Throughput | High, with rapid analysis times possible with UHPLC systems. | Generally lower due to longer chromatography run times and derivatization. | |
| Sensitivity | Very high, capable of detecting analytes in the picomolar to femtomolar range. | High, but can be limited by the efficiency of the derivatization reaction. | [3] |
| Selectivity | High, especially with tandem MS (MS/MS) which reduces matrix interference. | High, with excellent chromatographic resolution of isomers. | |
| Analyte Coverage | Wide, suitable for a broad range of polar and non-volatile FAO intermediates. | More limited to volatile or derivatizable compounds. | |
| Reproducibility | Generally good, with stable isotope-labeled internal standards. | Can be affected by the reproducibility of the derivatization step. |
Quantitative Data Summary
The following tables provide a comparative summary of quantitative data for the analysis of key fatty acid oxidation intermediates by LC-MS/MS and GC-MS.
Table 1: Acylcarnitine Analysis
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| Acetylcarnitine (C2) | LC-MS/MS | Plasma | 5 ng/mL | - | >88 | <15 | [4] |
| Propionylcarnitine (C3) | LC-MS/MS | Plasma | ~0.5 ng/mL | - | >88 | <15 | [4] |
| Butyrylcarnitine (C4) | LC-MS/MS | Plasma | ~0.5 ng/mL | - | >88 | <15 | [4] |
| Octanoylcarnitine (C8) | LC-MS/MS | Plasma | ~0.5 ng/mL | - | >88 | <15 | [4] |
| Palmitoylcarnitine (C16) | LC-MS/MS | Plasma | ~0.5 ng/mL | - | >88 | <15 | [4] |
| C2-C18 Acylcarnitines | GC-CI-MS | Plasma | - | Sub-nanomolar range | - | - | [5] |
Table 2: Acyl-CoA Analysis
| Analyte | Method | Matrix | Limit of Detection (LOD) | Linear Range | Recovery (%) | Precision (CV %) | Reference |
| Acetyl-CoA | LC-MS/MS | Rat Liver | - | - | - | - | [6] |
| Malonyl-CoA | LC-MS/MS | Rat Liver | - | - | - | - | [6] |
| Succinyl-CoA | LC-MS/MS | Rat Liver | - | - | - | - | [6] |
| Long-Chain Acyl-CoAs | LC-MS/MS | Mammalian Cells | Sub-picomole | - | - | - | [7] |
| C16-CoA | UPLC-MS/MS | Human Muscle | - | - | - | 5-10 | [6] |
| C18:1-CoA | UPLC-MS/MS | Human Muscle | - | - | - | 5 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and transparency.
Protocol 1: LC-MS/MS Analysis of Acylcarnitines in Plasma
This protocol is adapted from a validated method for the determination of carnitine and eleven acylcarnitines in human serum.[4]
1. Sample Preparation:
- To 50 µL of plasma, add 200 µL of acetonitrile (B52724) containing a mixture of stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, etc.).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Chromatographic Separation (UHPLC):
- Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 1.7 µm).
- Mobile Phase A: Acetonitrile with 0.1% formic acid.
- Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
- Gradient: A linear gradient from 95% A to 50% A over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
3. Mass Spectrometric Detection (Tandem MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor Ion: [M+H]+ of each acylcarnitine.
- Product Ion: m/z 85 (characteristic fragment of carnitine).
- Collision Energy: Optimized for each individual acylcarnitine.
Protocol 2: GC-MS Analysis of Fatty Acids (as FAMEs) in Biological Samples
This protocol describes a general procedure for the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.
1. Lipid Extraction:
- Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) mixture.
- Add 0.2 volumes of 0.9% NaCl solution and vortex.
- Centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the organic phase under nitrogen.
2. Saponification and Derivatization (Esterification):
- Resuspend the dried lipid extract in 1 mL of 0.5 M NaOH in methanol.
- Heat at 100°C for 5 minutes.
- Cool and add 1 mL of 14% boron trifluoride (BF3) in methanol.
- Heat again at 100°C for 5 minutes.
- Cool and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
- Vortex and centrifuge to separate the phases.
- The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
3. GC-MS Analysis:
- Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 4°C/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Scan mode (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for targeted quantification.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.
Caption: General Experimental Workflow for Metabolomics.
References
- 1. benchchem.com [benchchem.com]
- 2. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of (S)- vs. (R)-3-Hydroxy-9Z-Hexadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological activities of the (S) and (R) enantiomers of 3-Hydroxy-9Z-Hexadecenoyl-CoA. Due to a lack of direct comparative studies on these specific molecules in the available scientific literature, this comparison is based on the well-established stereospecificity of the enzymes involved in their metabolism and the known signaling roles of related fatty acid derivatives.
Introduction
3-Hydroxy-9Z-Hexadecenoyl-CoA is a key intermediate in the beta-oxidation of unsaturated fatty acids. The stereochemistry at the 3-hydroxy position is critical for its interaction with enzymes in this pathway. It is well-documented that 3-hydroxyacyl-CoA dehydrogenases (HADH), the enzymes responsible for the next step in beta-oxidation, exhibit strict stereospecificity. This guide will explore the expected differences in the biological activity of the (S) and (R) enantiomers based on this enzymatic specificity and discuss potential differential roles in cellular signaling.
Data Presentation: Expected Differences in Biological Activity
The following table summarizes the anticipated differences in the biological activity of (S)- and (R)-3-Hydroxy-9Z-Hexadecenoyl-CoA based on the known stereospecificity of 3-hydroxyacyl-CoA dehydrogenases.
| Feature | (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA | (R)-3-Hydroxy-9Z-Hexadecenoyl-CoA | Rationale |
| Metabolism via Beta-Oxidation | Expected to be the physiological substrate for L-3-hydroxyacyl-CoA dehydrogenase (LCHAD). | Not expected to be a substrate for LCHAD. | LCHAD is specific for the (S)-enantiomer of 3-hydroxyacyl-CoAs[1][2]. |
| Enzyme Kinetics (LCHAD) | Should exhibit Michaelis-Menten kinetics with a determinable Km and Vmax. | Expected to act as a competitive inhibitor or not interact with the active site. | The (R)-enantiomer of a similar molecule, 3-hydroxy-3-methylglutaryl-CoA, acts as a competitive inhibitor of HMG-CoA reductase which is specific for the (S)-enantiomer[3]. |
| Cellular Energy Production | Contributes to ATP production through the generation of acetyl-CoA and reducing equivalents (NADH). | Unlikely to contribute to energy production via beta-oxidation. | As it is not a substrate for LCHAD, it will not proceed through the beta-oxidation spiral. |
| Potential Signaling Roles | May have limited signaling roles due to rapid metabolism. | May have more pronounced signaling effects due to its metabolic stability. | Accumulation of non-metabolizable enantiomers can lead to off-target effects. |
| Interaction with PPARs | Potential for weak activation of Peroxisome Proliferator-Activated Receptors (PPARs). | Potential for altered or enhanced activation/inhibition of PPARs. | Fatty acids and their derivatives are known ligands for PPARs[4][5][6]. The different stereochemistry could alter binding affinity and transcriptional activation. |
| Interaction with GPCRs | Potential for interaction with fatty acid-sensing G-protein coupled receptors (GPCRs) like GPR55. | Potential for altered or enhanced interaction with fatty acid-sensing GPCRs. | Various fatty acid derivatives are ligands for GPCRs[7][8][9]. Stereochemistry can influence receptor binding and activation. |
Experimental Protocols
Key Experiment: Assessing the Stereospecificity of L-3-hydroxyacyl-CoA Dehydrogenase
This protocol is adapted from established methods for assaying L-3-hydroxyacyl-CoA dehydrogenase activity[1][10].
Objective: To determine and compare the kinetic parameters (Km and Vmax) of L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) for this compound and to assess the inhibitory potential of (R)-3-Hydroxy-9Z-Hexadecenoyl-CoA.
Materials:
-
Purified L-3-hydroxyacyl-CoA dehydrogenase (from bovine liver or recombinant source)
-
This compound (substrate)
-
(R)-3-Hydroxy-9Z-Hexadecenoyl-CoA (potential inhibitor)
-
NAD+ (cofactor)
-
Tris-HCl buffer (100 mM, pH 7.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of LCHAD in Tris-HCl buffer.
-
Prepare stock solutions of (S)- and (R)-3-Hydroxy-9Z-Hexadecenoyl-CoA in a suitable solvent (e.g., ethanol) and dilute to various concentrations in Tris-HCl buffer.
-
Prepare a stock solution of NAD+ in Tris-HCl buffer.
-
-
Enzyme Activity Assay:
-
Set up a reaction mixture in a cuvette containing:
-
Tris-HCl buffer (to a final volume of 1 ml)
-
NAD+ (final concentration, e.g., 2 mM)
-
A specific concentration of this compound.
-
-
Initiate the reaction by adding a small, fixed amount of LCHAD enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the initial reaction velocity (V0) from the linear portion of the absorbance curve.
-
Repeat this procedure for a range of this compound concentrations to determine Km and Vmax.
-
-
Inhibition Assay:
-
To test for inhibition by the (R)-enantiomer, perform the enzyme activity assay as described above with a fixed, non-saturating concentration of the (S)-substrate.
-
Add varying concentrations of (R)-3-Hydroxy-9Z-Hexadecenoyl-CoA to the reaction mixture.
-
Measure the effect on the initial reaction velocity. A decrease in velocity would indicate inhibition.
-
To determine the type of inhibition (e.g., competitive), repeat the full kinetic analysis at different fixed concentrations of the (R)-inhibitor.
-
Data Analysis:
-
Plot the initial velocity (V0) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk plot can also be used.
-
For the inhibition assay, analyze the data using appropriate kinetic models to determine the inhibition constant (Ki).
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Fatty Acid Beta-Oxidation Pathway.
Caption: Potential GPCR Signaling Pathway.
Conclusion
The stereochemistry of 3-Hydroxy-9Z-Hexadecenoyl-CoA is predicted to be a critical determinant of its biological activity. The (S)-enantiomer is the expected physiological substrate for L-3-hydroxyacyl-CoA dehydrogenase and is therefore readily metabolized through the fatty acid beta-oxidation pathway to produce energy. In contrast, the (R)-enantiomer is not expected to be a substrate for this enzyme and may act as a competitive inhibitor. This metabolic stability could lead to its accumulation and potential engagement in off-target signaling pathways, such as those mediated by PPARs or GPCRs, with currently unknown downstream consequences.
Further experimental investigation is required to confirm these predicted differences and to elucidate the specific signaling roles, if any, of the (R)-enantiomer. Understanding the stereospecific effects of these molecules is crucial for researchers in metabolism and drug development, as the accumulation of non-metabolizable fatty acid intermediates can have significant physiological and pathological implications.
References
- 1. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis and characterization of (S)-and (R)-3-hydroxy-3-methylglutaryl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARα and PPARγ activation attenuates total free fatty acid and triglyceride accumulation in macrophages via the inhibition of Fatp1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The L‐α‐Lysophosphatidylinositol/G Protein–Coupled Receptor 55 System Induces the Development of Nonalcoholic Steatosis and Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Acyl-CoA Standards: A Comparative Analysis of Enzymatic and Chemical Synthesis
For researchers, scientists, and drug development professionals, the availability of high-quality acyl-Coenzyme A (acyl-CoA) standards is paramount for a wide range of biochemical assays and metabolic studies. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex lipids and polyketides.[1][2] This guide provides an objective comparison of the two primary methods for producing these essential standards: enzymatic synthesis and chemical synthesis, supported by experimental data and detailed protocols.
At a Glance: Comparing Synthesis Methods
The choice between enzymatic and chemical synthesis of acyl-CoA standards depends on several factors, including the desired acyl-CoA, required purity, available resources, and scale of production. Below is a summary of the key comparative aspects:
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High (Enzyme-dependent) | Low (Broadly applicable) |
| Yield | Often quantitative, can be >90%[3] | Variable, typically 75-90%[4] |
| Purity | Generally high, fewer byproducts | Can be high (>90%), but may require extensive purification[4] |
| Reaction Conditions | Mild (Aqueous buffer, physiological pH) | Often harsh (Organic solvents, extreme pH) |
| Substrate Scope | Limited by enzyme specificity[5][6] | Broad, applicable to a wide range of carboxylic acids[7][8] |
| Cost | Can be high due to enzyme and cofactor (ATP) cost[5] | Can be lower, depending on reagents |
| Time | Can be rapid (minutes to hours)[3] | Often multi-step and time-consuming |
| Scalability | Can be suitable for small to large-scale preparations[9] | Applicable for both small and large-scale synthesis[4] |
Principles of Synthesis
Enzymatic Synthesis: Nature's Precision
Enzymatic synthesis leverages the catalytic efficiency and specificity of enzymes, primarily acyl-CoA synthetases (ACS) or ligases, to attach a fatty acid to Coenzyme A (CoA).[10] This process mirrors the natural activation of fatty acids in biological systems.[11][12] The reaction is typically driven by the hydrolysis of ATP and proceeds under mild, aqueous conditions, which helps to preserve the integrity of the often-labile acyl-CoA molecule.[13]
Chemical Synthesis: Versatility and Control
Chemical synthesis offers greater flexibility in the range of acyl-CoAs that can be produced. These methods typically involve the activation of a carboxylic acid to a more reactive species, which then reacts with the free thiol group of CoA.[7] Common activation methods include the formation of acid chlorides, mixed anhydrides, N-hydroxysuccinimide esters, or acyl imidazoles.[4][7][14] While versatile, chemical synthesis often requires harsher reaction conditions, including the use of organic solvents and can lead to the formation of side products, necessitating rigorous purification steps.
Experimental Protocols
General Protocol for Enzymatic Synthesis of Acyl-CoA
This protocol is a generalized procedure based on the use of an acyl-CoA synthetase.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in an appropriate buffer (e.g., 100 mM HEPES, pH 7.5):
-
Fatty acid (e.g., 1 mM)
-
Coenzyme A (CoA) (e.g., 0.5 mM)
-
ATP (e.g., 2 mM)
-
MgCl₂ (e.g., 5 mM)
-
-
Enzyme Addition: Add the purified acyl-CoA synthetase to the reaction mixture. The optimal amount of enzyme should be determined empirically.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a period ranging from 15 minutes to several hours.[3] Reaction progress can be monitored by HPLC.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation, followed by centrifugation to pellet the precipitated protein.
-
Purification: The acyl-CoA product can be purified from the supernatant using solid-phase extraction or reverse-phase HPLC.[4][15]
-
Quantification and Purity Assessment: The concentration and purity of the final product can be determined spectrophotometrically by measuring absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and 232 nm (for the thioester bond).[4] Purity can be further assessed by HPLC or mass spectrometry.[5][6]
General Protocol for Chemical Synthesis of Acyl-CoA (Acyl Imidazole (B134444) Method)
This protocol describes a common chemical synthesis approach using N,N'-carbonyldiimidazole (CDI) for carboxylic acid activation.[8][15]
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).
-
Add N,N'-carbonyldiimidazole (CDI) in a slight molar excess and stir the reaction at room temperature until the activation is complete (typically monitored by the cessation of CO₂ evolution).
-
-
Thioesterification with CoA:
-
Dissolve Coenzyme A (trilithium salt) in an aqueous buffer (e.g., sodium bicarbonate buffer, pH 7.5-8.0).
-
Slowly add the activated acyl imidazole solution to the CoA solution with vigorous stirring. Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding a dilute base if necessary.
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, the mixture can be acidified to quench the reaction.
-
-
Purification:
-
The crude product is often purified by precipitation with perchloric acid, followed by washes with acetone (B3395972) and diethyl ether to remove unreacted fatty acid.[4]
-
Further purification can be achieved by reverse-phase HPLC.[15]
-
-
Characterization: The final product is characterized by spectrophotometry, HPLC, and mass spectrometry to confirm its identity and purity.[4]
Visualizing the Workflows
The following diagrams illustrate the generalized workflows for both enzymatic and chemical synthesis of acyl-CoA standards.
Caption: Generalized workflow for the enzymatic synthesis of acyl-CoA.
Caption: Generalized workflow for the chemical synthesis of acyl-CoA.
Conclusion: Making an Informed Decision
Both enzymatic and chemical synthesis methods are valuable tools for producing acyl-CoA standards.
Enzymatic synthesis is often preferred for its high specificity, mild reaction conditions, and the potential for high yields of pure product, especially for naturally occurring acyl-CoAs.[3][9] However, the substrate scope can be limited by the availability and specificity of the enzyme.[5]
Chemical synthesis offers broader applicability to a wider range of carboxylic acids, including unnatural or modified ones.[7][8] While it provides greater versatility, it often requires more rigorous optimization and purification to remove byproducts and unreacted starting materials.[4]
The choice of method should be guided by the specific research needs, the chemical nature of the desired acyl-CoA, and the available laboratory resources. For many common, long-chain fatty acyl-CoAs, enzymatic methods can provide a straightforward and efficient route. For more exotic or structurally diverse acyl-CoAs, chemical synthesis remains the more flexible and often necessary approach.
References
- 1. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 9. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 11. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to Chiral Columns for the Separation of 3-Hydroxyacyl-CoA Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 3-hydroxyacyl-CoAs is a critical analytical challenge in the study of fatty acid metabolism and the development of drugs targeting related enzymatic pathways. The ability to accurately resolve and quantify the (R)- and (S)-enantiomers is paramount for understanding enzyme stereospecificity and the pharmacological effects of chiral drugs. This guide provides a comparative evaluation of the performance of different chiral stationary phases (CSPs) for the separation of 3-hydroxyacyl-CoA enantiomers and their closely related analogs, 3-hydroxy fatty acids.
Performance Comparison of Chiral Columns
Polysaccharide-based chiral stationary phases, particularly those derived from amylose (B160209) and cellulose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds.[1][2] Among the most utilized are the Daicel CHIRALPAK® and CHIRALCEL® series of columns. This section compares the performance of three prominent columns from this family—CHIRALPAK® IA-U, CHIRALPAK® AD-H, and CHIRALCEL® OD-H—for the separation of 3-hydroxy fatty acid enantiomers, which serve as a proxy for 3-hydroxyacyl-CoAs due to their structural similarity.
A recent study highlighted the successful use of an amylose-based stationary phase, CHIRALPAK® IA-U, for the enantioseparation of 3-hydroxy fatty acids (C8 to C18) using a UHPLC-MS/MS method.[3] While direct comparative data for 3-hydroxyacyl-CoAs across multiple columns is scarce, the data for 3-hydroxy fatty acids provides a strong basis for column selection. The following table summarizes the performance of these columns for the separation of representative 3-hydroxy fatty acids.
| Chiral Stationary Phase | Analyte | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| CHIRALPAK® IA-U | 3-Hydroxyoctanoic Acid | Gradient: Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid | R: 6.2, S: 6.5 | 2.1 |
| 3-Hydroxydodecanoic Acid | Gradient: Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid | R: 9.8, S: 10.2 | 2.3 | |
| 3-Hydroxyoctadecanoic Acid | Gradient: Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid | R: 14.5, S: 15.0 | 2.5 | |
| CHIRALPAK® AD-H | 3-Hydroxy Fatty Acid (Generic) | Hexane/Isopropanol (B130326)/Trifluoroacetic Acid (95:5:0.1) | Not Reported | Good |
| CHIRALCEL® OD-H | 3-Hydroxy Fatty Acid (Generic) | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) | Not Reported | Moderate |
Note: Data for CHIRALPAK® AD-H and CHIRALCEL® OD-H are qualitative based on general performance for acidic compounds and require method development for specific 3-hydroxyacyl-CoAs.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of chiral separation methods. Below are the experimental protocols for the separation of 3-hydroxy fatty acids, which can be adapted for 3-hydroxyacyl-CoA analysis.
Method 1: UHPLC-MS/MS Separation of 3-Hydroxy Fatty Acids on CHIRALPAK® IA-U[3]
-
Column: CHIRALPAK® IA-U (1.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: Tandem Mass Spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode.
Method 2: General Protocol for Screening on Polysaccharide-Based Columns
This protocol is a general starting point for developing a separation method for 3-hydroxyacyl-CoAs on CHIRALPAK® AD-H or CHIRALCEL® OD-H.
-
Columns to Screen:
-
CHIRALPAK® AD-H (5 µm, 250 x 4.6 mm)
-
CHIRALCEL® OD-H (5 µm, 250 x 4.6 mm)
-
-
Mobile Phase (Normal Phase):
-
Hexane / Isopropanol / Trifluoroacetic Acid (TFA)
-
Start with a ratio of 90:10:0.1 (v/v/v) and adjust the percentage of isopropanol to optimize retention and resolution.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 260 nm (for the adenine (B156593) group of CoA) or Mass Spectrometry.
Experimental Workflow and Logic
The process of selecting an appropriate chiral column and developing a separation method follows a logical progression. The initial step involves screening several columns with different chiral selectors to identify the most promising candidate. Once a column shows potential for separation, the mobile phase composition and other chromatographic parameters are optimized to achieve baseline resolution.
Signaling Pathways and Logical Relationships
The choice of a chiral column is based on the principles of chiral recognition, where the chiral stationary phase forms transient diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those in the CHIRALPAK® and CHIRALCEL® series, offer a variety of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which contribute to their broad enantioselectivity.
References
The Unseen Link: (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA and its Correlation with Metabolic Disorders
A comprehensive guide for researchers and drug development professionals on the emerging role of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA in metabolic diseases, comparing it with established and novel biomarkers. This guide delves into the intricate signaling pathways, presents available quantitative data, and provides detailed experimental methodologies.
This compound, a specific intermediate in the beta-oxidation of fatty acids, is gaining attention for its potential role as a biomarker in a range of metabolic disorders, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD). Dysregulation of fatty acid metabolism is a hallmark of these conditions, leading to the accumulation of lipid intermediates that can disrupt cellular signaling and contribute to disease progression. This guide provides an objective comparison of this compound with other biomarkers, supported by available experimental data and detailed methodologies.
Comparative Analysis of Biomarkers for Metabolic Disorders
While direct quantitative data on this compound levels in large human cohorts with metabolic disorders remains limited, studies on related long-chain acyl-CoAs and acylcarnitines suggest a pattern of dysregulation. The following tables summarize available quantitative data for related molecules and compare them with established and emerging biomarkers for obesity, type 2 diabetes, and NAFLD.
Table 1: Quantitative Data on Long-Chain Acyl-CoAs in Human Skeletal Muscle
| Analyte | Condition | Concentration (nmol/g wet wt) | Fold Change vs. Normal Weight | Reference |
| Palmitoleoyl-CoA (C16:1) | Normal Weight | ~0.2 | - | [1] |
| Overweight/Obese | ~0.4 | ~2.0 | [1] | |
| Extremely Obese | ~0.4 | ~2.0 | [1] | |
| Palmitoyl-CoA (C16:0) | Normal Weight | ~0.4 | - | [1] |
| Overweight/Obese | ~0.7 | ~1.75 | [1] | |
| Extremely Obese | ~0.7 | ~1.75 | [1] | |
| Oleoyl-CoA (C18:1) | Normal Weight | ~0.8 | - | [1] |
| Overweight/Obese | ~1.4 | ~1.75 | [1] | |
| Extremely Obese | ~1.4 | ~1.75 | [1] |
Note: This data represents a proxy for this compound, as it reflects the levels of its precursor, palmitoleoyl-CoA.
Table 2: Comparison of this compound (proxy) with Alternative Biomarkers for Obesity and Insulin (B600854) Resistance
| Biomarker Category | Biomarker | Principle | Advantages | Disadvantages |
| Beta-Oxidation Intermediate | This compound (as part of long-chain acyl-CoAs) | Reflects incomplete fatty acid oxidation in tissues like muscle.[1] | Direct indicator of metabolic flux; potential for early detection of mitochondrial dysfunction. | Limited clinical data; requires invasive tissue biopsy and complex analytical methods. |
| Clinical Markers | Body Mass Index (BMI) | Anthropometric measurement of weight-for-height. | Simple, non-invasive, and widely used for population screening. | Does not differentiate between fat and muscle mass; poor indicator of metabolic health in some individuals. |
| Waist Circumference | Measures central adiposity. | Good indicator of visceral fat, which is strongly linked to metabolic risk. | Measurement technique can vary; less precise than imaging methods. | |
| Fasting Insulin / HOMA-IR | Measures insulin resistance. | Good correlation with the gold-standard hyperinsulinemic-euglycemic clamp. | Requires fasting blood sample; can be influenced by daily fluctuations. | |
| Lipid Profile | Triglycerides (TG) / HDL-C Ratio | Reflects dyslipidemia associated with insulin resistance. | Readily available from standard lipid panels; cost-effective. | Can be influenced by diet and other lifestyle factors. |
| Emerging Biomarkers | MicroRNAs (e.g., miR-122, miR-34a) | Circulating small non-coding RNAs that regulate gene expression related to metabolism.[2] | Non-invasive (blood-based); potential for high specificity and sensitivity. | Standardization of measurement and validation in large cohorts is ongoing. |
| Adipokines (e.g., Leptin, Adiponectin) | Hormones secreted by adipose tissue that regulate appetite and metabolism. | Reflect adipose tissue function and inflammation. | Levels can be influenced by a variety of factors beyond metabolic health. |
Table 3: Comparison of this compound (proxy) with Alternative Biomarkers for Non-Alcoholic Fatty Liver Disease (NAFLD)
| Biomarker Category | Biomarker | Principle | Advantages | Disadvantages |
| Beta-Oxidation Intermediate | This compound (as part of liver acyl-CoA pool) | Potential indicator of altered hepatic fatty acid metabolism. | May provide insights into the mechanisms of lipotoxicity in the liver. | Requires invasive liver biopsy; limited data in NAFLD patients. |
| Liver Enzymes | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Released into the bloodstream upon liver cell injury. | Widely available, inexpensive, and part of routine liver function tests. | Can be normal in a significant proportion of NAFLD patients; lacks specificity. |
| Composite Scores | NAFLD Fibrosis Score (NFS), FIB-4 Index | Algorithms combining clinical and laboratory data to predict fibrosis. | Non-invasive and can be calculated from readily available data. | Less accurate in early stages of fibrosis; may have a significant "indeterminate" range. |
| Imaging | Transient Elastography (FibroScan®), MRI-PDFF | Measure liver stiffness (fibrosis) and fat content, respectively. | Non-invasive and provide quantitative assessments. | Expensive, limited availability, and can be influenced by factors like obesity and inflammation. |
| Emerging Biomarkers | Cytokeratin-18 (CK-18) fragments | Markers of hepatocyte apoptosis. | Reflects a key pathological process in the progression to NASH. | Variable performance and not yet widely adopted in clinical practice. |
| Circulating Lipids (e.g., Ceramides) | Bioactive lipids implicated in insulin resistance and inflammation in the liver. | May reflect specific pathogenic pathways. | Research is ongoing to identify specific lipid species with high diagnostic accuracy. |
Signaling Pathways and Logical Relationships
The intricate interplay of fatty acid metabolism and its dysregulation in metabolic disorders can be visualized through signaling pathway diagrams.
Figure 1: Mitochondrial Beta-Oxidation Pathway.
In metabolic disorders, a bottleneck at the 3-Hydroxyacyl-CoA Dehydrogenase step can lead to the accumulation of (S)-3-Hydroxyacyl-CoA and other upstream intermediates, contributing to cellular dysfunction.
Figure 2: Role of Impaired Beta-Oxidation in Metabolic Dysfunction.
Experimental Protocols
Accurate measurement of this compound and other long-chain acyl-CoAs is crucial for research in this area. The method of choice is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Protocol: Measurement of Long-Chain Acyl-CoAs by LC-MS/MS
This protocol is a generalized summary based on established methods.[3][4][5]
1. Sample Preparation (Tissue)
-
Approximately 50-100 mg of frozen tissue is homogenized in an ice-cold extraction solvent (e.g., acetonitrile/isopropanol/water).
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs) are added for accurate quantification.
-
The homogenate is centrifuged to pellet proteins and cellular debris.
-
The supernatant containing the acyl-CoAs is collected and can be further purified using solid-phase extraction (SPE).
-
The purified extract is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
Separation is typically achieved using a C18 reversed-phase column.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) hydroxide (B78521) in water) and an organic component (e.g., acetonitrile) is used to separate the different acyl-CoA species.
3. Tandem Mass Spectrometry (MS/MS)
-
The eluent from the LC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each acyl-CoA species and their internal standards are monitored.
Figure 3: Experimental Workflow for Acyl-CoA Analysis.
Conclusion
This compound and other long-chain acyl-CoAs represent a promising, albeit under-researched, class of biomarkers for metabolic disorders. Their position as direct intermediates in fatty acid oxidation provides a unique window into the metabolic dysregulation that characterizes obesity, type 2 diabetes, and NAFLD. While direct quantitative data in human patients is currently sparse, the available evidence on related molecules points towards their accumulation in states of metabolic stress.
Compared to established clinical markers, the measurement of these acyl-CoAs offers a more mechanistic insight into disease pathophysiology. However, the requirement for invasive sampling and sophisticated analytical techniques currently limits their widespread clinical application. Future research should focus on validating non-invasive methods to assess these and other related lipid species in larger patient cohorts. The development of such biomarkers will be invaluable for early diagnosis, patient stratification, and the development of targeted therapies for metabolic diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Role of carnitine in the regulation of glucose homeostasis and insulin sensitivity: evidence from in vivo and in vitro studies with carnitine supplementation and carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylcarnitines: potential implications for skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Role of carnitine and its derivatives in the development and management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Effects of Long-Chain Acyl-CoAs on Key Metabolic Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of various long-chain acyl-Coenzyme A (acyl-CoA) molecules on critical metabolic enzymes. Long-chain acyl-CoAs, central intermediates in fatty acid metabolism, also act as crucial signaling molecules that modulate enzymatic activity, thereby influencing cellular energy homeostasis. Understanding the differential inhibitory potential of specific long-chain acyl-CoAs on key metabolic enzymes is paramount for elucidating metabolic regulation and for the development of novel therapeutic strategies targeting metabolic diseases.
Quantitative Comparison of Inhibitory Effects
The inhibitory potency of different long-chain acyl-CoAs varies depending on the specific enzyme, the length of the acyl chain, and the degree of saturation. The following table summarizes the available quantitative data (IC50 and Ki values) for the inhibition of key metabolic enzymes by palmitoyl-CoA, stearoyl-CoA, oleoyl-CoA, and other long-chain acyl-CoAs.
| Enzyme | Inhibitor | IC50 / Ki | Organism/Tissue | Reference |
| Acetyl-CoA Carboxylase (ACC) | Long-chain acyl-CoAs (general) | Ki ≈ 5 nM | Not specified | [1] |
| Myristoyl-CoA (14:0) | Effective inhibitor | Pancreatic β-cell line (INS-1) | [2] | |
| Palmitoyl-CoA (16:0) | Effective inhibitor | Pancreatic β-cell line (INS-1) | [2] | |
| Stearoyl-CoA (18:0) | Effective inhibitor | Pancreatic β-cell line (INS-1) | [2] | |
| Oleoyl-CoA (18:1) | Effective inhibitor | Pancreatic β-cell line (INS-1) | [2] | |
| Carnitine Palmitoyltransferase I (CPT-I) | Palmitoyl-CoA (16:0) | Inhibits normal CPT by ~25% at concentrations > optimal substrate levels (up to 0.3 mM) | Human skeletal muscle | [3] |
| Valproyl-CoA | Competitive inhibitor with respect to palmitoyl-CoA | Human fibroblasts, Rat CPT IA | [4] | |
| Fatty Acid Synthase (FAS) | Long-chain fatty acids (general) | Allosteric inhibitors (product inhibition) | General | [5] |
| Human Lipoxygenases | ||||
| h5-LOX | Palmitoyl-CoA (16:0) | 3.3 ± 0.3 µM | Human | |
| Palmitoleoyl-CoA (16:1) | 2.0 ± 0.4 µM | Human | ||
| h12-LOX | Oleoyl-CoA (18:1) | 32 µM | Human | |
| h15-LOX-1 | Stearoyl-CoA (18:0) | 4.2 ± 0.6 µM | Human | |
| h15-LOX-2 | Oleoyl-CoA (18:1) | 0.62 µM | Human |
Note: The inhibitory effects of long-chain fatty acids on acetyl-CoA carboxylase are potent, with a Ki in the low nanomolar range.[1] Palmitoyl-CoA can also act as a substrate for CPT-I, and its inhibitory effects are observed at concentrations above the optimal substrate level.[3] For fatty acid synthase, long-chain fatty acids act as allosteric inhibitors through product feedback inhibition.[5]
Signaling Pathways and Regulatory Mechanisms
Long-chain acyl-CoAs are key players in the "malonyl-CoA/long-chain acyl-CoA axis," a critical signaling pathway that regulates fatty acid metabolism.[4][5] An increase in cytosolic long-chain acyl-CoA levels, either from exogenous sources or de novo synthesis, provides feedback inhibition on key enzymes.
Acetyl-CoA Carboxylase (ACC) Inhibition
Long-chain acyl-CoAs are potent feedback inhibitors of ACC, the rate-limiting enzyme in fatty acid biosynthesis.[5][6] This inhibition is crucial for preventing the futile cycle of simultaneous fatty acid synthesis and degradation. The mechanism involves the binding of long-chain acyl-CoAs to an allosteric site on the enzyme, leading to its depolymerization and inactivation.[7]
Carnitine Palmitoyltransferase I (CPT-I) Inhibition
While malonyl-CoA is the primary physiological inhibitor of CPT-I, high concentrations of long-chain acyl-CoAs can also inhibit its activity.[3] This is thought to be a form of product inhibition, preventing excessive fatty acid influx into the mitochondria for β-oxidation when acyl-CoA levels are already high. The inhibition by long-chain acyl-CoAs is competitive with respect to the substrate palmitoyl-CoA.[4]
Fatty Acid Synthase (FAS) Inhibition
The end products of fatty acid synthesis, particularly long-chain acyl-CoAs, can allosterically inhibit FAS. This product feedback mechanism helps to regulate the overall rate of fatty acid synthesis in response to cellular needs.
Experimental Protocols
Accurate measurement of enzyme inhibition is critical for comparative studies. Below are detailed methodologies for assaying the inhibitory effects of long-chain acyl-CoAs on ACC and CPT-I.
Experimental Workflow for Enzyme Inhibition Assay
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol is adapted from methodologies that measure the incorporation of radiolabeled bicarbonate into malonyl-CoA.
Materials:
-
Purified or partially purified ACC
-
Long-chain acyl-CoA inhibitors (e.g., palmitoyl-CoA, oleoyl-CoA) dissolved in a suitable buffer (e.g., containing 2% BSA to prevent micelle formation)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 5 mM ATP, 2 mM acetyl-CoA
-
Radiolabeled substrate: [14C]NaHCO3
-
Stopping Solution: 6 M HCl
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of the long-chain acyl-CoA inhibitor. Include a control with no inhibitor.
-
Pre-incubate the mixture with the ACC enzyme at 37°C for 10 minutes.
-
Initiate the reaction by adding [14C]NaHCO3.
-
Incubate the reaction at 37°C for 10-20 minutes.
-
Stop the reaction by adding the stopping solution.
-
Dry the samples to remove unreacted [14C]NaHCO3.
-
Resuspend the residue in water and add scintillation cocktail.
-
Quantify the amount of [14C]malonyl-CoA formed using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carnitine Palmitoyltransferase I (CPT-I) Inhibition Assay
This protocol is based on a forward radioisotope assay that measures the formation of radiolabeled acylcarnitine.
Materials:
-
Isolated mitochondria or cell homogenates containing CPT-I
-
Long-chain acyl-CoA inhibitors (e.g., palmitoyl-CoA, oleoyl-CoA)
-
Assay Buffer: 75 mM KCl, 50 mM Tris-HCl, pH 7.4, 2 mM KCN, 1% fatty acid-free BSA
-
Substrates: Palmitoyl-CoA and L-[methyl-3H]carnitine
-
Stopping Solution: 1 M HCl
-
Butanol for extraction
Procedure:
-
Prepare the assay mixture containing the assay buffer, palmitoyl-CoA, and the desired concentration of the long-chain acyl-CoA inhibitor. Include a control without inhibitor.
-
Pre-incubate the mixture with the enzyme source (mitochondria or homogenate) at 37°C for 5 minutes.
-
Start the reaction by adding L-[methyl-3H]carnitine.
-
Incubate at 37°C for 5-10 minutes.
-
Stop the reaction by adding the stopping solution.
-
Extract the radiolabeled palmitoylcarnitine (B157527) with butanol.
-
Centrifuge to separate the phases and transfer an aliquot of the butanol phase to a scintillation vial.
-
Evaporate the butanol and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the ACC assay.
This guide provides a foundational understanding of the inhibitory effects of long-chain acyl-CoAs on key metabolic enzymes. The provided data and protocols can serve as a valuable resource for researchers investigating metabolic regulation and for professionals in the field of drug discovery seeking to modulate these critical pathways.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain fatty acids inhibit acetyl-CoA carboxylase gene expression in the pancreatic beta-cell line INS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. THE INHIBITION OF ACETYL COA CARBOXYLASE BY LONG CHAIN ACYL COA DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA as a Substrate for Specific Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA as a substrate for key enzymes in fatty acid metabolism, alongside alternative substrates. The information presented is supported by experimental data and detailed protocols to assist in the design and interpretation of enzymatic assays.
This compound is a crucial intermediate in the β-oxidation of palmitoleic acid (a C16:1 monounsaturated fatty acid). Its processing by specific enzymes is fundamental to cellular energy homeostasis. Understanding the kinetics of its enzymatic conversion is vital for research into metabolic disorders and for the development of targeted therapeutics.
Comparative Analysis of Substrate Performance
The validation of this compound as a substrate primarily involves two key enzymes of the β-oxidation pathway: Enoyl-CoA Hydratase and L-3-Hydroxyacyl-CoA Dehydrogenase . The following tables summarize the available quantitative data on the performance of these enzymes with various substrates.
Table 1: Substrate Specificity of Enoyl-CoA Hydratases
| Enzyme/Organism | Substrate | Relative Activity (%) | Reference |
| Rat Liver Peroxisomal Multifunctional Enzyme 2 (MFE-2) | (2E)-enoyl-CoAs | Hydrates a broad range of substrates | [1] |
| Aeromonas caviae (R)-specific Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | 100 | [2] |
| Hexenoyl-CoA (C6) | ~29 | [2] | |
| Octenoyl-CoA (C8) | <1 | [2] | |
| Rat Liver Enoyl-CoA Hydratase | C4 to C16 2-trans-enoyl-CoA | Activity decreases with increasing chain length | [3][4] |
Table 2: Substrate Specificity of L-3-Hydroxyacyl-CoA Dehydrogenases
| Enzyme/Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxybutyryl-CoA (C4) | 33 | 14.8 | [2] |
| 3-Hydroxyoctanoyl-CoA (C8) | 5 | 18.5 | [2] | |
| 3-Hydroxymyristoyl-CoA (C14) | 4 | 10.2 | [2] | |
| 3-Hydroxypalmitoyl-CoA (C16) | 4 | 6.5 | [2] | |
| Human Heart Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | L-3-Hydroxyacyl-CoAs | Optimal activity near neutral pH | [5] | |
| Ralstonia eutropha H16 (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') | Acetoacetyl-CoA (reverse reaction) | 48 | 149 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of enzyme substrates. Below are protocols for the key enzymes that metabolize this compound.
Protocol 1: Enoyl-CoA Hydratase Activity Assay (Spectrophotometric)
This protocol is adapted from the method used for Aeromonas caviae (R)-specific enoyl-CoA hydratase[2].
Principle: The hydration of the trans-2-enoyl-CoA substrate leads to a decrease in absorbance at 263 nm due to the disappearance of the enoyl-thioester bond.
Reagents:
-
50 mM Tris-HCl buffer, pH 8.0
-
25 µM trans-2-enoyl-CoA substrate (e.g., trans-2-Hexadecenoyl-CoA, the precursor to this compound)
-
Purified Enoyl-CoA Hydratase enzyme solution
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 895 µl of 50 mM Tris-HCl (pH 8.0) and 25 µM of the trans-2-enoyl-CoA substrate.
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding 5 µl of the enzyme solution.
-
Monitor the decrease in absorbance at 263 nm for 5 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹)[2].
Protocol 2: L-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Coupled Spectrophotometric)
This protocol is based on a coupled assay system that allows for rate measurements with various chain-length substrates at physiological pH[2].
Principle: The oxidation of (S)-3-hydroxyacyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase produces NADH, which can be monitored by the increase in absorbance at 340 nm. The reaction is coupled with the cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase to ensure the reaction proceeds in the forward direction.
Reagents:
-
100 mM Potassium Phosphate (B84403) Buffer, pH 7.3
-
(S)-3-Hydroxyacyl-CoA substrate (e.g., this compound)
-
NAD⁺
-
Coenzyme A (CoASH)
-
3-ketoacyl-CoA thiolase
-
Purified L-3-Hydroxyacyl-CoA Dehydrogenase enzyme solution
Procedure:
-
In a cuvette, prepare a reaction mixture containing the potassium phosphate buffer, NAD⁺, CoASH, and 3-ketoacyl-CoA thiolase.
-
Add the (S)-3-hydroxyacyl-CoA substrate to the mixture and equilibrate to 37°C.
-
Initiate the reaction by adding the L-3-Hydroxyacyl-CoA Dehydrogenase enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹ cm⁻¹).
Protocol 3: HPLC-Based Assay for Enoyl-CoA Hydratase Stereospecificity
This method allows for the direct quantification of (R)- and (S)-3-hydroxyacyl-CoA products[7].
Principle: The enzymatic reaction is performed, and the products are separated and quantified using high-performance liquid chromatography (HPLC) with a chiral separation column.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral separation column (e.g., CHIRALPAK AD-H)
Mobile Phase and Conditions:
-
Mobile Phase: 35/65 (v/v) of 50 mM phosphate buffer (pH 5.0)/methanol[7]
-
Flow Rate: 0.5 mL/min[7]
-
Detection: 260 nm[7]
-
Column Temperature: 25°C[7]
Procedure:
-
Perform the enzymatic hydration of the trans-2-enoyl-CoA substrate as described in Protocol 1.
-
Stop the reaction at various time points by adding an appropriate quenching agent (e.g., acid).
-
Inject the reaction mixture into the HPLC system.
-
Separate the substrate and the (R)- and (S)-3-hydroxyacyl-CoA products.
-
Quantify the products based on the peak areas and a standard curve.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: The mitochondrial β-oxidation pathway for unsaturated fatty acids.
Caption: General workflow for the validation of an enzyme substrate.
Caption: Relationship between fatty acid metabolism, β-oxidation, and disease.
References
- 1. Identification and characterization of the 2-enoyl-CoA hydratases involved in peroxisomal beta-oxidation in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enoyl-CoA hydratase 2 - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Biochemical characterization and crystal structure determination of human heart short chain L-3-hydroxyacyl-CoA dehydrogenase provide insights into catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Quantification of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA and Other Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of long-chain acyl-Coenzyme A (acyl-CoA) species, with a focus on (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA. While direct inter-laboratory comparison data for this specific analyte is not publicly available, this document synthesizes established analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS), to offer a framework for robust quantification and comparison.
Acyl-CoAs are crucial intermediates in numerous metabolic processes, including fatty acid metabolism and cellular signaling.[1] Their accurate quantification is vital for understanding disease states and for the development of novel therapeutics. This guide outlines common experimental protocols and presents data in a format to aid researchers in selecting and implementing appropriate analytical methods.
Comparative Analysis of LC-MS/MS Methodologies for Acyl-CoA Quantification
The quantification of acyl-CoAs is most commonly achieved using LC-MS/MS due to its high sensitivity and specificity.[2][3] Various approaches exist, each with specific advantages regarding sample preparation, chromatographic separation, and detection. The following table summarizes key parameters from different published methods applicable to the analysis of long-chain acyl-CoAs.
| Parameter | Method A | Method B | Method C |
| Sample Preparation | Solid Phase Extraction (SPE) | Protein Precipitation & Liquid-Liquid Extraction | Simple liquid extraction |
| Chromatography | Reversed Phase (RP) UHPLC | Reversed Phase (RP) LC | Reversed Phase (RP) UHPLC with ion-pairing agent |
| Mass Spectrometry | Triple Quadrupole (QqQ) | Triple Quadrupole (QqQ) | High-Resolution Mass Spectrometry (Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Key Transition | Neutral loss of 507 amu | Precursor to product ion (e.g., m/z 428) | Full scan MS and data-dependent MS/MS |
| Limit of Detection (LOD) | 1-5 fmol[4] | 2-133 nM[5] | Not specified |
| Internal Standard | Stable isotope-labeled acyl-CoAs | C17-CoA | Not specified |
| Key Advantages | High recovery and removal of interferences | Established and widely used approach | High mass accuracy and potential for untargeted analysis[2] |
Detailed Experimental Protocols
Below is a representative protocol for the quantification of long-chain acyl-CoAs using LC-MS/MS, synthesized from common methodologies.
Sample Preparation (Solid Phase Extraction)
Solid Phase Extraction (SPE) is a robust method for extracting and concentrating acyl-CoAs from biological matrices.
-
Homogenization: Homogenize tissue or cell samples in a suitable buffer (e.g., phosphate (B84403) buffer with internal standards).
-
Extraction: Add an organic solvent mixture (e.g., acetonitrile:isopropanol) to precipitate proteins.[6]
-
SPE Cartridge Activation & Equilibration: Activate a C18 SPE cartridge with methanol, followed by equilibration with an appropriate buffer.
-
Sample Loading: Load the supernatant from the extraction step onto the SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the acyl-CoAs using a solvent mixture, such as methanol/ammonium (B1175870) formate (B1220265) solution.[5]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8).[5]
-
Mobile Phase A: 100 mM ammonium formate in water with 2% acetonitrile, pH 5.0.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to separate the acyl-CoAs.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is a common method for targeted quantification.[5] A characteristic transition for acyl-CoAs involves the neutral loss of the 507 amu fragment corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety.[5][7] Alternatively, a fragment ion with m/z 428 can be monitored.[7]
-
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and a relevant metabolic pathway.
Caption: Experimental workflow for acyl-CoA quantification.
Caption: Mitochondrial fatty acid beta-oxidation pathway.
References
- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 4. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Theoretical Abundance of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA Across Different Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated relative abundance of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA, an intermediate in the β-oxidation of the monounsaturated fatty acid, palmitoleic acid (9Z-Hexadecenoic acid), across various metabolically active tissues. Due to a lack of direct quantitative measurements in publicly available literature, this comparison is based on the well-established roles of these tissues in fatty acid metabolism.
Data Presentation: Theoretical Relative Abundance and Metabolic Context
The following table summarizes the expected relative abundance of this compound based on the known metabolic functions of different tissues. The abundance of this intermediate is directly related to the rate of fatty acid β-oxidation.
| Tissue | Primary Metabolic Function in Fatty Acid Oxidation | Expected Relative Abundance of this compound | Supporting Rationale |
| Liver | Central hub for fatty acid metabolism, including β-oxidation, ketogenesis, and triglyceride synthesis. High capacity for fatty acid uptake and oxidation, particularly during fasting. | High | The liver actively oxidizes fatty acids for its own energy needs and for the production of ketone bodies to fuel other tissues during periods of low glucose availability.[1] |
| Heart | Primarily relies on fatty acid β-oxidation for continuous and high-level ATP production to support cardiac muscle contraction. | High | The heart has a very high mitochondrial density and a constant demand for energy, making fatty acid oxidation a critical pathway.[2][3] |
| Skeletal Muscle | Utilizes fatty acids as a major energy source, especially during endurance exercise and periods of fasting. | Moderate to High (variable) | The rate of fatty acid oxidation in skeletal muscle is highly dependent on the physiological state, increasing significantly from rest to exercise.[1][2] |
| Brain | Primarily utilizes glucose for energy. Under normal conditions, fatty acid oxidation is limited. | Low | The blood-brain barrier restricts the entry of most fatty acids. While some fatty acid oxidation occurs, it is not a primary energy source for the brain.[4] |
| Adipose Tissue | Primarily functions in the storage of fatty acids as triglycerides. Fatty acid oxidation is generally low compared to catabolic tissues. | Low | The main role of adipose tissue is lipogenesis (fatty acid storage) rather than lipolysis and oxidation, although it does have some oxidative capacity.[1] |
Experimental Protocols: Quantification of Long-Chain Acyl-CoAs in Tissues
The quantification of specific acyl-CoA species like this compound from biological tissues is a challenging analytical task due to their low abundance and chemical instability. The most common and sensitive method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7][8] A general workflow is outlined below.
1. Tissue Homogenization and Extraction:
-
Objective: To rapidly lyse tissue and extract acyl-CoAs while preventing their degradation.
-
Protocol:
-
Flash-freeze the tissue sample in liquid nitrogen immediately after collection to halt metabolic activity.
-
Homogenize the frozen tissue in a pre-chilled solvent mixture, typically containing an organic solvent (e.g., acetonitrile/methanol) and an acidic aqueous buffer to precipitate proteins and extract the polar acyl-CoAs.[8]
-
Incorporate an internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA of a different chain length (e.g., pentadecanoyl-CoA), at the beginning of the extraction to control for sample loss and matrix effects.[5]
-
Centrifuge the homogenate at a low temperature to pellet the precipitated proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Objective: To remove interfering substances (e.g., salts, phospholipids) and concentrate the acyl-CoAs.
-
Protocol:
-
Condition a solid-phase extraction cartridge (e.g., C18) with organic solvent followed by an aqueous solution.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the acyl-CoAs with a stronger organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system.
-
3. LC-MS/MS Analysis:
-
Objective: To separate the specific acyl-CoA from other species and quantify it based on its mass-to-charge ratio and fragmentation pattern.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography:
-
Column: A reverse-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is employed to achieve separation of the different acyl-CoA species based on their chain length and polarity.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification. This involves selecting the precursor ion (the mass of the intact this compound) and a specific product ion that is generated upon fragmentation in the mass spectrometer. This highly specific detection method allows for accurate quantification even in complex biological matrices.
-
Mandatory Visualization: Fatty Acid β-Oxidation Pathway
The following diagram illustrates the cyclical process of mitochondrial fatty acid β-oxidation, highlighting the formation of (S)-3-Hydroxyacyl-CoA as a key intermediate.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
A Comparative Analysis of Acyl-CoA Profiles: A Guide for Researchers in Disease and Drug Development
For researchers, scientists, and drug development professionals, understanding the nuances of cellular metabolism is paramount. Acyl-Coenzyme A (acyl-CoA) profiles offer a critical window into the metabolic state of cells and tissues, with distinct alterations observed in various disease states compared to healthy controls. This guide provides a comparative analysis of acyl-CoA profiles in healthy versus diseased states, supported by experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of these crucial metabolic shifts.
Quantitative Comparison of Acyl-CoA Levels
The following table summarizes the quantitative changes in various acyl-CoA species observed in different disease states compared to healthy controls. These alterations, often measured in picomoles per milligram of tissue or per million cells, highlight the metabolic reprogramming that occurs during disease progression.
| Acyl-CoA Species | Disease State | Tissue/Cell Type | Fold Change/Observation | Reference |
| Acetyl-CoA | Cancer (general) | Various cancer cell lines | Increased mitochondrial concentration to provide ATP for survival. | [1] |
| Cancer (Glioblastoma) | Glioblastoma cells | High abundance associated with promotion of H3K27ac at genes related to cell adhesion and migration. | ||
| Heart Failure | Ischemic heart | Alterations in acetyl-CoA levels mediate changes in fatty acid oxidation. | ||
| Malonyl-CoA | Heart Failure (ATGL knockout model) | Cardiac tissue | Reduced by 32% in Atgl KO mice compared to wild-type. | [2] |
| Cardiac Hypertrophy | Mouse myocardium | Deletion of ACC2 resulted in a ~50% decrease in cardiac malonyl-CoA levels. | [3] | |
| Long-Chain Acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA) | Cancer (Prostate) | Prostate cancer cells | Knockdown of ACSL1 did not largely change the majority of fatty acyl-CoA levels in normal cells, in contrast to cancer cells. | [4] |
| Heart Failure | Failing human heart | Altered composition and decreased levels of specific long-chain acyl-CoAs. | [5] | |
| Short-Chain Acyl-CoAs (e.g., Propionyl-CoA, Butyryl-CoA) | Obesity | Plasma of overweight subjects | Increased ratio of short-chain acylcarnitines to all carnitine species. | [6] |
| Cardiac Development & Stress | Rat cardiomyocytes | SCAD enzyme activities were significantly decreased in cardiomyocytes treated with PE. | [7] |
Experimental Protocols for Acyl-CoA Profiling
Accurate quantification of acyl-CoA profiles is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies for the extraction and analysis of acyl-CoAs from biological samples.
Protocol 1: Acyl-CoA Extraction from Tissues
This protocol is adapted from methods described for the analysis of acyl-CoAs in liver and heart tissues.[8]
Materials:
-
Frozen tissue powder
-
Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-cooled to -20°C
-
Centrifuge capable of 14,000 x g at 4°C
-
LC-MS grade solvents
Procedure:
-
To the frozen liver tissue powder, rapidly add a 20-fold excess (v/w) of the pre-cooled extraction solution to quench enzymatic reactions.
-
Once thawed, homogenize the sample on ice.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the extracted acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 40 µL of 10 mM ammonium (B1175870) acetate (B1210297), pH 8, in methanol/water 2:2:1, v/v/v).
-
Centrifuge the reconstituted sample at 14,000 x g and 4°C for 15 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the chromatographic separation and mass spectrometric detection of acyl-CoAs.[8]
Chromatographic Separation:
-
Column: Acquity HSS T3 column (150 × 2.1 mm i.d., 1.8 µm)
-
Mobile Phase A: 5 mM ammonium acetate pH 8 in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
-
Gradient:
-
Initial: 5.2% B
-
Increase to 21% B over 10 min
-
Increase to 100% B over 5 min
-
Hold at 100% B for 5 min
-
Re-equilibrate to 5.2% B for 4 min
-
Mass Spectrometry Detection (Positive Ion Mode):
-
Heater Temperature: 120°C
-
Sheath Gas: 80
-
Auxiliary Gas: 12
-
Spray Voltage: 4 kV
-
Capillary Temperature: 280°C
-
S-lens: 50
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by acyl-CoA metabolism and a typical experimental workflow for acyl-CoA profiling.
Altered acyl-CoA levels, particularly acetyl-CoA, have profound effects on key signaling pathways that regulate cell growth, proliferation, and metabolism.
The AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor and is regulated by the AMP/ATP ratio, which is influenced by acetyl-CoA metabolism.
References
- 1. Metabolomics identifies increases in the acylcarnitine profiles in the plasma of overweight subjects in response to mild weight loss: a randomized, controlled design study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thejeshgn.com [thejeshgn.com]
- 4. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative and Quantitative Effects of Fatty Acids Involved in Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic analysis of obesity, metabolic syndrome, and type 2 diabetes: amino acid and acylcarnitine levels change along a spectrum of metabolic wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA
For Immediate Use by Laboratory and Research Professionals
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is designed to be your trusted resource for handling and disposing of specialized biochemicals, reinforcing our commitment to safety and operational excellence in research and development.
I. Understanding the Compound: this compound
II. Core Disposal Principles
The following principles form the foundation for the safe disposal of this compound and similar biochemical reagents.
-
Avoid Sewer Disposal: Never dispose of pure or concentrated this compound, or solutions containing it, down the drain. This practice is crucial to prevent the introduction of research chemicals into aquatic ecosystems.
-
Segregation of Waste: Properly segregate chemical waste to avoid inadvertent and potentially hazardous reactions. Waste containing this compound should be collected in a designated, compatible container.
-
Clear Labeling: All waste containers must be clearly and accurately labeled with their contents. This is a critical step for safe handling and final disposal by environmental health and safety (EHS) personnel.
-
Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound and its waste.
III. Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the disposal of this compound.
1. Preparation of Waste Container:
- Select a chemical waste container that is compatible with the solvent used to dissolve the this compound (e.g., a high-density polyethylene (B3416737) (HDPE) container for aqueous solutions).
- Ensure the container is clean, dry, and has a secure, leak-proof cap.
- Affix a hazardous waste label to the container.
2. Collection of Waste:
- Carefully transfer the waste solution containing this compound into the prepared waste container using a funnel.
- If disposing of the pure compound (solid), transfer it directly into a designated solid chemical waste container.
- Do not overfill the container; leave at least 10% headspace to allow for expansion.
3. Labeling of Waste Container:
- On the hazardous waste label, clearly write the full chemical name: "this compound".
- List all other components of the waste solution, including solvents and their approximate concentrations.
- Indicate the total volume or mass of the waste.
- Write the date of accumulation.
4. Storage of Waste:
- Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
- The SAA should be a secondary containment bin or tray to prevent the spread of any potential leaks.
- Store the waste away from incompatible chemicals.
5. Arranging for Disposal:
- Once the waste container is full, or in accordance with your institution's waste pickup schedule, contact your Environmental Health and Safety (EHS) department to arrange for collection.
- Provide the EHS department with a full inventory of the waste container's contents.
IV. Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₃₇H₆₄N₇O₁₈P₃S | A large, complex biological molecule. |
| Molecular Weight | 1019.93 g/mol | Important for accurate labeling of waste containers. |
| Recommended Storage | Store at -20°C | Proper storage of the pure compound is crucial for its stability. |
| Waste Container Headspace | Minimum 10% | Prevents spills and allows for vapor expansion. |
| Satellite Accumulation Limit | Varies by institution (e.g., 55 gal) | Check with your local EHS for specific limits. |
V. Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
This comprehensive guide ensures that researchers and laboratory personnel are equipped with the necessary information for the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
Personal protective equipment for handling (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA
This guide provides crucial safety and logistical information for the handling and disposal of (S)-3-Hydroxy-9Z-Hexadecenoyl-CoA, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The required PPE is outlined below.
| PPE Category | Specific Equipment | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[1][2][3][4] | Protects against potential splashes of the compound. |
| Hand Protection | Nitrile or neoprene powder-free gloves.[4][5] | Provides a barrier against skin contact. |
| Body Protection | A disposable gown or a clean lab coat.[2][3][4] | Prevents contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 or higher NIOSH-approved respirator.[4] | Necessary in cases of inadequate ventilation or when aerosols may be generated. |
Operational Plan for Handling
Follow these step-by-step instructions for the safe handling of this compound.
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Inhalation : If breathing is difficult, move the person to fresh air and keep them comfortable. If respiratory symptoms occur, seek medical attention.[1][2]
-
Skin Contact : Wash the affected area with plenty of soap and water. If skin irritation develops, seek medical advice.[1][2]
-
Eye Contact : Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention if irritation persists.[1][2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Disposal : Dispose of the contents and the container at an approved waste disposal facility.[1]
-
Container Handling : Do not reuse empty containers. Handle them as you would the product itself.
-
Regulatory Compliance : Adhere to all local, state, and federal regulations regarding chemical waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
